Hydroxyurea

Catalog No.
S530236
CAS No.
127-07-1
M.F
CH4N2O2
M. Wt
76.055 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyurea

CAS Number

127-07-1

Product Name

Hydroxyurea

IUPAC Name

hydroxyurea

Molecular Formula

CH4N2O2

Molecular Weight

76.055 g/mol

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)

InChI Key

VSNHCAURESNICA-UHFFFAOYSA-N

SMILES

C(=O)(N)NO

solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
1000000 mg/L (at 25 °C)
13.15 M
Freely soluble in water /1.0X10+6 mg/L at 25 °C/
Freely soluble in hot alcohol
Very soluble in water... insoluble in ethanol and benzene
2.69e+02 g/L

Synonyms

Biosupressin; Carbamoyl oxime; Droxia; Hydroxycarbamide

Canonical SMILES

C(=O)(N)NO

The exact mass of the compound Hydroxyurea is 76.0273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)1000000 mg/l (at 25 °c)13.15 mfreely soluble in water /1.0x10+6 mg/l at 25 °c/freely soluble in hot alcoholvery soluble in water... insoluble in ethanol and benzene2.69e+02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757072. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

hydroxyurea mechanism of action ribonucleotide reductase

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of RNR Inhibition

Hydroxyurea (HU) directly targets ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs) [1].

  • RNR Structure and Function: Class Ia RNR, present in eukaryotes, is an α₂β₂ heterodimer [1]. The larger α₂ subunit contains catalytic and allosteric sites, while the smaller β₂ subunit houses a stable diferric-tyrosyl radical cofactor essential for activity [1]. RNR catalyzes the reduction of ribonucleotides to deoxyribonucleotides via a proton-coupled electron transfer (PCET) mechanism [1].
  • Inhibition by this compound: HU acts as a radical scavenger, penetrating the β₂ subunit and donating an electron and proton to quench the tyrosyl radical. This disrupts the long-range radical transfer to the α₂ subunit, halting the reduction of ribonucleotides and depleting dNTP pools [1]. The reaction may occur through a direct mechanism or an extensive hydrogen-bonded network within the protein [1].

The diagram below illustrates this inhibition mechanism and its primary consequence in the cell cycle.

HU_RNR HU This compound (HU) RNR_Beta RNR β₂ Subunit (Tyrosyl Radical •) HU->RNR_Beta  Reduces Tyrosyl Radical RNR_Alpha RNR α₂ Subunit (Catalytic Site) RNR_Beta->RNR_Alpha Radical Transfer DISRUPTED dNTPs dNTP Pool RNR_Alpha->dNTPs dNTP Synthesis INHIBITED Fork Replication Fork Progress dNTPs->Fork Depleted Substrates Arrest S-Phase Arrest Fork->Arrest Stalled Forks

> this compound inhibits RNR by reducing the tyrosyl radical, leading to dNTP pool depletion and S-phase arrest.

Cellular Consequences and Secondary Mechanisms

The inhibition of RNR triggers a cascade of cellular events that contribute to HU's therapeutic and cytotoxic effects.

  • Replication Stress and Checkpoint Activation: Depletion of dNTPs causes replication stress, stalling DNA replication forks [1]. This stress activates the ATR kinase pathway, a key regulator of the S-phase checkpoint, which halts cell cycle progression to allow for repair and fork stabilization [1]. Prolonged stalling can lead to double-strand breaks and apoptosis [1].
  • Impact on DNA Repair Pathway Choice: dNTP pool levels influence the choice of DNA double-strand break (DSB) repair. HU inhibition of RNR suppresses Homologous Recombination (HR), which requires extensive DNA synthesis [2]. Conversely, promoting RNR activity increases HR usage, demonstrating that RNR activity is a determinant in DSB repair pathway choice [2].
  • Additional Mechanisms in Sickle Cell Disease: In the treatment of sickle cell anemia, HU's benefits are multifactorial. Its primary effect is elevating fetal hemoglobin (HbF), which inhibits sickle hemoglobin polymerization [3] [4]. This is thought to occur through a transient halt in hematopoiesis followed by "stress erythropoiesis" that recruits erythroid progenitors capable of producing HbF [3]. HU also reduces leukocyte and platelet counts, decreases endothelial adhesion molecule expression, and may increase nitric oxide levels, improving vasodilation [3].

Experimental Data and Key Findings

The table below summarizes quantitative data and key experimental findings from critical studies on HU's mechanism.

Study / Analysis Focus Key Experimental Findings Experimental Model & Methodology
RNR Inhibition & dNTP Depletion [1] HU depletes dNTP pools, causing replication fork stalling and S-phase arrest. In vitro enzyme assays; Cell culture (various eukaryotes). dNTP measurement via enzymatic or HPLC methods.
DNA Repair Pathway Choice [2] HU (0.2 mM) hypersensitizes NHEJ-deficient cells to IR; Reduces Rad51 focus formation (marker for HR). Chinese Hamster Ovary (CHO) cell lines (wild-type, NHEJ-, HR-deficient). Colony formation assays; Immunofluorescence for Rad51 foci.
Impact on HbF & Clinical Parameters (Meta-Analysis) [3] Daily HU (20 mg/kg) increased HbF by ~18%; associated with reduced TCD velocity (p<0.0001) and tricuspid regurgitant velocity (p=0.01). Meta-analysis of 45 articles (2003-2023). Correlation of HbF levels with clinical and physiological outcomes.
Inducible Nitric Oxide Synthase (NOS2) Link [5] HU binds NOS2 (ΔGbind: ~-30 kcal/mol); HU-induced NO from NOS2 correlates with apoptosis (Caspase-3 activation) and proliferation inhibition. Murine erythroid progenitors (MERPs), Nos2 knockout models. Molecular docking (LGA), FACS analysis (Apoptosis: Annexin V/PI; Proliferation: Ki67).

Core Experimental Protocols

Detailed methodologies for key experiments investigating HU's mechanism are essential for replication.

1. Analyzing HU's Impact on DNA Repair Pathway Choice [2]

  • Cell Culture & Synchronization: Use Chinese Hamster Ovary (CHO) cell lines (e.g., wild-type, NHEJ-deficient Xrs6, HR-deficient V-C8). Synchronize cells in G0/G1 via contact inhibition or in S-phase using aphidicolin block-release.
  • HU Treatment & Irradiation: Treat synchronized cells with 0.2 mM HU for 1 hour. Induce DNA damage using ionizing radiation (IR) (e.g., 1 Gy for survival, 8 Gy for foci analysis).
  • Outcome Assessment:
    • Cell Survival: Perform colony formation assays. Fix and stain colonies 7-10 days post-treatment; count using software (e.g., ImageJ).
    • HR Initiation: Immunofluorescence for Rad51 foci. Fix cells at timed intervals post-IR, permeabilize, and incubate with anti-Rad51 primary and fluorescent secondary antibodies. Score cells with ≥3 Rad51 foci as positive.

2. Profiling HU-Induced Apoptosis and Proliferation in Erythroid Cells [5]

  • Cell Model: Use murine erythroid progenitor cells (MERPs). Consider NOS2 knockdown/knockout models to test specificity.
  • HU Treatment: Treat cells with a defined HU concentration (e.g., 100 µM) for 24-72 hours.
  • FACS Analysis:
    • Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) populations.
    • Proliferation: Fix/permeabilize cells and stain intracellularly for Ki67 antigen.
  • NOS2 Interaction: Perform molecular docking studies (e.g., using Lamarckian Genetic Algorithm) to model HU binding to NOS2 and calculate binding energy (ΔGbind).

The complex effects of HU, including NOS2 binding and downstream signaling in erythroid cells, can be visualized as a pathway.

HU_NOS2 HU This compound (HU) NOS2 Inducible NOS (NOS2) HU->NOS2 Binds & Interacts NO Nitric Oxide (NO) NOS2->NO Production Apoptosis Apoptosis (Caspase-3 Activation) NO->Apoptosis Stimulates Proliferation Proliferation Inhibition NO->Proliferation Inhibits

> Proposed pathway of this compound binding NOS2 and inducing nitric oxide-mediated apoptosis and proliferation inhibition.

Therapeutic Implications and Conclusion

For researchers and drug development professionals, understanding these mechanisms is critical.

  • Therapeutic Window & Cytotoxicity: The reversibility of HU-induced S-phase arrest at low doses enables its use for cell synchronization and treating non-malignant diseases like sickle cell anemia (SCA) [1]. Higher or prolonged doses lead to apoptosis through accumulated DNA damage and oxidative stress, explaining its utility in myeloproliferative disorders [1].
  • Role in Sickle Cell Disease: HU remains the cornerstone of SCA therapy [3] [4]. Its clinical efficacy is attributed to the multi-faceted mechanisms described, with HbF elevation being the most significant contributor to reducing vaso-occlusive crises and organ damage [3].
  • Research and Development: Insights into HU's mechanism inform the development of next-generation therapies. This includes strategies to enhance HbF production with better safety profiles and combining HU with other agents that exploit its impact on DNA repair and cellular checkpoints.

References

Molecular Mechanism of RNR Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The primary and well-established mechanism of Hydroxyurea is the inhibition of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair [1] [2].

  • Target Structure: Class Ia RNRs consist of two homodimeric subunits, α2 and β2. The β2 subunit contains a stable diferric-tyrosyl radical cofactor, crucial for the enzyme's activity [1].
  • Inhibition Mechanism: HU acts as a radical scavenger. It penetrates the β2 subunit and donates an electron to the tyrosyl radical, reducing and inactivating it. This disrupts the long-range proton-coupled electron transfer (PCET) to the α2 catalytic subunit, halting the production of dNTPs [1].
  • Cellular Consequence: The rapid depletion of the dNTP pool leads to the stalling of DNA replication forks during S-phase, causing replication stress [1] [2].

The following diagram illustrates this primary inhibition pathway and the subsequent cellular response.

hu_mechanism HU This compound (HU) TyrRad Tyrosyl Radical (β₂ subunit) HU->TyrRad  Scavenges RNR Ribonucleotide Reductase (RNR) (α₂β₂ complex) dNTPs dNTP Pool RNR->dNTPs  Depletes TyrRad->RNR  Inactivates Fork Replication Fork dNTPs->Fork  Stalls Stress Replication Stress Fork->Stress Checkpoint Checkpoint Activation (ATR/Mec1, Rad53) Stress->Checkpoint  Triggers

Cellular Consequences and Checkpoint Activation

In response to HU-induced replication stress, cells activate a complex signaling network to delay cell cycle progression and promote fork recovery.

  • Slowed S-Phase Progression: Contrary to the model of specific late-origin suppression, studies in yeast show that HU treatment slows the entire replication program. The temporal order of origin firing is preserved, but S-phase progression occurs in slow motion [3].
  • Checkpoint Kinase Cascade: The stalled forks generate stretches of single-stranded DNA (ssDNA), which is a key signal. This leads to the activation of the apical kinase ATR (Mec1 in yeast), which in turn phosphorylates and activates the effector kinase Chk1 (Rad53 in yeast) [1] [4]. This checkpoint pathway serves to:
    • Stabilize stalled replication forks and prevent their collapse [1].
    • Delay cell cycle progression to prevent mitosis with unreplicated DNA [1].
    • Transcriptionally upregulate DNA repair and dNTP biosynthesis genes to help overcome the stress [1].

Emerging and Secondary Mechanisms

Recent research indicates that HU's effects extend beyond RNR inhibition, involving direct interactions with DNA and broader impacts on gene expression.

  • Direct Interaction with DNA: Evidence shows HU directly alters DNA's physical properties. At higher concentrations (e.g., 15 mM), HU induces partially-thick and kinked-branching structures in DNA molecules and increases their mechanical stiffness (higher spring constant) [5]. This direct structural effect correlates with a bimodal impact on gene expression in a cell-free system, where low HU concentrations promote expression and high concentrations inhibit it [5].
  • Global Inhibition of Transcription: HU treatment causes a rapid, checkpoint-mediated shutdown of all three nuclear RNA polymerases (Pol I, II, and III). This global inhibition of RNA synthesis is accompanied by defects in transcription termination and pre-mRNA 3'-end processing, including shortened poly(A) tails [4].
  • Oxidative Stress: The cytotoxicity of prolonged or high-dose HU treatment is also attributed to the generation of reactive oxygen species (ROS), which contributes to DNA damage and cell death [1] [2].

Experimental Protocols and Analysis

For researchers studying HU, two key technical aspects are synchronization and drug quantification.

Cell Cycle Synchronization with HU

HU is widely used to reversibly arrest cells at the G1/S boundary. The following protocol is optimized for human RPE1 cells [6].

sync_protocol Step1 Seed asynchronous cells Step2 Add HU (e.g., 2 mM final concentration) Step1->Step2 Step3 Incubate for ~16 hours Step2->Step3 Step4 Wash out HU; replace with fresh medium Step3->Step4 Step5 Analyze synchronized population (Flow cytometry, ImmunoCellCycle-ID) Step4->Step5

  • Procedure:
    • Seed cells and allow them to attach.
    • Add HU to the culture medium at an appropriate concentration. 2 mM is commonly used for synchronization, while studies focusing on strong replication stress or checkpoint activation may use 200 mM (in yeast) or other higher doses [3] [6] [4].
    • Incubate for approximately 16 hours to arrest most cells at the G1/S boundary.
    • To release cells, thoroughly wash with PBS to remove the drug and add fresh pre-warmed medium.
    • Cells will synchronously enter S-phase. The efficiency of synchronization can be monitored by flow cytometry for DNA content or using high-precision immunofluorescence methods like ImmunoCellCycle-ID [6].
Analytical Techniques for HU Quantification

Accurate measurement of HU concentration is crucial for pharmacokinetic studies. The table below compares modern analytical methods [7].

Analytical Technique Key Principle Sensitivity Sample Type Applications
High-Performance Liquid Chromatography (HPLC) Separation of HU from biological matrix with UV detection [7] ~0.5 μg/mL [7] Plasma, breast milk, urine [7] Clinical PK/PD studies, compliance monitoring [7]
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of HU followed by mass spectrometric detection [7] High sensitivity and specificity [7] Plasma, other biological fluids [7] Precise pharmacokinetic profiling [7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Direct analysis without derivatization; high specificity via mass fragmentation [7] Very high sensitivity and specificity [7] Plasma [7] Gold standard for modern bioanalysis, complex PK studies [7]

References

Comprehensive Technical Guide: Hydroxyurea-Mediated Fetal Hemoglobin Induction in Sickle Cell Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxyurea Therapy in Hemoglobinopathies

This compound (HU) has emerged as a foundational therapeutic agent for sickle cell disease (SCD), representing the first FDA-approved pharmacologic treatment specifically for this hemoglobinopathy. The clinical efficacy of HU primarily stems from its ability to reactivate fetal hemoglobin (HbF) production in adult erythroid cells, which constitutes a pivotal protective mechanism against the pathophysiology of SCD. The disorder originates from a single nucleotide substitution in the β-globin gene, resulting in hemoglobin S (HbS) formation that polymerizes under deoxygenated conditions, leading to erythrocyte sickling, chronic hemolysis, and vaso-occlusive events. HbF (α₂γ₂) serves as a potent inhibitor of HbS polymerization due to its inability to participate in the polymer formation, thereby reducing sickling and mitigating disease severity [1].

The therapeutic application of HU represents a paradigm shift in SCD management, transitioning from purely symptomatic treatment to targeted molecular therapy. Despite its established clinical benefits, approximately 30% of SCD patients exhibit poor responsiveness to HU therapy, highlighting the need for deeper understanding of its mechanisms and determinants of efficacy [2]. The molecular basis for HbF induction by HU involves complex signaling pathways and transcriptional networks that regulate the switch from fetal to adult hemoglobin during development and can be pharmacologically manipulated to reverse γ-globin silencing in adult erythroid cells.

Molecular Mechanisms of Fetal Hemoglobin Induction

Nitric Oxide Signaling Pathway

The nitric oxide-dependent pathway represents a fundamental mechanism through which this compound induces fetal hemoglobin expression. Research has demonstrated that HU undergoes enzymatic conversion to nitric oxide (NO) in vivo, primarily through reactions catalyzed by heme-containing proteins and other cellular oxidases. This HU-derived NO subsequently activates soluble guanylyl cyclase (sGC), leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP) [3] [4]. The critical evidence supporting this mechanism includes:

  • Dose-dependent induction of γ-globin mRNA and HbF protein observed in K562 erythroleukemic cells and human erythroid progenitor cells treated with NO donors such as S-nitrosocysteine (CysNO)
  • Complete abolition of HU-induced γ-globin expression when specific guanylyl cyclase inhibitors (ODQ, NS 2028, LY 83,538) are applied
  • Increased cGMP levels in erythroid progenitor cells following HU treatment, establishing the second messenger role in this signaling cascade
  • In vivo correlation demonstrated by elevated plasma and red cell NO reaction products (nitrate, nitrite, and nitrosylated hemoglobin) in SCD patients after oral HU administration [3]

The following diagram illustrates the NO-cGMP signaling pathway in this compound-mediated HbF induction:

G HU This compound (HU) Metabolism Oxidative Metabolism HU->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG p38MAPK p38 MAPK PKG->p38MAPK TF Transcription Factor Phosphorylation p38MAPK->TF gammaGlobin γ-globin Gene Expression TF->gammaGlobin HbF Fetal Hemoglobin (HbF) Production gammaGlobin->HbF

This compound activates the NO-cGMP signaling pathway to induce γ-globin expression.

Transcription Factor Modulation

This compound mediates differential expression of key transcription factors that assemble the γ-globin promoter complex, creating a permissive environment for gene reactivation. In erythroblasts cultured from peripheral blood CD34+ cells of HU-responsive SCD patients, research has identified significant alterations in the protein levels of both activators and repressors of γ-globin expression [2]:

  • Increased protein levels of the activator GATA-2 in HU-responsive patients
  • Substantial decrease in repressors including GATA-1, BCL11A, TR4, and MYB specifically in high responders
  • Minimal effects on RNA levels of these transcription factors, suggesting post-translational regulation or protein stability modifications
  • No significant changes in activators NF-Y and NF-E4 at either RNA or protein levels

The Index of this compound Responsiveness (IndexHU-3) has been developed as a quantitative measure based on combined HU-induced changes in protein levels of GATA-2, GATA-1, and BCL11A according to the formula: IndexHU-3 = (FcGATA-2)/(FcGATA-1)×(FcBCL11A), where Fc represents the fold change of respective transcription factors induced by HU [2]. This index strongly correlates with peripheral blood HbF levels in SCD patients and serves as a predictive biomarker for inherent HU responsiveness.

Ribonucleotide Reductase Inhibition and Stress Erythropoiesis

The cytostatic effects of this compound primarily stem from its reversible inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme in deoxyribonucleotide synthesis essential for DNA replication and repair. By depleting intracellular deoxyribonucleotide pools, HU induces S-phase cell cycle arrest in erythroid precursors, creating a state of "stress erythropoiesis" upon recovery [1]. This stressed erythroid environment favors the recruitment of early progenitors that retain HbF-producing capacity, leading to an increased population of erythrocytes containing HbF (F-cells). The kinetics of erythroid differentiation under HU-induced stress creates a permissive environment for γ-globin expression through mechanisms that may involve:

  • Altered expression of transcriptional regulators during accelerated erythroid maturation
  • Epigenetic modifications at the γ-globin promoters under conditions of replication stress
  • Selection advantage for erythroid progenitors that inherently express higher γ-globin levels
  • Cellular signaling activated in response to DNA replication stress

Experimental Models and Methodologies

In Vitro Cell Culture Systems

Table 1: Established Cell Models for Studying HbF Induction

Cell Model Applications Treatment Parameters Key Readouts
K562 erythroleukemic cells Initial screening of HbF-inducing compounds HU: 50-150 μM for 24-72 hours [5] γ-globin mRNA, HbF protein, cell viability
Primary human erythroid progenitor cells from CD34+ sources Mechanistic studies closer to physiological conditions HU: 50-100 μM; NO donors: CysNO [3] γ/β-globin mRNA ratio, HbF synthesis, benzidine staining
Two-phase liquid culture systems Studying erythroid differentiation Treatment on day 3-5 of phase II culture [3] Flow cytometry for surface markers, HbF content

The K562 erythroleukemia cell line provides a valuable model for initial screening of HbF-inducing compounds due to its capacity for erythroid differentiation and γ-globin expression. In standardized protocols, K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and glutamine. For experimental treatments, cells are typically seeded at 10⁶ cells per well in six-well plates and exposed to varying concentrations of HU (50-150 μM) or NO donors for 24-72 hours [3] [5]. Following treatment, RNA isolation is performed using commercial kits (e.g., RNeasy Kit), with RNA quality assessment via spectrophotometry and bioanalyzer systems. Quantitative PCR analysis employs gene-specific primers and TaqMan probes for γ-globin and β-globin mRNA quantification, normalized to housekeeping genes and expressed as femtomoles per 10⁶ cells or fold changes relative to controls [3].

For more physiologically relevant models, primary human erythroid progenitor cells are isolated from peripheral blood mononuclear cells obtained from healthy donors or SCD patients. Using a two-phase liquid culture system, mononuclear cells are initially cultured in MEM Eagle medium supplemented with 10% FBS, cyclosporin A, and cytokines from 5637 human bladder carcinoma cell line-conditioned medium. After 7 days, CD34+ cells are purified using immunomagnetic separation (e.g., StemSep method) and transferred to phase II medium containing erythropoietin, stem cell factor, IL-3, GM-CSF, and other erythroid-supportive factors [3]. HU treatment is typically applied on day 3 or 5 of phase II culture, with RNA isolation 24-48 hours post-treatment. This system allows for examination of HU effects during specific stages of erythroid differentiation and correlation with HbF induction capacity.

Ex Vivo Patient-Derived Models

The development of patient-derived ex vivo models has been instrumental in understanding the molecular basis of variable HU responsiveness. CD34+ cells are isolated from peripheral blood of SCD patients representing different response phenotypes and cultured for 10-12 days in serum-free expansion media optimized for erythroid differentiation. Cells are treated with 50 μM HU, determined as the minimal concentration that significantly activates γ-globin mRNA expression [2]. This system enables:

  • Correlation analysis between HU-induced HbF changes in cultured erythroblasts and clinical response in peripheral blood
  • Assessment of anti-sickling effects through hypoxia induction experiments followed by microscopic examination
  • Simultaneous measurement of RNA and protein levels of key transcription factors in the γ-globin regulatory network
  • Calculation of responsiveness indices (IndexHU) that predict clinical HU efficacy
Computational and Bioinformatics Approaches

Advanced bioinformatic methodologies have been employed to elucidate the complex regulatory networks governing γ-globin gene expression. Weighted Gene Co-expression Network Analysis (WGCNA) has identified novel regulators of γ-globin switching by analyzing RNA-seq datasets from fetal liver erythroblasts versus adult bone marrow erythroblasts [5]. This systems biology approach has revealed:

  • IGF2BP1 and GCNT2 as key regulators of the γ-globin switching mechanism
  • Differentially expressed genes between fetal and adult erythroblasts (FDR < 0.001, |log2 Fold Change| ≥ 2.5)
  • Co-expression modules significantly associated with developmental γ-globin silencing
  • Potential microRNA regulators including miR-199a/b-5p, miR-451-5p, and miR-144-3p implicated in erythroid maturation and γ-globin regulation

Pharmacogenetics and Biomarkers of Response

Genetic Determinants of this compound Responsiveness

Table 2: Genetic Polymorphisms Associated with HbF Response to this compound

Gene Polymorphisms Functional Role Response Association
BCL11A SNPs in intron 2 γ-globin repressor Strongest association with HbF changes [6]
VEGF pathway genes Multiple SNPs Angiogenesis, erythroid signaling Enriched in pathway analysis [6]
Urea cycle genes Multiple SNPs Metabolic pathways Enriched in pathway analysis [6]
HBB cluster Various SNPs Globin gene regulation Modest effects on HbF response

Substantial interpatient variability exists in HbF response to HU, with genetic polymorphisms accounting for a significant portion of this variability. Systematic reviews have examined 728 genetic polymorphisms across 17 genes, identifying 50 different SNPs associated with HbF changes in SCA patients treated with HU [6]. Pathway enrichment analysis of these genes reveals significant association with VEGF ligand-receptor interactions and urea cycle metabolism, suggesting these biological processes may influence HU pharmacodynamics. The most consistent association involves SNPs in intron 2 of BCL11A, a master regulator of γ-globin silencing, highlighting the importance of the native repressor machinery in determining pharmacological responsiveness [6].

The complex genetic architecture of HU response mirrors the multifactorial regulation of HbF levels, with contributions from both baseline HbF modifiers and HU-specific pharmacodynamic factors. This genetic complexity underscores the challenge of developing predictive genetic profiles for HU responsiveness and suggests that multigenic models incorporating key polymorphisms in BCL11A, VEGF pathway genes, and urea cycle enzymes may be necessary for accurate response prediction.

Transcriptional and Protein Biomarkers

Beyond genetic polymorphisms, dynamic biomarkers measured during HU treatment show promise for predicting and monitoring therapeutic response. The Index of this compound Responsiveness (IndexHU) represents a quantitative approach based on HU-induced changes in transcription factor protein levels in erythroid cells [2]. Different iterations of this index have been evaluated:

  • IndexHU-3: (FcGATA-2)/(FcGATA-1)×(FcBCL11A)
  • IndexHU-4: Includes FcTR4 in the denominator
  • IndexHU-5: Includes both FcTR4 and FcMYB in the denominator

Among these, IndexHU-3 demonstrates the strongest statistical correlation with peripheral blood HbF levels in SCD patients, outperforming individual transcription factor measurements [2]. This suggests that the balanced modulation of activators and repressors, rather than absolute changes in any single factor, determines the overall HbF response to HU.

Emerging Research and Novel Therapeutic Directions

Combination Therapies

Recent investigations have explored synergistic approaches combining HU with other HbF-inducing agents to enhance efficacy and overcome therapeutic resistance. Studies examining HU-metformin combinations in K562 cells demonstrate significantly enhanced γ-globin induction compared to either agent alone [5]. Specifically:

  • HU (150 μM) and metformin (100 μM) combination increased IGF2BP1 expression by 7.1-fold after 24h treatment
  • Differential modulation of GCNT2 expression, with HU (50 μM) decreasing expression by 3.3-fold
  • Maximal γ-globin induction observed with HU-metformin combinations at specific concentration ratios

The following diagram illustrates the transcriptional regulation of γ-globin and potential therapeutic targets:

G Promoter γ-globin Promoter Expression γ-globin Expression Promoter->Expression Activators Activator Hub NF-Y, GATA-2, NF-E4 Activators->Promoter Repressors Repressor Hub BCL11A, GATA-1, TR4, MYB Repressors->Promoter HU This compound HU->Activators Increases HU->Repressors Decreases miRNA miRNA Regulators miR-199a/b-5p, miR-451-5p HU->miRNA Metformin Metformin Metformin->Activators Increases Metformin->miRNA miRNA->Repressors Inhibits

This compound modulates transcription factor hubs to activate γ-globin expression.

Novel Molecular Targets

Research continues to identify novel regulators of γ-globin expression that may provide alternative therapeutic targets for HbF induction. Recent findings have implicated:

  • IGF2BP1 as a positive regulator of γ-globin expression, significantly upregulated by HU treatment
  • GCNT2 as a negative regulator, downregulated by HU in a dose-dependent manner
  • MicroRNA networks including miR-199a/b-5p, miR-451-5p, and miR-144-3p that modulate erythroid maturation and globin expression
  • FOXO3 pathway as a mediator of metformin-induced γ-globin expression, independent of BCL11A modulation

These discoveries expand the therapeutic landscape beyond HU, suggesting opportunities for multi-target approaches that address different aspects of γ-globin repression.

Conclusion and Future Perspectives

This compound remains the cornerstone pharmacologic therapy for sickle cell disease more than two decades after its initial FDA approval, with HbF induction representing its primary mechanism of action. The nitric oxide-cGMP signaling pathway has been established as a central mechanism for HU-mediated γ-globin induction, though additional pathways involving direct transcription factor modulation and stress erythropoiesis contribute to the overall response. The development of predictive biomarkers such as IndexHU-3 and identification of genetic polymorphisms associated with improved response represent significant advances in personalizing HU therapy.

References

Comprehensive Technical Analysis of Hydroxyurea Pharmacokinetics and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Hydroxyurea is a critical therapeutic agent with well-established efficacy in the management of sickle cell anemia (SCA), β-thalassemia, and various myeloproliferative disorders. As an S-phase-specific antimetabolite, its primary mechanism involves the reversible inhibition of ribonucleoside diphosphate reductase (rNDP), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides essential for DNA synthesis. This comprehensive technical review examines the pharmacokinetic properties and pharmacodynamic mechanisms of this compound, with particular emphasis on its application in hemoglobinopathies. The analysis incorporates quantitative pharmacokinetic parameters, experimental methodologies for drug concentration analysis, and mechanistic pathways to provide drug development professionals and researchers with a robust technical reference.

The clinical utility of this compound has expanded significantly since its initial introduction, particularly for sickle cell disease where it represents the first FDA-approved pharmacological treatment. Despite its widespread use, substantial interindividual variability in pharmacokinetic parameters and treatment responses presents ongoing challenges for therapeutic optimization. Recent advances in analytical techniques and modeling approaches have enabled more precise characterization of this compound's disposition and effects, supporting the development of personalized dosing strategies that maximize efficacy while minimizing toxicity. This review synthesizes current evidence from pharmacokinetic studies and pharmacodynamic investigations to provide a comprehensive scientific foundation for researchers and clinicians engaged in this compound therapy development and optimization.

Pharmacokinetic Properties of this compound

Fundamental Pharmacokinetic Parameters

This compound demonstrates favorable oral bioavailability with rapid absorption and distribution throughout the body. The drug's pharmacokinetic profile has been characterized through numerous clinical studies involving both adult and pediatric populations with sickle cell disease. The table below summarizes the key pharmacokinetic parameters of this compound based on available clinical data:

Table 1: Core Pharmacokinetic Parameters of this compound

Parameter Value Variability Clinical Implications
Oral Absorption Virtually complete Not quantified Food effect unknown; consistent exposure expected
Tmax (time to peak concentration) 0.55-4 hours Substantial interindividual variability Two distinct absorption phenotypes identified (rapid vs. slow)
Cmax (maximum concentration) Dose-dependent 30.3% coefficient of variation 74% higher in rapid absorbers; may influence efficacy/toxicity
Apparent Volume of Distribution (V/F) Approximates total body water (45.3 L) 61.6% coefficient of variation Wide distribution; concentrates in leukocytes/erythrocytes
Clearance (CL/F) 11.6 L/h (0.252 L/hr/kg in children) 46.7% coefficient of variation Non-linear elimination; affected by weight (>50% of variability)
Half-life (t₁/₂) 2.5-4.2 hours 26.0% coefficient of variation Supports once-daily dosing; transient effect on target enzymes
Primary Elimination Routes Renal (50%) and hepatic metabolism Nonrenal pathway exhibits Michaelis-Menten kinetics Requires dose adjustment in renal impairment
Absorption and Distribution Characteristics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically achieved within 1-4 hours post-dose. Recent research has revealed distinct absorption phenotypes among patients, characterized as either rapid or slow absorbers. In a pediatric pharmacokinetic study, approximately 63% of participants (25 of 40 children) demonstrated rapid absorption, achieving peak concentrations at the first sampling time point (approximately 18 minutes post-dose) [1]. These rapid absorbers exhibited significantly higher systemic exposure, with median Cmax values 74% greater and dose-normalized AUC values 33% higher than slow absorbers [1]. This variability in absorption rate may have important clinical implications for both efficacy and toxicity profiles.

The drug demonstrates extensive distribution throughout the body, with an apparent volume of distribution that approximates total body water, suggesting widespread tissue penetration. This compound preferentially concentrates in leukocytes and erythrocytes, which is particularly relevant for its therapeutic effects in hematological disorders [2]. The blood-to-plasma ratio indicates significant partitioning into cellular components, contributing to its pharmacodynamic effects on hematopoietic cells. The plasma protein binding of this compound has not been extensively characterized but is believed to be minimal, potentially contributing to its widespread distribution and accessibility to target tissues.

Metabolism and Elimination Pathways

This compound undergoes significant metabolism through pathways that are not completely characterized, with approximately 50% of an administered dose undergoing biotransformation before excretion [2]. One identified minor pathway involves degradation by urease produced by intestinal bacteria, though the quantitative significance of this pathway in humans remains uncertain [2]. The primary elimination routes include both renal excretion and nonrenal metabolic pathways, with the nonrenal component exhibiting saturable kinetics consistent with Michaelis-Menten elimination [3].

The elimination half-life of this compound ranges from 2.5 to 4.2 hours, supporting the current once-daily dosing regimen [3] [2]. However, the relationship between dose and exposure is non-linear, with disproportionately higher peak concentrations and AUC values observed with increasing doses [2]. Population pharmacokinetic analyses have identified body weight as a significant covariate, explaining over 50% of the observed interindividual variability in oral clearance [1]. Neither hepatic function nor glomerular filtration rate demonstrated significant correlation with clearance in the pediatric population studied, though dose adjustments are commonly recommended in patients with renal impairment based on the known renal elimination pathway [1].

Experimental Protocols and Analytical Methods

HPLC-Based Quantification of Serum this compound

The accurate quantification of this compound concentrations in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Recent methodological advances have enabled the development of simplified analytical approaches suitable for resource-limited settings. The following protocol describes a validated HPLC method with UV detection for determining serum this compound concentrations:

Table 2: Experimental Protocol for this compound Quantification Using HPLC

Step Parameter Specifications
Sample Preparation Internal Standard N-methylurea (4.5 mM)
Deproteinization Trichloroacetic acid (20 μL)
Centrifugation 13,000 rpm for 15 minutes
Derivatization Acid and color reagent, 100°C for 10 min
HPLC Analysis Column C18 (5 micron or 3.5 micron)
Detection 449 nm (standard) or 415 nm (portable)
Mobile Phase 13% acetonitrile in water
Flow Rate 1 mL/min
Run Time 15 minutes
Injection Volume 100 μL
Validation Parameters Linearity Range 0-1000 μM
Precision <10% variance
Accuracy Within 10-20% of actual values
Limit of Quantification 7 μM

This method has been successfully adapted for use with portable HPLC systems specifically designed for low-resource settings, demonstrating comparable performance to conventional benchtop instruments [4]. The portable system features a significantly reduced footprint (approximately 42 cm × 38 cm) while maintaining analytical precision and accuracy, with calibration curves consistently demonstrating R² values >0.99 [4]. This technological advancement facilitates pharmacokinetic-guided dosing in settings where traditional laboratory infrastructure is limited, potentially expanding access to personalized this compound therapy.

Pharmacokinetic Study Design and Sampling Strategies

For researchers designing this compound pharmacokinetic studies, optimal sampling protocols are critical for accurate parameter estimation. Based on published studies, the recommended approach involves collecting serial blood samples at predetermined time points following administration. A robust sampling protocol for a single-dose pharmacokinetic study should include samples at pre-dose (0 h), 30 min, 60 min, 120 min, 240 min, and 480 min post-administration [1]. This sampling scheme adequately characterizes both the absorption and elimination phases of this compound pharmacokinetics.

For population pharmacokinetic approaches that enable sparse sampling, data can be collected at more flexible time points across different patients, with nonlinear mixed-effects modeling used to estimate population parameters and quantify variability [5]. These designs are particularly suitable for pediatric populations or studies in resource-limited settings where extensive sampling may be impractical. For therapeutic drug monitoring applications, limited sampling strategies using 1-3 strategically timed samples can provide sufficient information for estimating individual pharmacokinetic parameters when combined with population prior information [4] [5].

Pharmacodynamics and Mechanisms of Action

Primary Pharmacodynamic Mechanisms

This compound exerts its therapeutic effects through multiple interconnected biological mechanisms. The table below summarizes the key pharmacodynamic properties and their clinical correlates:

Table 3: Pharmacodynamic Properties of this compound

Mechanism Molecular Target Biological Effect Clinical Outcome
rNDP Inhibition Ribonucleotide reductase Impaired DNA synthesis; S-phase arrest Cytotoxicity for rapidly dividing cells
HbF Induction γ-globin gene expression Increased fetal hemoglobin production Reduced sickling (SCA); improved erythropoiesis
Nitric Oxide Release NO moiety in HU structure Vasodilation; soluble guanylate cyclase activation Improved blood flow; potential impact on vascular function
Myelosuppression Hematopoietic progenitors Reduced neutrophils, reticulocytes, platelets Lowered adhesion molecule expression; reduced inflammation
Erythrocyte Modification Cell membrane and hydration Increased MCV; improved deformability Enhanced blood rheology; reduced vaso-occlusion
Apoptosis Regulation p53 signaling pathway Modulated cell survival/death decisions Impacts overall cytotoxicity and tissue-specific effects

The principal mechanism of this compound involves the reversible inhibition of ribonucleotide reductase (rNDP), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides [6]. By depleting intracellular deoxynucleotide pools, this compound impedes DNA synthesis and causes arrest of susceptible cells at the G1/S interface of the cell cycle. This cytotoxic effect is particularly pronounced in rapidly dividing cells, including hematopoietic progenitors, explaining both the therapeutic and adverse effect profile of the drug.

In hemoglobinopathies, the most clinically significant pharmacodynamic effect is the induction of fetal hemoglobin (HbF) through increased γ-globin gene expression in erythroid cells [6]. The precise molecular mechanisms underlying HbF induction remain incompletely characterized but are known to involve cellular stress responses and alterations in erythropoiesis kinetics. This compound causes intermittent cytotoxic suppression of erythroid progenitors, leading to accelerated erythroid differentiation and recruitment of progenitor populations with increased γ-globin production capacity [2] [6]. The resulting increase in HbF-containing erythrocytes (F-cells) is particularly beneficial in sickle cell disease, where HbF interferes with hemoglobin S polymerization, thereby reducing sickling and its pathological consequences.

Signaling Pathways and Molecular Interactions

This compound exposure activates multiple stress response pathways in target cells, with the p53 signaling pathway playing a particularly prominent role. Transcriptomic analyses in experimental models have demonstrated that this compound significantly alters gene expression profiles, with the p53 pathway being highly affected [7]. Following drug exposure, phosphorylated p53 translocates to the nucleus and regulates the expression of numerous downstream genes involved in cell cycle control, DNA repair, and apoptosis [7].

G HU This compound RR Ribonucleotide Reductase HU->RR Inhibits DNA_synth Impaired DNA Synthesis RR->DNA_synth Reduces dNTPs Stalled_forks Stalled Replication Forks DNA_synth->Stalled_forks Causes DNA_damage DNA Damage Response Stalled_forks->DNA_damage Triggers p53_path p53 Pathway Activation DNA_damage->p53_path Activates p53_phos p53 Phosphorylation & Nuclear Translocation p53_path->p53_phos Includes Cell_cycle Cell Cycle Arrest p53_phos->Cell_cycle Induces Apoptosis Apoptosis p53_phos->Apoptosis Promotes HbF_induction HbF Induction (γ-globin) p53_phos->HbF_induction Contributes to

Figure 1: this compound-induced activation of cellular stress response pathways. The diagram illustrates the sequence of molecular events from initial ribonucleotide reductase inhibition to downstream cellular consequences, including cell cycle arrest, apoptosis, and HbF induction.

In addition to p53 activation, this compound exposure also triggers oxidative stress and activates multiple MAP kinase pathways, including p38 and JNK signaling cascades [7]. These pathways interact in a complex network that determines cellular fate following drug exposure. The integration of these signals appears to dictate whether cells undergo repair and survival or programmed cell death, ultimately influencing both therapeutic outcomes and potential toxicities.

This compound also influences apoptotic pathways in erythroid cells through modulation of inducible nitric oxide synthase (iNOS) expression [8]. Recent investigations have demonstrated that this compound inhibits proliferation and stimulates apoptosis in erythroid cells in an iNOS-dependent manner, providing an additional mechanism through which the drug may alter erythropoiesis and promote the survival of erythroid precursors with high HbF expression [8].

Pathway Visualization and Experimental Workflows

HPLC Analysis Workflow

The analytical process for quantifying this compound concentrations in biological samples involves a coordinated sequence of steps from sample preparation to chromatographic separation and detection. The following diagram illustrates this workflow:

G Sample Serum Sample IS Add Internal Standard (N-methylurea) Sample->IS Deprotein Deproteinization (Trichloroacetic Acid) IS->Deprotein Centrifuge Centrifugation (13,000 rpm, 15 min) Deprotein->Centrifuge Derivatize Derivatization (Acid + Color Reagent, 100°C) Centrifuge->Derivatize HPLC HPLC Analysis (UV Detection) Derivatize->HPLC Quant Concentration Calculation HPLC->Quant PK PK Parameter Estimation Quant->PK

Figure 2: Experimental workflow for this compound quantification in serum samples using HPLC with UV detection. The process includes sample preparation, derivatization, chromatographic separation, and quantitative analysis.

This standardized protocol has been successfully validated in both conventional laboratory settings and resource-limited environments using portable HPLC equipment [4]. The method demonstrates excellent precision with coefficients of variance <10% and high accuracy within 10-20% of actual values across the analytical range of 0-1000 μM [4]. The calibration curves generated using this approach consistently show R² values >0.99, supporting reliable quantification of this compound concentrations for pharmacokinetic analyses.

Pharmacokinetic-Pharmacodynamic Relationships

Understanding the relationship between this compound exposure (pharmacokinetics) and its biological effects (pharmacodynamics) is essential for optimizing dosing strategies. Population modeling approaches have been employed to characterize these relationships quantitatively:

Table 4: PK-PD Modeling Parameters for this compound in Sickle Cell Anemia

Parameter Symbol Estimate Variability (CV%) Interpretation
HbF Base HbF₀ 5.8% 36% Baseline fetal hemoglobin before treatment
HbF Max Effect Iₘₐₓ 0.57 27% Maximal fractional increase in HbF
HbF EC₅₀ Cₚ₅₀ 148 μM 52% Concentration producing 50% of maximal effect
MCV Base MCV₀ 90 fL 9% Baseline mean corpuscular volume
MCV Max Effect Iₘₐₓ 0.14 49% Maximal fractional increase in MCV
MCV EC₅₀ Cₚ₅₀ 64 μM 67% Concentration producing 50% of maximal effect
Time to Steady-State (HbF) tₛₛ 26 months Not applicable Prolonged time to maximal HbF response
Time to Steady-State (MCV) tₛₛ 3 months Not applicable Rapid achievement of maximal MCV effect

The complex relationship between this compound exposure and its pharmacodynamic effects demonstrates significant interindividual variability. For HbF response, the time to reach steady-state levels is considerably prolonged (approximately 26 months), while MCV responses stabilize much more rapidly (approximately 3 months) [5]. This temporal dissociation has important implications for therapeutic monitoring, as early changes in MCV may not reliably predict the eventual HbF response achievable with continued treatment.

The concentration-effect relationship for this compound appears to approach its maximum within the therapeutic exposure range, suggesting that the substantial variability in treatment response is influenced more by pharmacodynamic differences between patients than by variations in drug exposure alone [5]. This observation underscores the importance of individualized dose titration based on both laboratory parameters and clinical responses rather than relying solely on weight-based dosing protocols.

Conclusion and Research Directions

This compound demonstrates complex pharmacokinetic and pharmacodynamic properties that contribute to its efficacy in sickle cell disease and other hemoglobinopathies. The drug is characterized by excellent oral bioavailability, widespread distribution throughout the body, and elimination through both renal and nonrenal pathways that exhibit saturable kinetics. The substantial interindividual variability observed in both pharmacokinetic parameters and treatment responses highlights the importance of personalized dosing approaches to optimize therapeutic outcomes.

Recent methodological advances, including the development of simplified HPLC techniques suitable for resource-limited settings and the elaboration of population pharmacokinetic-pharmacodynamic models, provide valuable tools for supporting therapeutic drug monitoring and dose individualization. The identification of distinct absorption phenotypes and the characterization of exposure-response relationships offer opportunities to refine dosing strategies based on individual patient characteristics rather than standardized weight-based protocols.

References

hydroxyurea pharmacodynamics sickle cell disease

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacodynamic Mechanisms of Hydroxyurea

The therapeutic effects of this compound are achieved through a combination of mechanisms, which are summarized in the following table.

Mechanism of Action Biological Effect Clinical/Downstream Consequence
HbF Induction [1] [2] Increases production of fetal hemoglobin (HbF) in red blood cells [3]. HbF inhibits polymerization of deoxygenated HbS, reducing red blood cell sickling, hemolysis, and vaso-occlusion [4] [5].
Myelosuppression [4] [6] Reduces circulating neutrophils and platelets [2]. Decreased leukocyte/platelet adhesion contributes to reduced vaso-occlusion and inflammation [1] [4].
Nitric Oxide (NO) Release [4] [6] May increase nitric oxide levels [7]. Promotes vasodilation and may further facilitate HbF induction [4].
Modulation of Adhesion Molecules [4] [6] Reduces expression of endothelial adhesion molecules (e.g., CD36, CD49d) [4]. Decreases adhesion of sickled red blood cells to the endothelium [4].
Alteration of RBC Properties [2] Increases mean corpuscular volume (MCV) [1]. Leads to larger red blood cells with improved hydration and flexibility, reducing sickling tendency [2].

Key Pharmacodynamic Parameters & Quantitative Data

The pharmacodynamic response to this compound can be monitored using specific laboratory parameters, whose typical responses and clinical relevance are outlined below.

Parameter Typical Response to this compound Timing of Effect Clinical & Experimental Relevance
Fetal Hemoglobin (HbF) Increase: ~3.6% to >30% (highly variable) [1] [5]. A daily dose of 20 mg/kg can lead to an ~18% increase [4]. Steady state achieved slowly, over ~26 months [1]. Primary efficacy biomarker. Correlates with reduced pain crises, longer RBC half-life, and improved survival [3] [5].
Mean Corpuscular Volume (MCV) Increase [1]. Steady state achieved rapidly, within ~3 months [1]. An early, easily measurable marker of adherence and biological effect. However, its steady-state level does not predict the long-term HbF response [1].
Absolute Neutrophil Count (ANC) Decrease. Dose-dependent reduction [5]. Within weeks of dose initiation or escalation [2]. A key safety and dosing guide. Used to titrate to the Maximum Tolerated Dose (MTD) [2].
Reticulocyte Count Modest decrease, reflecting reduced hemolytic rate [2]. - -
Lactate Dehydrogenase (LDH) & Bilirubin Decrease [1]. - Markers of hemolysis. Reduction indicates decreased RBC destruction [1].

Experimental Protocols for Pharmacodynamic Studies

For researchers investigating the mechanisms of this compound, here are detailed methodologies for key experiments cited in the literature.

Profiling HbF Response in Clinical Trials

This foundational clinical protocol measures HbF induction as a primary endpoint.

  • Objective: To determine the efficacy and safety of this compound in increasing HbF levels in patients with SCD [1].
  • Study Design: Typically a prospective, randomized, double-blind, placebo-controlled trial [4].
  • Key Methodology:
    • Dosing: this compound is administered orally once daily. The dose is typically started at 15-20 mg/kg/day and escalated every 8 weeks by 5 mg/kg/day until a target ANC of 2.0-4.0 x 10³/µL is reached (the Maximum Tolerated Dose) [2].
    • Primary Outcome Measurement: The percentage of HbF is measured periodically (e.g., every 3-4 months) using high-performance liquid chromatography (HPLC) [1].
    • Secondary Outcomes: Frequency of vaso-occlusive crises, acute chest syndrome, hospitalizations, and transfusion needs are recorded [4].
Investigating Molecular Pathways of γ-Globin Gene Induction

This in vitro protocol is used to elucidate the molecular mechanisms behind HbF induction.

  • Objective: To analyze changes in signal transduction pathways and epigenetic markers in erythroid progenitor cells following this compound exposure [3].
  • Key Methodology:
    • Cell Culture: Use primary human CD34+ hematopoietic progenitor cells or human erythroleukemic cell lines (e.g., K562). Cells are cultured in erythropoietin-containing media to promote erythroid differentiation [3].
    • This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 50-150 µM) for varying durations.
    • Downstream Analysis:
      • Gene Expression: Quantitative RT-PCR is used to measure mRNA levels of HBG (γ-globin), HBG2/HBG1 genes, and key transcription factors like BCL11A [3].
      • Protein Analysis: Western Blotting or flow cytometry is employed to quantify HbF protein and transcription factor levels.
      • Epigenetic Analysis: Chromatin Immunoprecipitation (ChIP) assays are performed to assess changes in histone modifications (e.g., H3K9ac, H3K27me3) at the HBG promoters and locus control region [3] [5].

This compound Pharmacodynamics: A Mechanistic Overview

The following diagram illustrates the interconnected pathways and biological systems through which this compound exerts its pharmacodynamic effects.

g cluster_0 Clinical Consequences HU This compound RNR Inhibition of Ribonucleotide Reductase HU->RNR NO Potential ↑ Nitric Oxide (NO) HU->NO Proposed Mechanism Adhesion ↓ Expression of Adhesion Molecules HU->Adhesion StressEryth Stress Erythropoiesis RNR->StressEryth MyeloEffect Cytostatic Effect on Bone Marrow RNR->MyeloEffect HbF ↑ Fetal Hemoglobin (HbF) StressEryth->HbF NoSickling Inhibition of HbS Polymerization & Sickling HbF->NoSickling Outcome1 • Reduced Hemolysis • Improved RBC Survival NoSickling->Outcome1 Outcome2 • Reduced Vaso-occlusion • Less Inflammation NoSickling->Outcome2 ReducedCells ↓ Neutrophils ↓ Platelets MyeloEffect->ReducedCells ReducedCells->Outcome2 Outcome3 Vasodilation NO->Outcome3 Outcome4 ↓ RBC Adhesion to Endothelium Adhesion->Outcome4 Outcome3->Outcome2 Outcome4->Outcome2

This diagram visualizes the multi-faceted pharmacodynamics of this compound, showing how its primary and secondary mechanisms converge to improve the clinical manifestations of Sickle Cell Disease.

Conclusion

References

hydroxyurea higher-order DNA structure effect

Author: Smolecule Technical Support Team. Date: February 2026

Direct Effects on DNA Structure and Activity

Recent research demonstrates that hydroxyurea (HU) interacts directly with DNA, causing significant changes to its higher-order structure and function.

  • Bimodal Gene Expression: In a cell-free luciferase assay, HU exhibited a concentration-dependent bimodal effect on gene expression. At lower concentrations (2 mM), gene activity was enhanced approximately 1.7-fold compared to the control. In contrast, at higher concentrations (100 mM), activity was largely depressed to about one-fifth of the control level [1] [2].

  • Altered DNA Higher-Order Structure: Atomic Force Microscopy (AFM) imaging of T4 GT7 DNA (166 kbp) revealed that HU induces conformational changes. In the absence of HU, DNA adopts an elongated coil conformation. With the addition of HU, the structure becomes partially thick and develops kinked-branching formations, which become prominent at 15 mM HU [1] [2].

  • Increased DNA Viscoelasticity: Observations of single DNA molecules under Brownian motion using Fluorescence Microscopy (FM) showed that HU increases the mechanical rigidity of DNA. Analysis based on fluctuation-dissipation theory quantified this change [1] [2].

The table below summarizes the key mechanical property changes:

HU Concentration (mM) Spring Constant, k (nN/m) Damping Constant, γ (s⁻¹)
0 20.1 ± 4.6 2.3 ± 0.5
10 ~26.1 (est. 1.3x increase) ~3.5 (est. 1.5x increase)
15 75.4 ± 15.9 5.5 ± 1.1

Table: Mechanical properties of single T4 GT7 DNA molecules at different this compound concentrations. Data sourced from [1] [2].

  • Minimal Effect on Secondary Structure: Despite the profound changes to higher-order structure, Circular Dichroism (CD) spectroscopy showed that the B-form secondary structure of calf thymus DNA remains largely unchanged even at HU concentrations up to 50 mM [1] [2].

Experimental Protocols for Key Techniques

For researchers aiming to replicate or build upon these findings, here are the methodologies for the core experiments.

Cell-Free Gene Expression Assay (Luciferase)

This protocol measures the direct effect of HU on gene expression activity in a cell-free system, eliminating confounding cellular processes [1] [2].

  • System: Use a commercially available in vitro transcription/translation system, such as the TnT (Rabbit Reticulocyte Lysate) T7 Quick Coupled Transcription/Translation System.
  • Reaction Setup: Set up the standard reaction mixture as per the manufacturer's instructions, including the DNA template encoding the luciferase reporter gene.
  • HU Treatment: Add this compound to the reaction mixtures at a range of final concentrations (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 15 mM, 100 mM).
  • Incubation & Measurement: Allow the coupled transcription/translation reaction to proceed. Subsequently, add the luciferin substrate and measure the resulting relative luminescence intensity using a luminometer. Normalize all values to the control (0 mM HU) reaction.
Atomic Force Microscopy (AFM) of Single DNA Molecules

This technique visualizes the conformational changes in individual DNA molecules induced by HU [1] [2].

  • DNA Specimen: Use high molecular weight DNA, such as T4 GT7 DNA (166 kbp).
  • Sample Preparation:
    • Surface Attachment: Prepare a Tris-HCl buffer (pH 7.4) containing 2 mM MgCl₂ to facilitate stable adsorption of DNA onto a clean mica surface.
    • HU Incubation: Incubate the DNA with the chosen concentrations of HU (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 15 mM) in the adsorption buffer prior to deposition on mica.
  • Imaging: Use AFM in tapping mode to image the prepared samples in air. Analyze the images for global conformation, contour length, and the presence of kinks or branching points.
Fluorescence Microscopy (FM) for Viscoelasticity

This method quantifies the mechanical properties of single DNA molecules in solution by analyzing their Brownian motion [1] [2].

  • Sample Preparation: Label T4 GT7 DNA with a fluorescent intercalating dye (e.g., YOYO-1). Prepare observations in bulk aqueous solution with and without HU.
  • Data Acquisition: Use fluorescence microscopy to record real-time movies (at least 500 frames) of the fluctuating DNA molecules.
  • Data Analysis:
    • Time-Dependent Length: Track the change in the long-axis length (L) of the DNA molecule over time from the video frames.
    • Autocorrelation Function: Calculate the autocorrelation function ( C(τ) ) from the time-series data of L.
    • Parameter Fitting: Fit ( C(τ) ) to the equation ( C(τ) \sim \frac{k_B T}{k} e^{-γτ} \cos ωτ ) derived from fluctuation-dissipation theory to extract the spring constant (k) and damping constant (γ).

Revised & Multifaceted Mechanisms of Action

The classic view of HU as solely an RNR inhibitor is now supplemented by newer findings that provide a more complex picture of its mechanism.

G cluster_classic Classic Pathway: RNR Inhibition cluster_ROS Revised Pathway: ROS Generation cluster_direct Direct DNA Interaction HU This compound (HU) RNR_Inhibition Inhibits RNR Enzyme HU->RNR_Inhibition ROS_Production ROS Production HU->ROS_Production Direct_DNA_Binding Direct Interaction with DNA HU->Direct_DNA_Binding dNTP_Depletion dNTP Pool Depletion RNR_Inhibition->dNTP_Depletion Fork_Stalling Replication Fork Stalling dNTP_Depletion->Fork_Stalling S_Phase_Arrest S-Phase Cell Cycle Arrest Fork_Stalling->S_Phase_Arrest FeS_Oxidation Oxidation of Fe-S Clusters in DNA Polymerases ROS_Production->FeS_Oxidation Pol_Dissociation Polymerase Complex Dissociation FeS_Oxidation->Pol_Dissociation DNA_Binding_Loss Loss of DNA Binding Pol_Dissociation->DNA_Binding_Loss DNA_Binding_Loss->Fork_Stalling Altered_Structure Altered Higher-Order Structure (Kinking) Direct_DNA_Binding->Altered_Structure Changed_Mechanics Increased Stiffness (↑ Spring Constant) Altered_Structure->Changed_Mechanics Bimodal_Expression Bimodal Gene Expression Changed_Mechanics->Bimodal_Expression

Integrated mechanisms of this compound action, showing classic and revised pathways.

  • Classic RNR Inhibition: HU remains a potent inhibitor of RNR, the enzyme essential for generating dNTPs. By scavenging the tyrosyl radical in the RNR small subunit, HU depletes dNTP pools, leading to replication fork stalling and S-phase arrest [3].

  • ROS-Mediated Polymerase Inactivation: Evidence now shows that HU generates reactive oxygen species (ROS), which directly inhibit DNA replication by oxidizing the iron-sulfur (Fe-S) clusters in the catalytic cores of DNA polymerases α, δ, and ε. This oxidation causes the polymerase complexes to disassemble and lose their ability to bind DNA, providing an alternative mechanism for replication arrest that is independent of dNTP depletion alone [4].

  • Nitric Oxide Signaling: HU can also release nitric oxide (NO), which may contribute to its cytostatic effects. A 2024 study demonstrated that HU binds to and activates inducible nitric oxide synthase (NOS2), leading to inhibited proliferation and stimulated apoptosis in erythroid cells [5] [6].

  • Epigenetic Modulation: In patients with sickle cell anemia, this compound treatment was associated with significant changes in microRNA expression (e.g., miR-26b, miR-151-3p) in erythroid cells, suggesting another layer of indirect, regulatory mechanisms for inducing fetal hemoglobin [7].

Research Implications & Future Directions

  • Drug Mechanism: The direct interaction with DNA structure may be a previously unrecognized component of HU's efficacy as a chemotherapeutic agent and in treating sickle cell anemia [1] [2].
  • Experimental Considerations: Researchers using HU as a tool for cell cycle synchronization should be aware of its extensive effects beyond RNR inhibition, particularly ROS generation, which can confound data interpretation [4] [3].
  • Novel Alternatives: The engineered yeast strain "RNR-deg" offers a potentially superior method for inducing specific RNR inhibition and S-phase arrest without the confounding oxidative stress associated with HU [4].

References

Molecular Pathways of Hydroxyurea-Induced HbF Elevation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism / Pathway Key Effectors & Molecular Targets Experimental Evidence / Context

| Nitric Oxide (NO) / cGMP Signaling | • HU is oxidized to release Nitric Oxide (NO) [1] • NO activates soluble Guanylyl Cyclase (sGC) [1] • sGC increases cGMP levels [1] | In vitro studies using K562 cells and human erythroid progenitors; effect blocked by sGC inhibitors (ODQ, NS 2028) [1]. | | MicroRNA (miRNA) Mediated Regulation | • 59 miRNAs differentially expressed post-HU treatment (42 upregulated, 17 downregulated) [2] • Key miRNAs (e.g., miR-150, miR-155, miR-374, miR-486-3p) target BCL11A and MYB mRNAs [2] • Other miRNAs target KLF1 and GATA1 [2] | miRNA profiling and in silico prediction in CD71+ reticulocytes from β-thalassemia and SCA patients; validation in vitro in erythroblast and K562 cells [2]. | | Direct & Indirect Effects on Transcription Factors | • Downregulation of major γ-globin repressors: BCL11A, MYB [2] • Downregulation of other repressors: KLF1, GATA1 [2] | miRNA-mediated post-transcriptional regulation is a proposed mechanism for reducing these repressors [2]. | | Non-HbF Related Mechanisms (e.g., in HbSC disease) | • Reduction of oxidative stress in RBCs (↓ ROS, ↓ ferryl Hb) [3] • Reduction of Heinz-body formation and RBC membrane damage [3] | Identified in a novel humanized HbSC mouse model; these benefits occur with minimal HbF elevation [3]. |

Experimental Evidence and Protocols

To help you evaluate and potentially build upon these findings, here is a summary of the key experimental methodologies from the cited research.

Study of miRNA Pathways in Patient Reticulocytes [2]

This protocol provides a framework for investigating miRNA involvement in a clinical setting.

  • Patient Recruitment: 150 patients with β-thalassemia major, β-thalassemia intermedia, and sickle cell anemia (SCA), along with 50 healthy controls.
  • Sample Processing: Isolation of CD71+ reticulocytes from peripheral blood using magnetically labelled CD71+ microbeads.
  • miRNA Extraction & Profiling:
    • Extraction using miRVana miRNA kit.
    • Initial screening with a global miRNA microarray (754 miRNAs).
    • Focused validation using a customized miRNA panel based on initial results.
    • Expression analysis via TaqMan assays, normalized to housekeeping controls (RNU43, RNU44, RNU48).
  • Bioinformatic & Functional Validation:
    • In silico prediction of miRNA target genes.
    • In vitro functional validation via transfection of miRNA mimics/inhibitors into erythroblast cells from patients and K562 erythroleukemic cell lines.
Investigation of the NO/cGMP Pathway in Cell Cultures [1]

This established in vitro method is used to dissect the NO signaling pathway.

  • Cell Cultures:
    • K562 human erythroleukemic cells: Cultured in RPMI-1640 with 10% FBS.
    • Primary human erythroid progenitor cells: Derived from CD34+ cells isolated from peripheral blood mononuclear cells of healthy donors using a two-phase liquid culture system.
  • Treatment:
    • Cells treated with hydroxyurea or NO donors (e.g., S-nitrosocysteine - CysNO).
    • Use of specific inhibitors of soluble guanylyl cyclase (sGC), such as ODQ, to probe mechanism.
  • Outcome Measures:
    • γ-globin mRNA expression: Quantified by quantitative real-time PCR (qRT-PCR).
    • HbF protein levels: Measured by flow cytometry and benzidine staining.
    • cGMP levels: Measured to confirm pathway activation.

The following diagram illustrates the logical workflow and key components of the NO/cGMP signaling pathway investigation based on this experimental protocol:

G cluster_culture 1. Cell Culture Systems cluster_treatment 2. Experimental Treatment cluster_pathway 3. NO/cGMP Pathway Activation cluster_outcome 4. Measured Outcomes K562 K562 Erythroleukemic Cells HU This compound (HU) K562->HU Progenitor Primary Human Erythroid Progenitors Progenitor->HU NO Nitric Oxide (NO) Release HU->NO NOdonor NO Donor (e.g., CysNO) NOdonor->NO Inhibitor sGC Inhibitor (e.g., ODQ) sGC Soluble Guanylyl Cyclase (sGC) Inhibitor->sGC Blocks NO->sGC Activates cGMP cGMP Level ↑ sGC->cGMP mRNA γ-globin mRNA (qRT-PCR) cGMP->mRNA Protein HbF Protein (Flow Cytometry) cGMP->Protein

Key Insights for Drug Development

  • Multi-Mechanism Action: this compound's effect is likely pleiotropic, involving both HbF elevation and non-HbF related benefits like reducing oxidative stress in red blood cells [3]. This expands the potential therapeutic targets beyond γ-globin induction.
  • miRNAs as Novel Targets: The identification of specific miRNAs that are modulated by this compound and that target known HbF repressors (BCL11A, MYB) opens up new avenues for developing RNA-targeted therapies [2].
  • Consideration for HbSC Disease: The HbF-independent mechanisms of this compound may be particularly relevant for treating Hemoglobin SC disease, where clinical benefit is observed with only minimal increases in HbF [3].
  • Utility of Pre-clinical Models: The study highlights the importance of selecting appropriate pre-clinical models (e.g., Townes mouse model, novel HbSC mouse model) whose utility can depend on the specific mechanism of action of the drug being tested [4] [3].

References

Core Mechanism: RNR Inhibition and Replication Stress

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyurea's primary and well-established target is Ribonucleotide Reductase (RNR), the enzyme essential for producing deoxyribonucleotides (dNTPs) [1] [2].

  • Mechanism of RNR Inhibition: HU acts as a radical scavenger [1]. It penetrates the RNR complex and donates an electron to the catalytically essential diferric-tyrosyl radical cofactor in the RNR β2 subunit, inactivating the enzyme and halting dNTP production [1].
  • Cellular Consequences: Depleted dNTP pools cause DNA replication stress [1]. Replication forks stall as the DNA polymerases (Pol α, δ, ε) run out of substrates [3]. This stalling triggers the S-phase checkpoint via the ATR/Mec1 kinase pathway, leading to cell cycle arrest and allowing time for repair [1]. Prolonged stalling can result in replication fork collapse, double-strand breaks, and eventual cell death [1].

The following diagram illustrates this primary mechanism and its direct consequences on the replisome.

HU_RNR_Mechanism HU This compound (HU) RNR RNR: β2 Subunit (Tyrosyl Radical) HU->RNR  Inactivates dNTPs dNTP Pool Depletion RNR->dNTPs  Reduces Replisome Replisome Stalling dNTPs->Replisome  Causes ForkCollapse Fork Collapse & DNA Damage Replisome->ForkCollapse  Prolonged Stress Checkpoint S-Phase Checkpoint Activation (ATR/Mec1) Replisome->Checkpoint  Triggers Death Cell Death ForkCollapse->Death Arrest Cell Cycle Arrest Checkpoint->Arrest

Primary cytotoxic mechanism of this compound via RNR inhibition and replication stress.

Emerging Mechanism: ROS-Mediated Effects

Recent studies indicate that HU's cytotoxicity cannot be explained by RNR inhibition alone and involves Reactive Oxygen Species (ROS) [1] [3].

  • ROS Generation: HU decomposes over time or in solution, generating ROS like hydrogen peroxide (H₂O₂) [1] [3]. It can also initiate radical chain reactions due to its hydroxylamine group [3].
  • Direct Polymerase Inhibition: Nuclear ROS can directly inhibit the catalytic activity of replicative DNA polymerases (Pol α, δ, ε), likely by oxidizing the iron-sulfur (Fe-S) clusters integral to their structure, causing polymerase complex dissociation [3].
  • Oxidative Damage: ROS can cause direct oxidative damage to DNA, contributing to genotoxicity and cell death [1]. This pathway can operate independently of the traditional Mrc1/Rad53 (Claspin/CHK1 in humans) checkpoint signaling [3].

The diagram below integrates this oxidative stress pathway with the classical model.

HU_ROS_Mechanism HU This compound (HU) ROS ROS Generation HU->ROS  Decomposes to Pols Inhibition of Replicative Polymerases (Pol α, δ, ε) ROS->Pols  Oxidizes Fe-S Clusters in DNAox Oxidative DNA Damage ROS->DNAox ForkStall Replication Fork Stalling Pols->ForkStall DNAox->ForkStall CellDeath Cell Death ForkStall->CellDeath

Alternative this compound cytotoxicity pathways via ROS generation and polymerase inhibition.

Quantitative Cytotoxicity Data

The following tables summarize key experimental findings from foundational and recent research.

Table 1: In Vivo S-Phase Specific Cytotoxicity (Murine Model) [4]

Cell Population S-Phase Cells (%) HU Dose Reduction in Lung Colonies Key Finding
Synchronized FSa Cells (Fraction 8) 65% 1 mg/g (i.p.) ~80% Cytotoxicity directly correlated with the percentage of S-phase cells.
Other Synchronized Fractions Lower than Fraction 8 1 mg/g (i.p.) Less than 80% Confirmed S-phase-specific action.

Table 2: Cytoprotective & Dose-Dependent Effects in SCA Patient Neutrophils [5]

Patient Group Cell Viability (Trypan Blue) Cell Viability (MTT) LDH Activity Inflammatory Markers
SS (No HU) Decreased Decreased Increased Altered (Pro-inflammatory)
SSHU (0.5 g/day) N/A N/A N/A N/A
SSHU (1 g/day) Improved Improved Reverted Reverted to Near-Normal
SSHU (1.5-2 g/day) Improved Improved Reverted Reverted to Near-Normal

Key Experimental Protocols

To evaluate HU's cytotoxicity, researchers use specific in vivo, ex vivo, and in vitro models.

1. In Vivo Lung Colony Assay for S-Phase Specificity [4]

  • Objective: Characterize phase-specific cytotoxicity of drugs in vivo.
  • Workflow:
    • Cell Synchronization & Preparation: Synchronize murine fibrosarcoma (FSa) cells based on size using centrifugal elutriation. Validate sync via Flow Microfluorometry (FMF).
    • Animal Injection: Inject viable synchronized FSa cells intravenously into mice.
    • Drug Administration: Administer HU (e.g., 1 mg/g intraperitoneally) to treatment group.
    • Endpoint Analysis: After 14 days, sacrifice animals and count macroscopic tumour nodules on lungs. Compare colony counts between treated and control groups.

2. Ex Vivo Cytotoxicity & Modulation Analysis (Human Neutrophils) [5]

  • Objective: Investigate HU's effects on viability, inflammation, and oxidative stress in neutrophils from Sickle Cell Anemia (SCA) patients.
  • Workflow:
    • Patient Grouping: Divide SCA patients into groups (without HU, with varying HU doses). Include healthy control group.
    • Cell Isolation: Islect neutrophils from peripheral blood using density gradient centrifugation.
    • Viability & Toxicity Assays:
      • Trypan Blue Exclusion: Assess membrane integrity.
      • MTT Assay: Measure metabolic activity.
      • LDH Assay: Quantify lactate dehydrogenase release as cytotoxicity marker.
    • Marker Analysis: Measure inflammatory markers (MPO, TNF-α, IL-10) and oxidative stress markers (SOD, GSH-Px, MDA).

Research Implications

  • Therapeutic Window: The S-phase specificity of HU is exploited in sickle cell disease and cancer therapy, but its ROS-mediated effects contribute to side effects and genotoxicity, highlighting a narrow therapeutic window [1] [2].
  • Experimental Design: When using HU for cell synchronization, researchers should consider its ROS-mediated effects, which may confound results. The novel "RNR-deg" system in yeast offers a more specific alternative for inducing replication stress without significant ROS generation [3].

References

hydroxyurea pharmacokinetic PK-guided dosing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale for PK-Guided Dosing

Hydroxyurea therapy for SCA is most effective at the Maximum Tolerated Dose (MTD), which exhibits wide interpatient variability (typically 15-35 mg/kg/day) [1] [2]. Traditional dose escalation can take up to 12 months, often resulting in suboptimal treatment [3] [2].

PK-guided dosing addresses this by using a population PK model to target a specific drug exposure level, defined by the area under the concentration-time curve (AUC), from the very first dose. The goal is to reach the therapeutic threshold faster and more reliably [3] [4].

Detailed PK-Guided Dosing Protocol

This protocol is adapted from the HOPS and TREAT trials, which validated the use of sparse sampling and model-informed precision dosing [3] [4] [2].

Pre-Treatment Requirements
  • Patient Criteria: Confirm diagnosis of SCA (e.g., HbSS, HbS/β⁰-thalassemia). Patients can be children as young as 6 months or adults initiating this compound therapy [2].
  • Baseline Labs: Obtain baseline complete blood count (CBC) with differential, absolute reticulocyte count (ARC), and serum cystatin C (a marker of renal function identified as a significant covariate for this compound clearance) [3].
  • Informed Consent: Discuss the benefits and risks of PK-guided versus standard dosing.
Initial Dosing and PK Sampling
  • PK-Guided Starting Dose: The initial dose is determined by a population PK model, not fixed by weight. In the HOPS trial, the mean PK-guided starting dose was 27.5 ± 5.2 mg/kg/day, significantly higher than the standard 20 mg/kg/day [4].
  • Target AUC: The initial dose titration aims for a target AUC₀–∞ of approximately 115 mg·h/L, derived from the mean exposure at MTD in prior studies [3].
  • Sparse PK Sampling Strategy: This is a key innovation, making the protocol feasible in clinical settings. Following an observed dose, collect three blood samples:
    • T1: Pre-dose (baseline)
    • T2: 15-60 minutes post-dose
    • T3: 3 hours post-dose [3] [4]
  • Sample Volume: Use a sparse microsampling approach requiring only 10 μL of blood per time point, which is essential for pediatric patients [4] [2].

The following diagram illustrates the workflow for determining the initial PK-guided dose.

Start Patient Eligibility Confirmation Baseline Obtain Baseline Labs: CBC, ARC, Cystatin C Start->Baseline PK_Sampling Administer Test Dose (~20 mg/kg) & Collect Sparse PK Samples Baseline->PK_Sampling Lab_Analysis This compound Concentration Analysis (e.g., LC-MS or Novel Sensor) PK_Sampling->Lab_Analysis PK_Model Population PK Model Estimate Individual AUC & Clearance Lab_Analysis->PK_Model Dose_Calc Calculate PK-Guided Starting Dose to Target AUC PK_Model->Dose_Calc HU_Start Initiate Daily this compound at PK-Guided Dose Dose_Calc->HU_Start

Dose Titration and MTD Maintenance

After initiating the PK-guided starting dose, a protocol-driven strategy is used for further titration based on laboratory safety and efficacy markers.

  • Laboratory Monitoring: Check CBC with differential and ARC every 2-4 weeks after any dose adjustment [5].
  • Dose Escalation: If the drug is well-tolerated for at least 8 weeks and adherence is ≥70%, the dose can be increased by 5 mg/kg/day [5]. The HOPS trial used an aggressive escalation protocol targeting mild neutropenia (ANC < 0.75 x 10⁹/L) as a biomarker of efficacy [4].
  • Defining MTD: MTD is defined as the dose at which a patient experiences myelosuppression. If significant toxicity occurs, the dose is reduced by 2.5 mg/kg/day, which then becomes the MTD [5].

Comparative Data & Analytical Methods

Table 1: Key Parameters from Clinical Trials on PK-Guided Dosing
Trial / Parameter HUSTLE/TREAT Model [3] HOPS Trial (PK-Guided Arm) [4] Global PK Analysis (Children) [6]
Target AUC₀–∞ 115 mg·h/L Not explicitly stated (model-informed) N/A
Mean PK-Guided Starting Dose N/A 27.5 ± 5.2 mg/kg/day 25.2 - 27.6 mg/kg/day
Key Covariates for Clearance Body Weight, Cystatin C Implied by model Younger age, higher reticulocytes
Resulting HbF Increase N/A 8.8 ± 1.6% (at 6 months) N/A
Analytical Methodologies
  • Gold Standard Assay: Liquid chromatography-mass spectroscopy (LC-MS) is the current reference method for determining this compound concentrations in blood samples [7].
  • Emerging Technology: A novel intelligent electrochemical sensor-array coupled with machine learning (e.g., Partial Least Squares Regression) has been developed. This method uses only microliter sample volumes and achieves a prediction error of about 0.55 µg/mL, showing great promise for future point-of-care applications [7].

Discussion and Future Directions

Evidence from clinical trials confirms that PK-guided dosing is feasible, safe, and more effective than standard dosing. The HOPS trial, the largest multicenter randomized trial on this topic, demonstrated that PK-guided dosing resulted in a significantly greater HbF increase (8.8% vs. 4.9%) after 6 months of treatment, without increased toxicity [4].

Future efforts should focus on:

  • Wider Implementation: Making population PK models and dose-calculation tools accessible to clinics worldwide.
  • Point-of-Care Testing: Integrating novel sensor technologies [7] to simplify PK analysis, especially in low-resource settings.
  • Broader Validation: Confirming the benefits of this approach in adult populations and for other conditions, such as polycythemia vera [8].

References

Hydroxyurea Maximum Tolerated Dose (MTD) Escalation: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hydroxyurea (hydroxycarbamide) is a ribonucleotide reductase inhibitor that has emerged as a cornerstone therapeutic for sickle cell disease (SCD), with additional applications in myeloproliferative disorders and solid tumors. Its efficacy in SCD is profoundly influenced by dosing strategy, with maximum tolerated dose (MTD) escalation achieving superior clinical and laboratory outcomes compared to fixed-dose regimens. MTD escalation aims to balance therapeutic efficacy—primarily through induction of fetal hemoglobin (HbF)—with manageable myelosuppression. This protocol outlines a standardized, evidence-based approach for MTD determination and monitoring, incorporating recent advances in pharmacokinetic-guided dosing and specialized population considerations. The goal is to equip researchers and clinicians with a comprehensive framework to optimize this compound therapy in clinical trials and practice [1] [2] [3].

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through multiple interconnected biochemical pathways, with the primary mechanism being S-phase-specific inhibition of DNA synthesis.

Primary Pharmacological Pathway

The core molecular mechanism involves inhibition of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting cellular dNTP pools essential for DNA replication and repair. This inhibition occurs via reduction of the tyrosyl free radical within the enzyme's M2 subunit [4] [5].

Fetal Hemoglobin Induction Pathways

In sickle cell disease, this compound induces HbF through several proposed mechanisms:

  • Cytotoxic stress on erythroid progenitors triggers recruitment of earlier progenitors with inherent HbF-production capacity
  • Nitric oxide (NO) generation from the this compound molecule stimulates soluble guanylyl cyclase (sGC), increasing cyclic GMP (cGMP) and activating signaling cascades that promote γ-globin expression [4] [5]
  • Modulation of cyclic nucleotide pathways through both cGMP and cAMP-mediated signaling that influence γ-globin gene transcription and post-transcriptional regulation [4]
Cellular Stress Response Pathways

Preclinical models demonstrate that this compound exposure activates the p53 signaling pathway in response to DNA damage and oxidative stress. This leads to cell cycle arrest, DNA repair, or apoptosis depending on the extent of damage. Phosphorylated p53 translocates to the nucleus and upregulates target genes including Cdkn1A (p21), Fas, and Trp53inp1, coordinating the cellular response to therapeutic stress [6].

The following diagram illustrates the key signaling pathways:

HU_Pathways HU This compound RNR Ribonucleotide Reductase HU->RNR Inhibits NO Nitric Oxide Generation HU->NO Releases p53_path p53 Pathway Activation HU->p53_path Activates dNTPs dNTP Pool RNR->dNTPs Depletes DNA_synth DNA Synthesis dNTPs->DNA_synth Limits sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Produces HbF Fetal Hemoglobin Induction cGMP->HbF Stimulates CellCycle Cell Cycle Arrest p53_path->CellCycle Induces DNADamage DNA Damage Response p53_path->DNADamage Triggers

Dosing Strategies: Fixed Low-Dose vs. MTD Escalation

Current evidence supports MTD escalation as the superior dosing strategy for most patients, though fixed low-dose approaches remain relevant in specific settings.

Table 1: Comparison of this compound Dosing Strategies

Parameter Fixed Low-Dose MTD Escalation
Average Daily Dose ~10 mg/kg [1] ~22 mg/kg [1]
Vaso-occlusive Crisis Reduction Significant reduction [1] Significant reduction [1]
Hemoglobin Response +1.07 g/dL mean increase [1] +0.54 g/dL mean increase [1]
Fetal Hemoglobin Response Comparable increase [1] Comparable increase [1]
Monitoring Requirements Minimal Intensive (every 2-4 weeks during titration) [2]
Time to Stable Dose Immediate ~10 months (average) [2]
Optimal Setting Resource-limited settings [1] Comprehensive care programs [2]
Clinical Evidence Supporting MTD Escalation

A 2024 meta-analysis demonstrated clinical equipoise between dosing strategies for several outcomes, but MTD escalation provides additional benefits including greater impact on neutrophil count reduction and potential for preservation of organ function. In a pharmacist-managed program, MTD escalation increased the proportion of patients achieving target dose from 35.1% to 63.8% and raised average HbF levels from 13.9% to 19.7% [1] [2].

MTD Escalation Protocol

Patient Selection and Contraindications
4.1.1 Inclusion Criteria
  • Adults and children (≥9 months) with HbSS, HbSβ⁰ thalassemia, or other severe SCD genotypes [2] [3]
  • Frequent pain crises (≥3 annually) or history of acute chest syndrome [3]
  • Symptomatic anemia or severe SCD complications (priapism, leg ulcers) [3]
4.1.2 Exclusion Criteria
  • Pregnancy, breastfeeding, or unwillingness to use reliable contraception [3] [5]
  • Severe hepatic impairment or active HBV/HCV infection [3]
  • Hypersensitivity to this compound [3]
  • Non-compliance with medical care [3]
Baseline Assessment and Initiation
4.2.1 Pre-treatment Evaluation
  • Complete blood count (CBC) with differential, reticulocyte count, HbF level [2]
  • Renal and hepatic function tests [2]
  • Pregnancy test for appropriate patients [2]
  • Comprehensive patient/caregiver education and counseling [2]
4.2.2 Initial Dosing
  • Starting dose: 15-20 mg/kg once daily [2] [7]
  • Consider lower initial dose (500 mg daily for 1 week) for patients with GI sensitivity [2]
  • Dose reduction for renal impairment (GFR < 60 mL/min) or low body weight (<60 kg) [2]
Dose Titration and Monitoring Schedule

Table 2: MTD Escalation and Monitoring Protocol

Phase Dose Adjustment Monitoring Frequency Laboratory Parameters Dose Modification Criteria
Initiation 15-20 mg/kg daily [2] [7] Baseline CBC with differential, reticulocytes, HbF, renal/hepatic function [2] Withhold if ANC <1.0×10⁹/L, platelets <80×10⁹/L, Hb <50 g/L [2]
Titration Increase by 2.5-5 mg/kg every 2-4 weeks [2] Every 2-4 weeks [2] CBC, reticulocytes, MCV [2] Hold for cytopenias; resume at reduced dose (∼5 mg/kg) after recovery [2]
Maintenance Maintain stable MTD [2] Every 3 months [2] CBC, HbF, comprehensive metabolic panel [2] Temporary reduction for intercurrent illness or cytopenias [2]
Long-term Adjust for weight changes, toxicity [2] Every 3-6 months [2] Full laboratory panel plus organ function assessment [2] Consider alternative agents for persistent toxicity [2]
MTD Definition and Clinical Endpoints

The MTD is defined as the highest dose that maintains:

  • Absolute neutrophil count (ANC) ≥1.5-2.0 × 10⁹/L [2]
  • Platelet count ≥80 × 10⁹/L [2]
  • Reticulocyte count ≥80 × 10⁹/L (if available) [2]
  • Hemoglobin >50 g/L [2]

Note: Lack of increase in MCV or HbF alone should not prompt discontinuation. A minimum of 6 months at MTD is required before assessing treatment failure [2].

Analytical Methods for this compound Quantification

HPLC-Based Serum this compound Measurement

Recent advances enable precision dosing through pharmacokinetic monitoring, even in resource-limited settings.

5.1.1 Reagent Preparation
  • Stock solutions: Prepare and store at -80°C [8]
    • This compound (1 M), N-methyl-urea (4.5 mM, internal standard)
    • Ferric (III) chloride (0.015 M)
    • Diacetylmonoxime (0.37 M), thiosemicarbazide (0.06 M)
  • Coloring solution: 500 μL diacetylmonoxime + 500 μL thiosemicarbazide + 9 mL water [8]
  • Acid solution: 100 μL ferric chloride + 760 μL H₂SO₄ + 5 μL H₃PO₄ + 9.135 mL water [8]
5.1.2 Sample Processing Protocol
  • Serum dilution: Serial dilute this compound in human serum (62.5-1000 μM calibration range) [8]
  • Deproteination: Add 150 μL sample + 20 μL N-methylurea + 20 μL trichloroacetic acid → vortex → centrifuge (13,000 rpm, 15 min) [8]
  • Derivatization: Transfer 150 μL supernatant + 500 μL acid solution + 500 μL coloring solution → heat (100°C, 10 min) → cool in dark [8]
  • HPLC analysis: Inject 100 μL → C18 column (4.6×250 mm, 5μm) → mobile phase (13% acetonitrile in water) → detect at 449 nm [8]
5.1.3 Method Validation
  • Calibration: R² >0.99 for this compound:internal standard ratio [8]
  • Accuracy: Within 10-20% of actual values [8]
  • Precision: <10% variance between systems [8]

The experimental workflow for this compound quantification is as follows:

HU_Analysis Sample Serum Sample Collection Prep Sample Preparation (Deproteination) Sample->Prep + Internal Std Derive Derivatization (100°C, 10 min) Prep->Derive Supernatant HPLC HPLC Analysis Derive->HPLC Colored Product Quant This compound Quantification HPLC->Quant Peak Ratio PK PK Modeling & Dose Prediction Quant->PK AUC Calculation

Pharmacokinetic-Guided Dosing

PK-guided dosing represents a paradigm shift from traditional MTD escalation:

  • Test dose: Single oral this compound dose with sparse blood sampling [8]
  • PK modeling: Estimate absorption, distribution, metabolism, excretion parameters [8]
  • Dose prediction: Model-informed precision dosing algorithm predicts personalized optimal dose [8]
  • Benefits: Fewer clinical visits, laboratory assessments, and more rapid dose optimization [8]

Special Considerations and Adverse Event Management

Hematological Toxicity Management
  • Neutropenia (ANC <1.0×10⁹/L): Withhold this compound until recovery → resume at reduced dose (∼5 mg/kg decrease) [2]
  • Thrombocytopenia (platelets <80×10⁹/L): Similar management as neutropenia [2]
  • Reticulocytopenia (<80×10⁹/L): Hold dose and monitor weekly until recovery [2]
Non-Hematological Adverse Events
  • Gastrointestinal effects (nausea, anorexia): Take at bedtime or with food; consider temporary dose reduction [3]
  • Dermatological effects (malleolar ulcers, hyperpigmentation): Dose reduction or temporary discontinuation [4] [7]
  • Teratogenicity: Strict contraception requirements; discontinue 3-6 months before planned conception [5] [6]
Special Populations
  • Renal impairment (GFR 30-60 mL/min): Reduce initial dose by 50%; avoid if severe impairment [7]
  • Hepatic impairment: Use with caution; monitor more frequently [7]
  • Pediatric patients: Liquid formulation available; monitor growth and development [3] [7]

Conclusion

The MTD escalation strategy for this compound represents the optimal approach for most patients with SCD, providing superior clinical benefits compared to fixed-dose regimens. Successful implementation requires systematic monitoring, careful dose titration, and proactive management of expected toxicities. Emerging methodologies in pharmacokinetic-guided dosing offer promising alternatives to traditional escalation protocols, particularly in resource-limited settings. Future research directions should focus on biomarker-driven dosing, novel formulations, and combination therapies to further optimize the therapeutic index of this essential medication.

References

hydroxyurea sparse sampling pharmacokinetic analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Feasibility of PK-Guided Dosing

The following table compiles results from key clinical studies and trials investigating PK-guided hydroxyurea dosing.

Study / Trial Name Primary Findings Key PK/PD Parameters Impact on Treatment
ADAPT Trial (Uganda) [1] 100% of 106 children completed PK testing; PK-guided doses generated for 78%. Target exposure (AUC) of 115 mg*h/L; dosing range 15–35 mg/kg/day. Demonstrated feasibility of PK-guided dosing in a low-resource setting.
Dong et al. (2016) [2] Developed a model-based dosing strategy to reduce time to Maximum Tolerated Dose (MTD). Target AUC₀–∞ of 115 mg·L⁻¹·h; optimal sampling at 0, 15-20, 50-60, and 180 min. Reduced mean time to MTD from 6-12 months to 4.8 months in a subsequent trial [3].
Paule et al. (2011) [4] Established a population PK-PD model; high inter-individual variability in HU exposure (approx. fivefold). Final PK model: bicompartmental with first-order absorption/elimination. Simulations suggested continuous dosing led to a stronger HbF increase than interrupted regimens.
Quinn et al. (2021) [5] Continuation of McGann et al.; children showed sustained, pancellular HbF distribution. Used PK-guided starting doses from McGann et al. study. Achieved HbF distribution goals intended for "curative" treatment levels.

Detailed Experimental Protocol for Sparse PK Analysis

The following table outlines the core methodological steps for implementing a sparse sampling strategy to guide this compound dosing, as used in recent clinical trials.

Protocol Step Detailed Methodology & Specifications
1. Test Dose Administration A single oral dose of this compound (typically 20 mg/kg) is administered. The formulation (e.g., capsule or tablet) should be documented [1] [2].
2. Sparse Blood Sampling Blood samples are collected via venipuncture at three critical time points post-dose: ~20 min, ~60 min, and ~180 min [1] [2] [5].
3. Sample Processing & Analysis Whole blood is separated to serum/plasma. This compound concentration is determined via High-Performance Liquid Chromatography (HPLC) with UV detection, often following a colorimetric Fearon assay [1] [4].
4. PK Analysis & Modeling Concentrations are entered into specialized software (e.g., HdxSim). Using a pre-developed population PK model and Bayesian estimation, individual PK parameters and the Area Under the Curve (AUC) are calculated [1] [3].
5. Dose Calculation The software calculates the individual dose required to achieve a target exposure. The established target for children with SCA is an AUC of 115 mg*h/L, which corresponds to the typical exposure at the MTD [1] [2].

Workflow of PK-Guided this compound Dosing

The diagram below illustrates the complete workflow for pharmacokinetic-guided dose individualization, from initial dose to therapeutic monitoring.

Start Start PK-Guided Dosing TestDose Administer Test Dose (20 mg/kg HU) Start->TestDose Sample Collect Sparse Blood Samples (Times: 20, 60, 180 min) TestDose->Sample Analyze Analyze HU Concentration (via HPLC) Sample->Analyze Model Bayesian Estimation & AUC Calculation (Target: 115 mg*h/L) Analyze->Model Calculate Calculate Individualized Starting Dose Model->Calculate Treat Initiate Treatment & Monitor Response (HbF, ANC) Calculate->Treat

Mechanisms and Biomarkers of this compound Response

Understanding the relationship between drug exposure and its clinical effects is central to pharmacodynamic (PD) analysis.

  • Key Efficacy Biomarkers: The primary markers for HU efficacy are fetal hemoglobin (HbF) and mean corpuscular volume (MCV). Mathematical models describe the dynamics of these parameters using turnover models, where HU inhibits the elimination of the response, leading to a slow, cumulative increase over weeks to months [6] [4].
  • Mechanism of Action: this compound inhibits ribonucleotide reductase, causing S-phase cell cycle arrest. It also activates soluble guanylate cyclase via nitric oxide (NO) production, leading to the reactivation of fetal hemoglobin (HbF) production [5]. This increase in HbF is the primary mechanism for reducing sickle hemoglobin polymerization and improving clinical outcomes [4].
  • Toxicity Monitoring: The main dose-limiting toxicity is myelosuppression, monitored by absolute neutrophil count (ANC). The MTD is defined as the dose that provides maximal HbF induction without excessive myelosuppression (typically ANC maintained above 2.0-3.0 x 10⁹/L) [1] [3].

Future Directions and Practical Considerations

  • Advantages over Standard Care: The traditional, empirical dose escalation requires 6-12 months and frequent clinic visits, creating barriers to optimal treatment, especially in low-resource settings [1] [3]. PK-guided dosing significantly shortens this timeline.
  • Innovations for Accessibility: Recent efforts focus on making PK-guided dosing more accessible. This includes using portable HPLC machines [1] and volumetric absorptive microsampling (VAMS) devices to simplify blood collection [5].
  • Addressing Variability: Population PK models have identified body weight and renal function (measured by serum cystatin C) as significant predictors of this compound clearance, accounting for a portion of the wide inter-individual variability in drug exposure [2] [5].

References

Hydroxyurea Cell Cycle Synchronization: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hydroxyurea (HU) has been extensively used in laboratory settings to induce S-phase arrest and checkpoint activation, serving as a valuable tool for studying cell cycle dynamics, DNA replication stress, and checkpoint mechanisms. [1] While traditionally known as a ribonucleotide reductase (RNR) inhibitor, recent research has revealed additional mechanisms involving reactive oxygen species (ROS) generation and effects on protein homeostasis. [1] [2] This protocol provides detailed methodologies for effective cell cycle synchronization using this compound across various experimental systems, along with important considerations for interpreting results in light of its multifaceted mechanisms of action.

Mechanism of Action

Traditional and Revised Models

This compound induces cell cycle arrest through complex mechanisms that are still being elucidated:

  • Traditional RNR inhibition: HU inhibits RNR, the enzyme complex responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs), thereby depleting dNTP pools and stalling DNA replication. [2]
  • Revised ROS-mediated mechanism: Recent evidence indicates HU generates reactive oxygen species (ROS) through radical chain reactions initiated by its hydroxylamine group. [1] [2] ROS can directly inhibit replicative polymerase activity by oxidizing iron-sulfur (Fe-S) clusters in polymerase complexes, leading to polymerase dissociation and loss of DNA substrate binding. [2]
  • Additional cellular effects: HU specifically inhibits endoplasmic reticulum-associated degradation (ERAD) of luminal misfolded proteins by modulating thiol-disulfide homeostasis in the ER lumen, an effect independent of S-phase arrest. [1]

The following diagram illustrates the key pathways through which this compound induces cell cycle arrest:

G HU This compound RNR RNR Inhibition HU->RNR ROS ROS Generation HU->ROS ER ER Stress (Thiol-disulfide modulation) HU->ER dNTPs Reduced dNTP pools RNR->dNTPs Polymerase Polymerase Inhibition (Fe-S cluster oxidation) ROS->Polymerase Checkpoint S-phase Checkpoint Activation dNTPs->Checkpoint Polymerase->Checkpoint Arrest Cell Cycle Arrest Checkpoint->Arrest

Experimental Evidence for Revised Mechanisms

Several key findings challenge the traditional model of HU action:

  • Cell cycle arrest occurs independently of both Mrc1-mediated replication checkpoint response and Psk1-Mrc1 oxidative signaling pathway in budding yeast. [2]
  • HU causes direct inhibition of replicative polymerases (Pol α, Pol δ, and Pol ε) in vitro, causing polymerase complex dissociation and subsequent loss of DNA substrate binding. [2]
  • HU-induced arrest occurs even when basal dNTP levels are maintained, suggesting additional mechanisms beyond RNR inhibition. [1] [2]
  • The inhibition of ERAD-L by HU is dose-dependent, with effects observed at concentrations as low as ~13 mM. [1]

Cell Cycle Synchronization Protocols

Standard Mammalian Cell Protocol

The following table summarizes key parameters for HU synchronization in mammalian cells:

Parameter Standard Conditions Alternative Approaches Critical Considerations
HU Concentration 1-2 mM 0.2 M (for yeast) [2] Concentration-dependent effects; higher concentrations may induce ROS-mediated artifacts [2]
Treatment Duration 16-24 hours 15 min (short-term effects) [1] Longer treatments increase ROS accumulation and potential oxidative damage [2]
Cell Cycle Stage G1/S boundary Early-mid S phase Efficiency varies by cell type and growth conditions
Reversibility High with washout Limited at high concentrations [3] Use optimal concentrations for complete reversibility [3]
Validation Methods Flow cytometry, ImmunoCellCycle-ID [3] PCNA/CENP-F/CENP-C staining [3] Multiple methods recommended for accurate staging
Plant Cell Synchronization (Cotton Root Tip)

For plant cell cycle studies, the following optimized protocol has been established for Gossypium arboreum:

  • HU concentration: 4.5 mM
  • Treatment duration: 18 hours at 30°C
  • Recovery medium: 1/2 Hoagland's solution
  • Recovery time: 2 hours
  • Mitotic arrest: Follow with 10 μM oryzalin for 2 hours
  • Buffer system: LB01 buffer for flow cytometry analysis
  • Synchronization efficiency: ~70% metaphase cells achieved [4]

This method has been successfully applied to 29 plant species with optimization of concentration and treatment time for specific systems. [4]

Yeast Cell Synchronization

For budding yeast Saccharomyces cerevisiae:

  • HU concentration: 0.1-0.2 M (common laboratory range)
  • Treatment duration: 2.5 hours for full synchronization
  • Short-term effects: ERAD-L inhibition observed within 15 minutes [1]
  • Validation: Monitor Sic1 and Clb2 levels for cell cycle staging [1]
Alternative RNR Inhibition System

To address specificity concerns with HU, consider this genetically engineered alternative:

  • RNR-deg system: Engineered for specific RNR inhibition in yeast
  • Advantages: Fast, nontoxic, readily reversible checkpoint activation
  • Avoids: Harmful ROS generation and associated downstream cellular effects [2]

The experimental workflow below outlines the complete process for cell cycle synchronization studies:

G Start Cell Culture (Logarithmic growth) HU_Treatment HU Treatment (Optimized concentration& duration) Start->HU_Treatment Washout Drug Washout HU_Treatment->Washout Recovery Recovery in Fresh Medium Washout->Recovery Validation Synchronization Validation Recovery->Validation Analysis Downstream Analysis Sub1 • Flow cytometry • Molecular assays • -Omics studies Analysis->Sub1 Validation->Analysis Sub2 • ImmunoCellCycle-ID • Marker analysis • DNA content Validation->Sub2

Technical Considerations and Optimization

Critical Parameters for Success
  • Cell density: Maintain logarithmic growth phase; confluence affects synchronization efficiency [3]
  • HU concentration optimization: Test dose response; lower concentrations may cause slower progression with unintended defects, while higher concentrations may cause irreversible effects [3]
  • Treatment duration: Balance between synchronization efficiency and cell viability
  • Validation methods: Use multiple complementary techniques (flow cytometry, cell cycle markers, morphological assessment) [3]
Troubleshooting Common Issues
Problem Potential Causes Solutions
Poor synchronization Suboptimal concentration, incorrect treatment duration Perform dose-response and time-course experiments
Irreversible arrest Excessive HU concentration or duration Reduce concentration (0.5-1 mM) and duration (12-16h) [3]
High cell death ROS accumulation, overgrowth during recovery Include antioxidants, optimize cell density [2]
Incomplete release Checkpoint activation, DNA damage Verify washout completeness, ensure healthy cell status
Method Selection Guide

The following table compares synchronization approaches:

Method Efficiency Reversibility Technical Demand Best Applications
HU single block Moderate (~70%) High Low Routine synchronization, high-throughput studies
Double thymidine High (~80%) Moderate Medium High purity S-phase populations
Cdk4/6 inhibition High (~70%) Variable [3] Low G1 phase synchronization
RNR-deg system High Excellent [2] High Studies requiring minimal ROS confounds

Applications and Downstream Analysis

This compound synchronization enables numerous downstream applications:

  • Cell cycle stage-specific processes: Study gene/protein functions at specific cell cycle stages [3]
  • DNA replication and checkpoint studies: Investigate replication stress response and checkpoint activation [2]
  • ER stress and protein homeostasis: Explore thiol-disulfide homeostasis and ER-associated degradation [1]
  • Transcriptomic analysis: Examine cell cycle-dependent gene expression patterns [4]

For transcriptome studies in plant systems, synchronized cotton root tips have revealed:

  • Enrichment of cell cycle-related components in GO analysis
  • Identification of key genes in CDK, MAPK, and plant-pathogen interaction pathways [4]

Conclusion

This compound remains a valuable tool for cell cycle synchronization despite its multifaceted mechanisms of action. The protocols outlined here provide researchers with optimized methods for achieving effective and reversible cell cycle arrest across various experimental systems. Recent findings regarding ROS-mediated polymerase inhibition and ER stress modulation highlight the importance of appropriate controls and consideration of alternative methods like the RNR-deg system when specific RNR inhibition is required without oxidative stress confounders. Proper implementation of these protocols, with attention to critical parameters and validation steps, will ensure reliable results for studying cell cycle-dependent processes.

References

Comprehensive Application Notes and Protocols for the Hydroxyurea Evaluation of Adherence for Life (HEAL) Scale

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxyurea Adherence in Sickle Cell Disease

Sickle cell disease (SCD) is an inherited red blood cell disorder that affects approximately 100,000 Americans, primarily from underrepresented racial minority populations, and results in costly, multi-organ complications [1] [2]. This compound (HU) represents the primary disease-modifying therapy for SCD, with demonstrated efficacy in reducing vaso-occlusive episodes, acute chest syndrome, stroke risk, and other complications through its ability to increase fetal hemoglobin (HbF) levels, which prevents hemoglobin S polymerization [1]. Despite well-documented benefits, HU remains substantially underutilized, with studies suggesting that 70-75% of eligible patients are not taking this medication, and suboptimal adherence limits its clinical effectiveness for those who are prescribed it [1] [3]. Reported HU adherence rates in non-clinical trial settings range from 39% to 67%, variably defined across studies [1].

Understanding and addressing adherence barriers requires validated measurement tools specifically designed for HU therapy in SCD populations. Until recently, no validated HU adherence measure was systematically used in clinical settings, forcing providers to rely on unstructured clinical interviews, laboratory values, or imperfect proxies of adherence [1]. The this compound Evaluation of Adherence for Life (HEAL) scale was developed to address this critical measurement gap by providing a clinically relevant, HU-focused instrument that assesses specific patient behaviors, barriers, and beliefs affecting adherence [1] [3]. This document provides comprehensive application notes and detailed protocols for implementing the HEAL scale in both research and clinical settings.

HEAL Scale Development and Structure

Scale Conceptualization and Design

The HEAL scale was developed through a systematic validation process at a single site with IRB approval. The development involved focus groups and pilot testing to refine items, resulting in a 24-item patient- and caregiver-reported questionnaire designed to assess beliefs and barriers to HU adherence among persons with SCD [1] [3]. The scale was validated with 40 participants (24 adults who self-reported and 16 caregivers of children with SCD), with a subset of this original sample participating in test-retest reliability assessment [1]. The scale is structured to capture the multifaceted nature of medication adherence, addressing cognitive, behavioral, economic, and perceptual factors that influence HU-taking behaviors.

The HEAL scale employs a comprehensive approach to adherence assessment by evaluating eight distinct dimensions through its subscale structure. Each subscale consists of three items that probe specific aspects of adherence, allowing for both global assessment and targeted identification of barrier domains [1]. This design supports tailored clinical interventions by pinpointing specific challenges individual patients face. The scale can be completed either by patients themselves (for adults) or by caregivers (for pediatric patients), making it applicable across the developmental spectrum of SCD care [1]. Administration typically requires 5-10 minutes, enhancing its feasibility for routine clinical use.

Subscale Composition and Measurement Constructs

Table 1: HEAL Subscale Description and Measurement Focus

Subscale Name Item Count Primary Measurement Focus Specific Barriers Assessed
Dose 3 Dosing regularity Frequency of missed doses, dosing consistency
Remember 3 Medication recall Forgetfulness, reminder systems
Plan 3 Organization and planning Medication routines, scheduling, preparation
Cost 3 Financial barriers Affordability, insurance coverage, out-of-pocket expenses
Understand 3 Health literacy Knowledge of HU purpose, benefits, and instructions
Effectiveness 3 Perceived efficacy Beliefs about HU benefits, outcome expectations
Laboratory 3 Monitoring understanding Interpretation of lab results, value of tracking
Pharmacy 3 Access and renewal Prescription refills, pharmacy access

The HEAL scale generates several score types to support different assessment needs. Individual subscale scores provide granular information about specific barrier domains, while the HEAL Total score offers a global adherence assessment [1]. Principal component analysis has revealed that the subscales cluster into two composite scales: (1) an "Administer" composite (comprising Dose, Remember, Plan, and Pharmacy subscales) that reflects practical medication management capabilities, and (2) a "Value" composite (including Cost, Effectiveness, and Understand subscales) that captures perceptual and attitudinal factors [3]. This composite structure helps clinicians quickly identify whether adherence challenges primarily stem from practical implementation barriers or from perceptual and valuation barriers, guiding appropriate intervention strategies.

Psychometric Validation and Performance Characteristics

Reliability and Internal Consistency

The HEAL scale has demonstrated strong psychometric properties in validation studies. Results showed excellent internal consistency for both the HEAL Total score and the eight subscale scores, with Cronbach's alpha values exceeding acceptable thresholds for reliability [1]. Test-retest reliability assessed in a subset of participants (n=16) with an average of 50.1 days between administrations showed strong temporal stability for all HEAL scores except the Cost subscale, which demonstrated poor reliability (kappa = 0.06) [1] [3]. This suggests that while most adherence factors remain stable over time, cost-related barriers may be more variable and context-dependent.

The internal consistency reliability of the HEAL scale items reflects the coherence of the underlying constructs being measured. Most subscales showed sufficient variability for valid use, though three subscales (Dose, Cost, and Effectiveness) comprising nine items demonstrated ceiling effects, indicating that many participants reported optimal adherence in these domains [3]. Three specific items (one in the Dose subscale and two in the Cost subscale) had restricted variance, with ≥75% of cases scoring at the ceiling, potentially limiting their discriminative power in populations with very high adherence [3]. These findings support the overall measurement robustness of the HEAL scale while highlighting specific limitations to consider in interpretation.

Validity and Correlation with Adherence Measures

Table 2: HEAL Validation Correlations with Adherence Measures

Validity Measure HEAL Component Correlation Coefficient Statistical Significance
Global Adherence Rating HEAL Total Score r = 0.380 p < 0.05
Global Adherence Rating Remember Subscale r = 0.472 p < 0.05
Global Adherence Rating Dose Subscale r = 0.340 p < 0.05
Global Adherence Rating Administer Composite r = 0.321 p < 0.05
Patient Report VAS Remember Subscale r = 0.472 p < 0.05
Patient Report VAS Dose Subscale r = 0.340 p < 0.05
Patient Report VAS Administer Composite r = 0.321 p < 0.05
Laboratory Values (HbF) HEAL Total Score Significant (specific r not reported) p < 0.05
Laboratory Values (ANC) HEAL Total Score Significant (specific r not reported) p < 0.05

The HEAL scale has been validated against multiple adherence measures, establishing its criterion validity. Validation measures included global adherence ratings from both participants and healthcare providers, electronic monitoring of pill bottle openings, and laboratory values including fetal hemoglobin (HbF) and absolute neutrophil count (ANC) [1]. The Remember subscale demonstrated the strongest correlations with adherence measures, indicating that forgetfulness represents a critical aspect of nonadherence that the HEAL scale effectively captures [3]. Of note, the Cost subscale showed poor correlation with other adherence measures in the validation study, though this may reflect the specific sample characteristics rather than a measurement deficiency [3].

The HEAL scale successfully discriminates between different levels of adherence as confirmed by its significant correlations with biomedical markers of HU adherence and effect. Higher HEAL Total scores correlated significantly with higher HbF levels and lower ANC values, both indicative of improved HU adherence and biological response [1]. In sub-analyses focusing specifically on patients with HbSS genotype, perceived benefits of this compound (as captured by the Effectiveness subscale) positively correlated with HbF (rₛ = 0.37, p = 0.05) and MCV values (rₛ = 0.35, p = 0.05) [4]. These correlations with objective laboratory measures provide strong support for the validity of the HEAL scale as a measure of actual medication-taking behavior rather than simply capturing patient perceptions.

Implementation Protocols and Application Guidelines

Clinical Administration Procedures

The HEAL scale is designed for systematic implementation in both clinical and research settings. For clinical use, the scale should be administered routinely during comprehensive sickle cell clinic visits, typically before or after scheduled appointments to minimize disruption to clinical workflow [1] [4]. The standard administration protocol involves providing patients or caregivers with the 24-item self-report questionnaire in either electronic or paper format, with instructions to complete based on their HU adherence experiences over the previous 2-3 month period to capture representative patterns [1]. For patients with limited health literacy, administrators should be available to read items aloud while maintaining the response format to ensure standardization.

The HEAL scale can be effectively implemented across diverse age groups through appropriate respondent selection. For adult patients (18+ years), self-report is preferred to capture personal experiences and perceptions directly [1]. For pediatric patients (1-17 years), a primary caregiver who has responsibility for medication administration should complete the scale [1]. For adolescents (12-17 years), consideration can be given to obtaining both self-report and caregiver-report to identify potential discrepancies in adherence perceptions, though validation data for self-report in this specific age group is limited [4]. Administration typically requires 5-10 minutes, making it feasible for incorporation into standard clinical workflows without creating significant bottlenecks in patient care.

Interpretation Guidelines and Clinical Decision Support

Interpreting HEAL scores requires attention to both global patterns and specific subscale elevations. The HEAL Total score provides an overall adherence assessment, with lower scores indicating greater adherence barriers. However, the subscale profile offers more clinically actionable information by identifying specific domains where patients struggle most significantly [1] [3]. The Remember subscale has demonstrated particular importance in validation studies, showing the strongest correlations with other adherence measures, suggesting that elevations on this subscale warrant particular clinical attention [3].

The following workflow diagram illustrates the recommended clinical decision pathway for interpreting HEAL scores and implementing targeted interventions:

Start Administer HEAL Scale (24 items) Score Calculate Total Score and Subscale Scores Start->Score TotalCheck Total Score indicates adherence concerns? Score->TotalCheck SubscaleCheck Review Subscale Profile for specific barrier patterns TotalCheck->SubscaleCheck Yes FollowUp Schedule follow-up assessment in 3-6 months to monitor progress and adjust interventions TotalCheck->FollowUp No Remember Elevated Remember Subscale? SubscaleCheck->Remember Reminder Implement Reminder Systems: Text alerts, pill organizers, medication integration with daily routines Remember->Reminder Yes Plan Elevated Plan Subscale? Remember->Plan No Planning Provide adherence planning: Medication schedules, routine establishment, organization tools Plan->Planning Yes Cost Elevated Cost Subscale? Plan->Cost No Planning->Cost Financial Address financial barriers: Insurance navigation, patient assistance programs, pharmacy selection guidance Cost->Financial Yes Effectiveness Elevated Effectiveness Subscale? Cost->Effectiveness No Financial->Effectiveness Education Enhance HU education: Benefit discussions, lab value interpretation, peer experiences Effectiveness->Education Yes Effectiveness->FollowUp No Education->FollowUp

Diagram 1: HEAL Scale Clinical Decision Support Workflow

Clinical interpretation should also consider patterns across correlated subscales. The Administer composite (Dose, Remember, Plan, Pharmacy) reflects practical medication management capabilities, while the Value composite (Cost, Effectiveness, Understand) captures perceptual and attitudinal factors [3]. When the Administer composite is elevated, interventions should focus on practical support systems such as reminder tools, habit formation strategies, and medication organization aids. When the Value composite is elevated, interventions should address knowledge gaps and perceptions through enhanced education, benefit clarification, and values-based counseling. For patients with elevations across both composites, comprehensive adherence support addressing both practical and perceptual barriers is indicated.

Integration with Multimodal Adherence Assessment

For comprehensive adherence evaluation, the HEAL scale should be integrated within a multimodal assessment framework that incorporates both subjective and objective adherence measures. This integrated approach should include laboratory biomarkers (HbF, ANC, MCV), prescription refill records (medication possession ratio), and when available, electronic monitoring (MEMS) or direct observation methods [1] [2] [4]. The HEAL scale serves as the patient perspective component within this framework, capturing essential information about barriers and beliefs that other methods cannot assess.

Emerging technologies offer promising approaches to complement HEAL scale assessment. Video Directly Observed Therapy (VDOT) has shown promise as an adherence-promoting intervention, though previous trials were limited by high attrition from technology access gaps [2]. Mobile health (mHealth) platforms, such as the InCharge Health app, have demonstrated significant association between app use frequency and improved HU adherence, with participants using the app for >50% of the study duration achieving a 26.9% mean increase in proportion of days covered (PDC) [5]. These technological approaches can be strategically deployed for patients identified as nonadherent through HEAL screening, creating a stepped-care intervention model that matches intervention intensity to adherence barrier severity.

Research Applications and Future Directions

Current Research Applications

The HEAL scale enables standardized adherence measurement across research studies, facilitating comparisons and meta-analyses. Current research applications include serving as an endpoint measure in intervention trials targeting HU adherence, such as the ongoing COMETS (Community Health Workers and Mobile Health for Emerging Adults Transitioning Sickle Cell Disease Care) trial, which is comparing CHW and mHealth interventions to standard care [6]. The scale's multi-dimensional structure allows researchers to examine not only whether interventions improve overall adherence but also which specific barrier domains are most affected, providing insights into intervention mechanisms.

The HEAL scale also supports observational research on adherence correlates and determinants. Research has already demonstrated that patients with more frequent hospitalizations (≥4 in the previous year) report more negative perceptions of SCD-related symptoms and emotional response, and perceive HU as less beneficial [4]. Additionally, studies have shown that patients with higher HU adherence perceive more HU benefits (rₛ = 0.44, p < 0.01) and have better emotional response to SCD (rₛ = -0.44, p = 0.01) [4]. These findings highlight the importance of addressing emotional and perceptual factors in adherence interventions alongside practical barriers.

Implementation Considerations and Limitations

Several implementation considerations merit attention when deploying the HEAL scale in research contexts. The ceiling effects observed for several subscales suggest that the scale may have limited ability to discriminate between degrees of optimal adherence in highly adherent populations [3]. The Cost subscale has demonstrated psychometric limitations in initial validation, with poor test-retest reliability and restricted variance, potentially limiting its utility in settings where cost represents a significant barrier [1] [3]. Researchers should consider supplementing the HEAL Cost subscale with additional financial burden measures when studying populations where out-of-pocket medication costs may represent a significant adherence barrier.

The HEAL scale should be viewed as one component within a comprehensive adherence assessment strategy. While it provides valuable information about patient-reported barriers and behaviors, it does not capture all relevant adherence dimensions. Research indicates that integrating HEAL findings with laboratory biomarkers (HbF, ANC), pharmacy refill records (MPR), and when feasible, electronic monitoring provides the most comprehensive adherence assessment [1] [4]. Additionally, the relationship between HEAL scores and clinical outcomes requires further investigation through longitudinal studies examining how specific subscale elevations predict future health services utilization, complications, and quality of life metrics in SCD populations.

Conclusion

The HEAL scale represents a significant advancement in adherence assessment for individuals with SCD treated with this compound. Its strong psychometric properties, multidimensional structure, and validation against multiple adherence measures support its utility in both clinical and research contexts. The scale's design enables identification of specific adherence barriers, facilitating targeted interventions that address the individualized challenges patients face. As this compound remains the primary disease-modifying therapy for SCD, with emerging applications in global health contexts where SCD prevalence is highest, the HEAL scale offers a valuable tool for optimizing adherence and realizing the full potential of this treatment [7].

Future development should focus on further validation in more diverse populations, including broader geographic and socioeconomic representation, and integration with emerging technologies such as mHealth platforms and electronic adherence monitoring devices. The HEAL scale's modular structure also provides potential for adaptation to other chronic conditions requiring long-term medication adherence, extending its utility beyond the SCD population. Through continued refinement and implementation, the HEAL scale promises to enhance both clinical management and research investigation of medication adherence across multiple therapeutic domains.

References

Understanding Hematological Toxicity & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a key enzyme that converts ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA [1] [2]. By blocking this conversion, this compound selectively arrests rapidly dividing cells—like those in the bone marrow—in the S-phase of the cell cycle, thereby inhibiting DNA synthesis [1] [2]. This cytotoxic effect on the bone marrow is the fundamental cause of its hematological toxicity.

Beyond its antineoplastic effects, in sickle cell disease, this compound induces fetal hemoglobin (HbF) [1] [3] [2]. The increased HbF interferes with the polymerization of sickle hemoglobin, reducing sickling of red blood cells and improving their deformability [1] [4]. This is considered a key pharmacodynamic effect rather than a direct cause of toxicity.

The following diagram illustrates how this compound's mechanism leads to both its therapeutic effects and its primary hematological toxicity, myelosuppression.

hydroxyurea_mechanism HU This compound RNR Ribonucleotide Reductase (RNR) HU->RNR HbF Fetal Hemoglobin (HbF) Induction HU->HbF Stimulates DNA_synth DNA Synthesis RNR->DNA_synth Inhibits Cell_cycle S-phase Cell Cycle Arrest DNA_synth->Cell_cycle Myelosuppression Myelosuppression Cell_cycle->Myelosuppression Toxicity Hematological Toxicity: - Anemia - Leukopenia - Thrombocytopenia Myelosuppression->Toxicity Therapeutic Therapeutic Effects: - Reduced sickling - Fewer VOCs HbF->Therapeutic

Hematological Toxicity Profiles & Monitoring

This compound-induced hematological toxicities are a direct consequence of its mechanism and are typically dose-dependent and reversible [1].

Toxicity Clinical Presentation Onset & Characteristics
Myelosuppression Anemia, leukopenia (more common), thrombocytopenia [1]. Reversible within ~2 weeks of withholding the drug; can be managed with dose reduction [1].
Megaloblastic Anemia Presence of macrocytosis (increased MCV) in red blood cells [1]. Appears early in treatment; not related to B12/folate deficiency, but folic acid supplementation is often recommended [1].
Macrocytosis Increased Mean Corpuscular Volume (MCV) of red blood cells [2]. An early and expected effect of this compound, often used as a marker of patient adherence [2].

Recommended Monitoring Protocol:

  • Baseline: Perform a complete blood count (CBC) with differential and platelet count before initiating therapy [1].
  • During Dose Escalation: Monitor CBC weekly to guide dose adjustments and prevent severe cytopenias [1] [5].
  • Maintenance Therapy: Once on a stable dose, monitoring frequency can be reduced (e.g., every 4-8 weeks) [1].
  • Clinical Monitoring: Patients should be monitored for signs of infection (due to leukopenia) or bleeding (due to thrombocytopenia) [1].

Toxicity Management & Dose Optimization Strategies

The management of hematological toxicity is primarily supportive and involves dose modification. The following workflow outlines the standard clinical decision-making process.

toxicity_management Start Abnormal CBC or Signs of Toxicity (e.g., infection) Assess Assess Severity of Cytopenia Start->Assess Decision Severe Myelosuppression? Assess->Decision Withhold Withhold this compound Decision->Withhold Yes Restart Restart this compound at Reduced Dose Decision->Restart No (Mild) Support Initiate Supportive Care Withhold->Support Resume After 2+ Weeks and Count Recovery Support->Resume Resume->Restart

Specific Management Actions:

  • Myelosuppression: For severe cases, withhold this compound. Supportive care may include colony-stimulating factors for neutropenia, platelet transfusions for severe thrombocytopenia, and packed red blood cell transfusions for symptomatic anemia [1].
  • Dose Optimization: There is significant inter-patient variability in this compound pharmacokinetics. Precision dosing strategies, such as pharmacokinetic (PK)-guided dosing used in the HOPS study, can help achieve optimal efficacy (higher HbF) while minimizing toxicity, moving beyond simple weight-based protocols [5].

Experimental Protocols for Research

For researchers investigating this compound toxicity, here are summaries of key methodological approaches.

1. Protocol for In-Vitro Cytotoxicity and Cell Cycle Analysis This protocol assesses the direct cytotoxic and cytostatic effects of this compound.

  • Cell Lines: Use appropriate hematopoietic cell lines (e.g., K562, HEL).
  • This compound Preparation: Prepare a stock solution in sterile water or DMSO and create a dilution series in culture medium.
  • Exposure: Culture cells with varying concentrations of this compound (e.g., 0-100 µM) for 24-72 hours.
  • Viability Assay: Perform an MTT assay to measure cell viability and calculate IC50 values.
  • Cell Cycle Analysis: After treatment, fix cells and stain DNA with Propidium Iodide (PI). Analyze samples using flow cytometry to quantify the percentage of cells in each cell cycle phase (G1, S, G2/M). An increase in the S-phase fraction followed by G1 arrest is a classic indicator of this compound activity [1] [2].

2. Protocol for Monitoring Hematological Toxicity in Animal Models This protocol is used to evaluate the in-vivo hematological effects of this compound.

  • Animal Model: Typically use rodents (mice or rats).
  • Dosing Regimen: Administer this compound via oral gavage or intraperitoneal injection. Doses can range from 50 to 400 mg/kg, with treatment duration from single dose to chronic administration (e.g., 4-8 weeks) [4].
  • Blood Collection: Collect blood via tail vein or retro-orbital puncture at baseline and at regular intervals post-dosing.
  • Hematological Analysis: Use an automated hematology analyzer to perform a complete blood count (CBC), tracking key parameters like white blood cell (WBC) count, hemoglobin (Hgb), hematocrit (Hct), and platelet (PLT) count over time. Macrocytosis can be confirmed by an increase in Mean Corpuscular Volume (MCV) [1] [2].
  • Bone Marrow Examination: At endpoint, harvest femurs or tibiae for bone marrow smears or histology to assess cellularity and megakaryocyte count.

Key Takeaways

  • Mechanism is Key: this compound's inhibition of DNA synthesis underlies both its therapeutic effects and its primary dose-limiting toxicity, myelosuppression [1] [2].
  • Toxicity is Manageable: Hematological toxicity is often predictable, dose-dependent, and reversible with dose interruption or reduction [1].
  • Monitoring is Critical: Proactive and regular CBC monitoring is the cornerstone of safely managing patients and research subjects on this compound [1] [5].
  • Precision Dosing is the Future: Moving from fixed or weight-based dosing to PK-guided, individualized dosing can optimize the therapeutic index and improve outcomes [5].

References

Methodologies for Assessing Adherence & Barriers

Author: Smolecule Technical Support Team. Date: February 2026

Researchers use a combination of direct and indirect methods to measure adherence and identify barriers, guided by frameworks like the World Health Organization's Multidimensional Adherence Model [1] [2].

Method Type Specific Method Description & Application in Research
Indirect Measures Pharmacy Refill Records Calculates Medication Possession Ratio (MPR); objective & reliable for long-term trends [1] [3]
Patient Self-Report (e.g., MMAS-8*) Uses structured surveys (e.g., 8-item Morisky Medication Adherence Scale); practical but subject to recall bias [4]
Clinical/Lab Markers (e.g., HbF, MCV) Uses fetal hemoglobin (HbF) & mean corpuscular volume (MCV) as pharmacodynamic proxies; not real-time & can be confounded by dose/demographics [3]
Direct Measures Video Directly Observed Therapy (VDOT) Gold standard; patients record dosing via video for objective verification [3]
Urine Hydroxyurea Assay Directly detects drug metabolites; objective but provides only recent adherence snapshot [3]

Note: The MMAS-8 is a copyrighted tool and requires permission for use [4].

Identified Barriers to this compound Adherence

Barriers to adherence are multi-level and can be quantitatively assessed. The table below synthesizes findings from recent studies.

Barrier Level Specific Barrier Quantitative Findings & Evidence
Treatment-Related Complex Dosing Regimens 47.2% of youth had doses that differed by day of the week [1] [2]
Pill Burden & Formulation 39.4% of youth required 3 or more capsules/tablets daily; 22.2% used liquid suspension, suggesting swallowing difficulties [1] [2]
Patient-Related Negative Illness Perceptions Patients with lower adherence scored higher on scales measuring concern and negative emotional responses to SCD [4]
Sociodemographic & Clinical Factors Non-adherence associated with older age in children and presence of infections or need for repeated blood transfusions [4] [5]
Health System-Related Inadequate Pharmacy Supply 29.2% of patients received an inadequate supply (<30 days) of medication 3 or more times during the study period [1] [2]
Suboptimal Prescribing Majority (62.5%) prescribed only 500mg capsules, linked to complex regimens (RR 3.0, 95% CI 1.4-6.7) [2]

Experimental Protocols for Barrier Assessment

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: Assessing Adherence via Pharmacy Refill Records

This method provides an objective, long-term measure of adherence [1] [2] [3].

  • Data Collection: Obtain patient consent to collect all this compound prescription records from their pharmacy(s) for the study period.
  • Data Extraction: For each prescription, record:
    • Date of fill
    • Total quantity dispensed (in mg)
    • Number of days the supply should last
    • Prescribed daily dose (mg/day)
  • Calculate Adherence: Use the Medication Possession Ratio (MPR).
    • MPR = (Total mg of medication dispensed during a period) / (Prescribed daily dose (mg) × Number of days in the period)
    • An MPR of < 0.80 is typically considered suboptimal adherence [2].
  • Identify System Barriers: Analyze records for patterns of inadequate supply (dispenses covering <30 days) and use of multiple pharmacies.
Protocol 2: Evaluating Patient Perceptions via Cross-Sectional Survey

This protocol assesses patient-level beliefs and adherence [4].

  • Participant Recruitment: Recount a well-defined patient cohort (e.g., confirmed SCD diagnosis, age ≥18 years) from a clinical setting.
  • Survey Instruments:
    • Adherence: Use the 8-item Morisky Medication Adherence Scale (MMAS-8). Score: 0 to <6 (low), 6 to <8 (medium), 8 (high adherence) [4].
    • Illness Perception: Use the Brief Illness Perception Questionnaire (B-IPQ), which scores eight domains (consequences, personal control, etc.) on a 0-10 scale [4].
    • Demographics/Clinical Data: Collect age, gender, clinical complications, hospitalizations, etc.
  • Data Analysis:
    • Use descriptive statistics to summarize the cohort.
    • Employ t-tests or chi-square tests to compare B-IPQ scores and clinical factors between high- and low-adherence groups.
    • A p-value of <0.05 is typically considered significant.

Adherence Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive adherence and barrier assessment, integrating the methods described above.

Start Start: Suspected Non-Adherence Step1 Initial Quantitative Screen Start->Step1 Method1 Pharmacy Refill Analysis (Calculate MPR) Step1->Method1 Method2 Lab Parameter Review (HbF, MCV) Step1->Method2 Step2 Barrier Identification Method1->Step2 Method2->Step2 Tool1 Structured Patient Survey (MMAS-8, B-IPQ) Step2->Tool1 Tool2 Chart/Record Review for System Factors Step2->Tool2 Step3 Categorize Barriers Tool1->Step3 Tool2->Step3 Cat1 Patient-Level Step3->Cat1 Cat2 Treatment-Level Step3->Cat2 Cat3 Health System-Level Step3->Cat3 Step4 Develop & Implement Targeted Intervention Cat1->Step4 Cat2->Step4 Cat3->Step4

Key Takeaways for Researchers

  • Multi-Method Assessment is Crucial: Relying on a single metric (like HbF levels alone) can be misleading [3]. A combination of pharmacy refill data, patient-reported outcomes, and, where feasible, direct measures provides the most accurate picture.
  • Barriers are Multifaceted: Effective interventions must address factors beyond patient behavior, including complex prescribing patterns and health system logistics that frequently disrupt medication access [1] [2].
  • Context Matters: Barrier profiles differ across settings. Research in low-resource settings points to cost and monitoring needs as major hurdles [5], while other studies highlight dosing complexity even in well-resourced systems [1].

References

Molecular Mechanisms of Hydroxyurea Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyurea primarily targets ribonucleotide reductase (RNR), a key enzyme for DNA synthesis. The table below summarizes the primary resistance mechanisms identified in research.

Mechanism Key Findings Experimental Evidence
RNR Target Alteration Increased RNR activity through M2 subunit (RRM2) gene amplification and post-transcriptional modification enhancing translational efficiency [1]. Studies in clonally related drug-resistant mouse cell lines selected with increasing HU concentrations [1].
Cellular Senescence Induction HU can induce a therapy-resistant senescence phenotype. This is partly driven by increased reactive oxygen species (ROS) and sustained DNA damage response [2]. In vitro analysis of senescence induction in both healthy and transformed cells [2].
General Cancer Drug Resistance Broader resistance paradigms include tumor heterogeneity, genetic/epigenetic alterations, and factors in the tumor microenvironment (e.g., extracellular vesicles transferring resistance traits) [3]. Review of common genetic, epigenetic, and tumor microenvironmental cues in cancer drug resistance [3].

Predictive Biomarkers & Clinical Identification

For clinical research, especially in polycythemia vera (PV), specific baseline laboratory markers can predict HU resistance.

Predictive Marker Association with HU Resistance Clinical Context & Validation
Red Cell Distribution Width (RDW) > 17% [4] [5] Strongest predictor; synergistic interaction with HGB for thromboembolic risk stratification [4] [5]. Identified via machine learning (Random Forest model) on real-world EHR data; being validated in prospective phase IV trial HU-F-AIM (NCT05853458) [4] [5].
Hemoglobin (HGB) < 15.5 g/dL [4] [5] Strong predictor; low HGB synergizes with high RDW [4] [5]. Same as above [4] [5].
Need for Phlebotomy Requirement for phlebotomy to maintain HCT <45% despite at least 3 months of maximum tolerated HU dose (≥2 g/day) [6]. Part of the European LeukemiaNet (ELN) consensus definition for clinical resistance [6].
Uncontrolled Myeloproliferation Platelet count > 400 × 10⁹/L and WBC count > 10 × 10⁹/L after 3 months of ≥2 g/day HU [6]. Part of the ELN consensus definition for clinical resistance [6].

Experimental Workflow for Resistance Modeling

The diagram below outlines a general workflow for generating and studying this compound-resistant models, synthesizing methods from the search results.

cluster_analysis Phenotypic & Molecular Analysis Start Establish Parental Cell Line Step1 Step 1: Initial Selection (e.g., 0.1-0.5 mM HU) Start->Step1 Step2 Step 2: Dose Escalation Select clones & progressively increase HU concentration (e.g., to 4-5 mM) Step1->Step2 Culture for 3-6 months Step3 Step 3: Characterization of Resistant Clones Step2->Step3 M1 Proliferation & Viability Assays (MTT/CTB) Step3->M1 M2 RNR Activity Assay & dNTP Pool Measurement Step3->M2 M3 Gene/Protein Expression RRM2, RRM1 (qPCR, Western) Step3->M3 M4 Gene Copy Number Analysis (FISH, qPCR) Step3->M4 End Mechanism Analysis & Data Interpretation M1->End M2->End M3->End M4->End

Key Experimental Considerations:

  • Selection Pressure: The step-wise selection with increasing drug concentration is crucial for mimicking the clinical development of resistance and for studying different adaptive mechanisms at each stage [1].
  • Mechanism-Specific Assays:
    • RRM2 Amplification: Use quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to assess gene copy number [1].
    • Post-transcriptional Regulation: Compare RRM2 mRNA levels (via qPCR) with protein abundance (via Western Blot) to identify discrepancies suggesting increased translational efficiency [1].
    • RNR Activity: Directly measure enzyme activity or the resulting deoxyribonucleotide (dNTP) pool depletion to confirm functional impact of HU [2].
  • Clinical Correlation: When working with PV models or primary samples, validate findings against clinical biomarkers like RDW and HGB [4] [5].

FAQs for Technical Scenarios

Q1: My resistant cell line shows only a modest increase in RRM2 gene copy number but a large increase in RRM2 protein. What could explain this? This strongly suggests a post-transcriptional or translational mechanism is at play. As identified in mouse models, resistant cells can increase the translational efficiency of RRM2 mRNA without further gene amplification, leading to high protein accumulation [1]. You should investigate this by performing polysome profiling or ribosomal footprinting to assess translation rates directly.

Q2: What are the standard clinical criteria for defining this compound resistance in patients, which my preclinical models should aim to reflect? The European LeukemiaNet (ELN) consensus criteria are the standard for defining clinical resistance in Polycythemia Vera. Key indicators include [6]:

  • Need for phlebotomy to keep hematocrit <45% after 3 months of at least 2 g/day of HU.
  • Uncontrolled myeloproliferation (platelet count >400 × 10⁹/L and WBC count >10 × 10⁹/L) after 3 months of ≥2 g/day HU.
  • Failure to reduce massive splenomegaly by >50% or relieve related symptoms after 3 months of ≥2 g/day HU.

Q3: Beyond RNR, what other cellular processes should I investigate when studying HU resistance? Consider exploring therapy-induced senescence. HU can promote a senescence phenotype associated with inflammation and therapy resistance, partly through increased ROS [2]. Assess senescence markers like β-galactosidase activity, p21 upregulation, and the senescence-associated secretory phenotype (SASP). Furthermore, review general oncological resistance mechanisms such as tumor heterogeneity and epigenetic plasticity, which may provide broader insights [3].

References

hydroxyurea dose adjustment neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dose Adjustment Guidelines

The standard approach for managing neutropenia in sickle cell patients on hydroxyurea is to interrupt therapy, allow blood counts to recover, and then resume treatment at a reduced dose [1].

The table below summarizes the key hematological parameters that define the "toxic range" requiring intervention and the corresponding clinical actions.

Parameter Threshold for Dose Interruption / Adjustment Dosing Action After Hematological Recovery

| Absolute Neutrophil Count (ANC) | ANC < 2000 cells/mm³ (In younger patients, may safely tolerate down to 1250 cells/mm³) [1] | For Siklos tablets: Reduce by 5 mg/kg/day. Re-titrate every 8 weeks in 5 mg/kg/day increments [1]. For Droxia capsules: Reduce by 2.5 mg/kg/day. Re-titrate every 12 weeks in 2.5 mg/kg/day increments [1]. | | Platelets | < 80,000/mm³ [1] | Same as above. | | Hemoglobin | < 4.5 g/dL [1] | Same as above. | | Reticulocytes | < 80,000/mm³ (if Hb < 9 g/dL) [1] | Same as above. |

Clinical Protocol Notes:

  • Monitoring: Blood counts should be monitored every two weeks during therapy [1].
  • Permanent Discontinuation: Therapy should be permanently discontinued if hematological toxicity occurs twice [1].
  • Renal Impairment: For patients with a CrCl < 60 mL/min or ESRD, the dose should be reduced by 50% at the outset [1].

Insights for Experimental Research

For the research context, understanding the prevalence and mechanisms behind this compound-induced neutropenia is crucial.

  • Prevalence: A 2025 prospective observational study found the prevalence of hematological adverse drug reactions (HADRs) to be 7.24% in pediatric SCD patients on this compound. Among these, neutropenia was the most common HADR at 2.41%, followed by thrombocytopenia at 1.93% [2]. The majority of these events were of mild to moderate severity [2].
  • Genetic Factor (Duffy-Null Status): Recent evidence indicates that Duffy-null status may affect a patient's ability to tolerate higher doses of this compound. One study found that neutropenia was a more prominent dose-limiting toxicity in Duffy-null patients compared to Duffy-positive individuals. This suggests that genetic background can contribute to inter-individual variability in drug response and tolerability [3].
  • Proposed Protective Mechanism (Murine Model): Research in a murine model of SCD suggests that this compound's beneficial effects may extend beyond HbF induction. The drug was shown to attenuate leukocyte-endothelial interactions by significantly reducing E-selectin expression on vascular endothelium [4]. This reduction in endothelial adhesion molecules leads to decreased neutrophil extravasation, which could manifest clinically as lower ANC and may also provide a protective effect against invasive bacterial infections [4].

Experimental & Technical Workflows

For researchers modeling these responses, the following workflow and mathematical modeling approach can be informative.

start Start HU Treatment monitor Regular CBC Monitoring (e.g., every 2 weeks) start->monitor decision ANC < 2000 cells/mm³? monitor->decision decision->monitor No interrupt Interrupt HU Dosing decision->interrupt Yes recover Monitor for Recovery (ANC returns to acceptable range) interrupt->recover reduce Resume at Reduced Dose (Reduce by 2.5-5 mg/kg/day) recover->reduce stable Stable on Reduced Dose reduce->stable titrate Consider Re-titration Every 8-12 weeks stable->titrate titrate->monitor

  • Mathematical Modeling (PK/PD): To address high inter-individual variability, pharmacokinetic-pharmacodynamic (PK/PD) models have been developed. These models use first-dose this compound PK profiles (AUC, C~max~) as input to predict long-term effects on biomarkers like ANC and HbF [5]. This approach can help determine optimal dosing regimens and study the impact of non-adherence in silico [5].
  • Clinical Decision Support Tools: Tools like HdxSim have been developed and validated as non-inferior to traditional methods for predicting the clinical maximum tolerated dose (MTD) of this compound. Such model-informed precision dosing (MIPD) tools can expedite MTD determination and optimize outcomes, making PK-guided dosing more accessible [6].

References

Laboratory Monitoring Protocols & Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyurea dosing is typically titrated to a Maximum Tolerated Dose (MTD), defined as the dose that produces specific, mild myelosuppressive effects without causing severe cytopenia [1].

The table below outlines the core blood parameters to monitor and their target ranges for dose titration and safety:

Monitoring Parameter Target Range for MTD / Safety Action Monitoring Frequency

| Absolute Neutrophil Count (ANC) | MTD Target: ≤ 1.5 x 10⁹/L Action if Low: Withhold if ANC < 1.0 x 10⁹/L [1] | Dose Titration: Every 2-4 weeks [1] Stable Dose: Every 3 months [1] | | Platelet Count | MTD Target: > 80 x 10⁹/L Action if Low: Withhold if < 80 x 10⁹/L [1] | Same as above [1] | | Hemoglobin (Hb) | Safety Action: Withhold if Hb < 50 g/L [1] | Same as above [1] | | Reticulocyte Count | Safety Action: Withhold if < 80 x 10⁹/L [1] | Same as above [1] | | Fetal Hemoglobin (HbF) | Goal: Significant increase from baseline; an average of 19.7% was achieved in one study [1] | At baseline and periodically once stable [1] | | Mean Corpuscular Volume (MCV) | Goal: Increase of > 100 fL is often observed and correlates with response [1] | At baseline and with each CBC [1] |

In addition to the parameters above, baseline and periodic monitoring of renal function (serum creatinine), hepatic function (liver enzymes), and a pregnancy test for individuals of childbearing potential is recommended [1].

This compound Dosing & Titration Protocol

A standardized protocol for initiating and titrating this compound is crucial for optimizing therapy and ensuring patient safety in clinical trials or management programs.

Start Start HU Therapy Baseline Baseline Labs: CBC, HbF, Reticulocytes, Renal/Liver Function Start->Baseline InitiateDose Initial Dose: 500 mg (1 wk) → 1,000 mg daily Baseline->InitiateDose Monitor Monitor Labs Every 2-4 Weeks InitiateDose->Monitor Decision1 Are MTD Targets Met? Monitor->Decision1 Increase Increase Dose by 500 mg (Every 1-2 days) Decision1->Increase No Decision2 Cytopenia? (ANC < 1.0, Plt < 80) Decision1->Decision2 Yes Increase->Monitor Re-check in 2-4 wks Hold HOLD Dose Decision2->Hold Yes Maintain Maintain MTD Monitor every 3 months Decision2->Maintain No Hold->Monitor

Diagram: this compound Dose Titration Workflow to Maximum Tolerated Dose (MTD)

Detailed Methodology:

  • Initial Prescription:

    • Therapy is often initiated with a 500 mg dose for one week to limit potential gastrointestinal symptoms [1].
    • After one week, the dose is increased to a starting dose of 1,000 mg once daily [1].
    • For patients with a body mass < 60 kg or impaired renal function (GFR < 60 mL/min), consider lower initial doses [1].
  • Dose Titration to MTD:

    • If the MTD targets are not met and blood counts are stable, the dose can be increased every 2-4 weeks [1].
    • A typical dose increase is 500 mg every one or two days until the MTD is achieved or a maximum dose of 35 mg/kg is reached [1].
  • Managing Cytopenia:

    • If neutrophils, platelets, hemoglobin, or reticulocytes fall below the safety thresholds, This compound should be held until counts recover [1].
    • Monitor blood counts weekly while the dose is held [1].
    • Once counts recover, resume therapy at a reduced dose (approximately 5 mg/kg per day lower) [1].

Troubleshooting Common Laboratory & Clinical Scenarios

FAQ 1: How should we manage a subject with a suboptimal HbF response despite dose escalation?

  • First, assess and counsel on medication adherence before further escalating the dose [1].
  • Lack of an increase in MCV and/or HbF is not, by itself, an indication to discontinue therapy. The clinical benefit (e.g., reduction in pain crises) is the primary endpoint, and some patients may benefit even without a dramatic HbF rise [1].
  • Consider pharmacokinetic variability. Research indicates substantial inter-patient variability in this compound pharmacokinetics. Quantitative drug analysis using techniques like HPLC or mass spectrometry can help understand if adequate drug levels are being achieved [2].

FAQ 2: What are the critical non-hematological laboratory parameters to monitor for toxicity?

  • Hepatic Function: Monitor liver enzymes. Although rare, there are reports of hepatotoxicity, including fatal hepatic failure, particularly when this compound is used in combination with certain antiretroviral agents in patients with HIV [3].
  • Renal Function: Monitor serum creatinine and calculate eGFR. Patients with severe kidney disease may require dose adjustments due to slower drug clearance [4] [3].
  • Pancreatic Enzymes: In relevant patient populations (e.g., those on didanosine), be vigilant for signs of pancreatitis and monitor amylase/lipase [3].

Analytical Techniques for this compound Quantification

For research purposes, accurate quantification of this compound concentrations is essential for pharmacokinetic studies.

Technique Key Application in this compound Analysis
High-Performance Liquid Chromatography (HPLC) A established method for separating and quantifying this compound from biological samples [2].
Mass Spectrometry (MS) Often coupled with HPLC (LC-MS) for highly specific and accurate measurement of this compound concentrations, crucial for detailed PK/PD studies [2].

A Sample Collection (Plasma/Serum) B Sample Preparation (e.g., Protein Precipitation) A->B C Chromatographic Separation (HPLC) B->C D Detection & Quantification (UV Detector or Mass Spectrometer) C->D E Data Analysis (PK Modeling) D->E

Diagram: Workflow for Quantitative this compound Analysis

References

Defining Hydroxyurea Resistance & Intolerance

Author: Smolecule Technical Support Team. Date: February 2026

For consistent diagnosis and reporting in clinical trials and practice, the European LeukemiaNet (ELN) has established consensus definitions. A modified version (mELN) used in the MAJIC-ET trial offers a broader perspective [1] [2].

The table below compares these criteria for Polycythemia Vera (PV) and Essential Thrombocythemia (ET).

Category ELN Criteria Modified ELN (mELN) Criteria

| Resistance | - Need for phlebotomy to maintain Hct <45% after 3 months of ≥2 g/day HU.

  • Uncontrolled myeloproliferation (PLT >400 x 10⁹/L & WBC >10 x 10⁹/L) after 3 months of ≥2 g/day HU.
  • Failure to reduce massive splenomegaly by >50% or relieve symptoms after 3 months of ≥2 g/day HU [2]. | - Platelet count >600 x 10⁹/L after 8 weeks of at least 2 g/day or Maximum Tolerated Dose (MTD).
  • Includes progressive splenomegaly/hepatomegaly.
  • Includes occurrence of new thrombosis or hemorrhage while on therapy [1]. | | Intolerance | - Absolute Neutrophil Count (ANC) <1.0 x 10⁹/L or Platelet count <100 x 10⁹/L at the lowest dose to achieve response.
  • Presence of leg ulcers or other unacceptable mucocutaneous manifestations at any dose of HU [2]. | - Includes leg ulcers, other unacceptable HU-related non-hematologic toxicities (e.g., GI symptoms, pneumonitis, fever), or uncontrolled disease-related symptoms at any dose [1]. |

Clinical Management Strategies

Once intolerance or resistance is identified, the following management strategies are employed.

Initial Clinical Assessment & Dose Modification

For suspected intolerance, the first step is a thorough assessment before discontinuing the drug.

  • Confirm the Cause: Rule out other potential causes for symptoms (e.g., infection for fever) [3].
  • Dose Reduction/Interruption: For certain toxicities like myelosuppression, the standard approach is to interrupt treatment and then resume at a lower dose once counts recover [4]. For renal impairment (CrCl <60 mL/min), a 50% dose reduction is recommended [4].
  • Rechallenge (with caution): In cases of suspected hypersensitivity (e.g., fever), a rechallenge may be attempted to confirm the diagnosis. However, this should be done with extreme caution as symptoms can rapidly recur and intensify [3].
Transition to Second-Line Therapies

If intolerance persists or resistance is confirmed, switching to an alternative therapy is indicated. The following diagram illustrates the clinical decision pathway.

HU_Management Start Patient on Hydroxyurea Assess Assess for Intolerance/Resistance Start->Assess Intolerance Confirmed Intolerance Assess->Intolerance Resistance Confirmed Resistance Assess->Resistance Switch Switch to Second-Line Therapy Intolerance->Switch Resistance->Switch Ruxo Ruxolitinib (JAK inhibitor) Switch->Ruxo Interferon Interferon (e.g., Ropeginterferon) Switch->Interferon

The most established second-line option is ruxolitinib, a JAK1/JAK2 inhibitor approved for PV patients with HU resistance/intolerance [2] [5]. Clinical trials have shown its benefit in achieving hematocrit control, reducing splenomegaly, and improving symptom burden in this patient population [2] [6]. Interferon formulations (e.g., ropeginterferon alfa-2b) are another option, now approved across lines of therapy for PV [2] [5].

Technical Guide: Monitoring & Experimental Protocols

For researchers designing studies, rigorous and consistent monitoring is critical.

Patient Monitoring Parameters & Schedule

A systematic monitoring protocol ensures objective assessment of response and toxicity.

Parameter Baseline During Treatment Rationale & Notes
Complete Blood Count (CBC) with Differential Yes Weekly initially, then at least every 4 weeks [4]. Monitor for myelosuppression (neutropenia, thrombocytopenia, anemia) – the most common dose-limiting toxicity [4] [7].
Physical Exam (Spleen) Yes (Palpation/Imaging) Every 3-6 months, or as clinically indicated [2]. Assess for progressive splenomegaly, a criterion for HU resistance [1] [2].
Symptoms & Quality of Life Use validated MPN symptom assessment form. At each visit. Track disease-related symptoms (pruritus, night sweats, fatigue) and treatment-related toxicities (e.g., leg ulcers, mucositis) [2] [7].
Renal & Hepatic Function Yes (Serum Creatinine, LFTs) Every 3-6 months. Essential for dose adjustment in renal impairment; monitor for rare hepatotoxicity [4] [7].
Laboratory Interference N/A Continuous. This compound may cause falsely elevated uric acid/urea in lab assays and falsely high glucose readings on certain continuous glucose monitors (CGM), which could lead to dangerous insulin dosing errors [4].
Experimental Protocol: Assessing HU Resistance In Vivo

This protocol outlines a method to model and evaluate HU resistance in a preclinical setting.

1. Objective: To establish an animal model of Polycythemia Vera (PV) and evaluate the in vivo efficacy of this compound, identifying markers predictive of resistance. 2. Materials: - Animal Model: JAK2V617F transgenic mice (e.g., VavCre-JAK2V617F mice). - Drug: this compound, prepared in sterile water or appropriate vehicle. - Equipment: Hematology analyzer, flow cytometer, equipment for organ collection and histology. 3. Methodology: - Induction & Grouping: Confirm phenotype (elevated Hct, HGB, RBCs) in transgenic mice. Randomize into treatment and control groups. - Dosing Regimen: Administer HU via oral gavage. A common starting dose is 100 mg/kg/day. Include a vehicle control group. Treat for a minimum of 8-12 weeks [1] [6]. - Monitoring: - Hematologic: Perform weekly CBC. Response is defined as Hct <45%, platelet count <400 x 10⁹/L, WBC <11 x 10⁹/L. Resistance is defined as failure to meet these criteria after 4-8 weeks of stable MTD [2]. - Splenomegaly: Measure spleen weight at endpoint and/or by imaging (e.g., MRI) weekly. - Tissue Analysis: At endpoint, analyze bone marrow and spleen for histology (reticulin fibrosis) and immunophenotyping. - Molecular Analysis: Analyze blood/bone marrow for allele burden (JAK2V617F) and perform RNA-seq or protein analysis on tissue samples to identify potential resistance markers (e.g., pathways involving RDW, HGB) [6]. 4. Data Analysis: - Compare hematologic parameters, spleen size, and survival between groups. - Use machine learning models (e.g., Random Forest) on baseline and on-treatment data (e.g., HGB, RDW) to build a predictor of resistance, as demonstrated in the PV-AIM study [6].

References

hydroxyurea therapeutic drug monitoring challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary clinical challenges in hydroxyurea monitoring? The key challenges are patient adherence to both the medication and the required monitoring, and the intensity of the monitoring schedule itself, which can be a barrier to treatment, especially in resource-limited settings [1]. There is also significant variability in how providers monitor and adjust doses [1].

  • Q2: How do provider practices create variability in monitoring? Provider practices vary in three key areas: frequency of monitoring, dose adjustment methods, and adherence assessment. The table below summarizes a survey of pediatric hematology/oncology providers [1].

Monitoring Aspect Common Practice (from Survey) Challenge / Note
Lab Monitoring Frequency Monthly (64.7% of providers) [1] May be more frequent than necessary and contribute to patient burden.
Dose Adjustment Method Maximum Tolerated Dose - MTD (61.9%) [1] ~40% of providers do not use this proven method for optimal benefit [1].
Adherence Assessment Patient interview (84.2%); MCV (75.3%); HbF (70.7%) [1] Patient interview is unreliable; HbF and MCV response can be variable and do not solely indicate adherence [1].
Reason for Discontinuation Absence of clinical benefit (76.3%) [1] May be conflated with patient non-adherence [1].
  • Q3: What are the barriers to patient adherence with monitoring? Families report barriers including difficulty obtaining pharmacy refills, challenges with transportation to clinic, and the financial burden associated with serial laboratory investigations [2] [1]. Concerns about potential side effects and misconceptions about the drug's safety can also affect adherence [2].

  • Q4: Are there simplified or alternative monitoring strategies? Yes, recent studies explore simplified strategies to improve feasibility and adherence.

    • Simplified Dosing: A fixed-dose regimen (20 mg/kg/day, capped) with clinical (rather than laboratory) monitoring and dose escalation for breakthrough pain events has been shown to be safe, effective, and feasible in a resource-limited setting, dramatically reducing emergency visits [2].
    • Digital Adherence Tools: Mobile Directly Observed Therapy (m-DOT), where patients record and send videos of taking medication, is a feasible and acceptable method to objectively monitor adherence, though one study did not show a significant increase in adherence compared to a high-performing standard monitoring group [3].

Experimental Protocols for Adherence Assessment

For researchers designing studies, here are methodologies for assessing this compound adherence.

  • Protocol 1: Medication Possession Ratio (MPR)

    • Objective: To calculate a quantitative measure of medication availability.
    • Methodology: Review pharmacy refill records over a specific period (e.g., 6-12 months). Calculate MPR as the sum of days of medication supplied divided by the number of days in the period [3]. An MPR of >80-95% is often considered adherent [3].
    • Note: This method is objective but only indicates that the medication was obtained, not necessarily ingested.
  • Protocol 2: Mobile Directly Observed Therapy (m-DOT)

    • Objective: To directly observe and verify medication ingestion in a real-world setting.
    • Methodology:
      • Provide participants with a smartphone.
      • Participants record a video of themselves ingesting the this compound dose daily.
      • Videos are securely transmitted to the research team.
      • Adherence is calculated as the proportion of videos submitted versus expected over the study period [3].
    • Advantage: Provides direct visual confirmation of adherence.

This compound Mechanism of Action & Monitoring Workflow

The diagram below illustrates this compound's mechanism of action and a simplified clinical monitoring workflow, highlighting points where challenges may occur.

HU_Monitoring cluster_monitoring Clinical Monitoring & Challenges HU_Admin This compound Administration RibReductase Inhibits Ribonucleotide Reductase (RNR) HU_Admin->RibReductase DNA_Synth Impairs DNA Synthesis RibReductase->DNA_Synth HbF_Increase Increased Fetal Hemoglobin (HbF) DNA_Synth->HbF_Increase Clinical_Benefit Reduced Sickling Fewer Crises HbF_Increase->Clinical_Benefit Lab_Monitor Laboratory Monitoring: - ANC / WBC - Platelets - HbF / MCV Clinical_Eval Clinical Evaluation: - Pain Crises - Side Effects Start Treatment Initiation (Fixed or Escalating Dose) Start->Lab_Monitor Start->Clinical_Eval Adjust Dose Adjustment (e.g., to Maximum Tolerated Dose) Lab_Monitor->Adjust Myelosuppression? Clinical_Eval->Adjust Lack of Efficacy? Adherence_Check Adherence Assessment Adjust->Adherence_Check Adherence_Check->Adjust  Yes Adherence_Barriers Adherence Barriers: - Frequent visits - Cost/Transport - Pharmacy access Adherence_Check->Adherence_Barriers  No

The primary challenges in this compound TDM are operational. Future research should focus on validating simplified dosing and monitoring protocols, and developing more reliable, patient-centric tools for adherence assessment.

References

Troubleshooting Guide: Managing Suboptimal Response to Hydroxyurea

Author: Smolecule Technical Support Team. Date: February 2026

Potential Cause Underlying Mechanism Recommended Action Experimental Validation
Suboptimal Dosing [1] Significant interpatient variability in pharmacokinetics (PK) and pharmacodynamics (PD) leads to inadequate drug exposure. Implement a precision medicine dosing model instead of weight-based dosing. Use sparse PK sampling (e.g., 15, 60, 180 min post-dose) and Bayesian adaptive control to estimate exposure and select optimal dose [1]. Therapeutic Drug Monitoring (TDM) Protocol: Collect 10μL blood samples at 15, 60, and 180 minutes after a test dose. Use a validated LC-MS/MS method to determine hydroxyurea concentration. Apply a Bayesian model to estimate AUC and CL for dose individualization [1].
Poor Adherence [2] Inconsistent drug intake prevents stable dNTP pool depletion and sustained HbF induction. Provide structured patient counseling, use pill counters, and schedule more frequent follow-ups. Use lab markers (e.g., MCV, HbF) to objectively monitor adherence [3] [2]. Adherence Assay: Correlate self-reporting with laboratory markers. A steady rise in MCV and HbF over 3-6 months suggests good adherence. A flat response warrants investigation into adherence or other resistance mechanisms [3].
Pharmacodynamic Resistance The bone marrow's capacity to produce HbF-rich erythrocytes may be limited or exhausted, especially in older patients with advanced disease [1]. Consider initiating treatment early in life. For established resistance, investigate combination therapies with other HbF inducers (e.g., decitabine) that act on different molecular pathways [1]. Progenitor Cell Assay: Isolate CD34+ hematopoietic stem cells from patient bone marrow. Perform in vitro erythroid differentiation cultures with and without this compound. Quantify HbF expression via FACS or HPLC to assess the inherent responsiveness of progenitor cells.
Insufficient Dose Escalation [3] Fixed, low-dose regimens fail to achieve the Maximum Tolerated Dose (MTD), which is often required for a maximal HbF response. Titrate dose to MTD, defined by mild myelosuppression: Absolute Neutrophil Count (ANC) ≥1.0 x 10⁹/L, Platelets ≥80 x 10⁹/L, Hemoglobin >50 g/L, Reticulocytes ≥80 x 10⁹/L [3]. MTD Titration Protocol: Start at 15-20 mg/kg/day. Increase dose by 5 mg/kg/day every 8 weeks. Monitor CBC every 2-4 weeks during titration. Hold dose if cytopenias occur; resume at a reduced dose (e.g., 5 mg/kg/day less) after recovery [3].

Detailed Experimental Protocols

Protocol for Pharmacokinetic (PK) Modeling and Dose Individualization

This protocol is adapted from the precision medicine approach shown to achieve HbF levels >30-40% [1].

  • Objective: To determine an individual's this compound exposure and clearance to calculate an optimal, personalized starting dose.
  • Materials: this compound test dose (typically 10-20 mg/kg), LC-MS/MS system, heparinized micro-capillary tubes.
  • Procedure:
    • Administer Test Dose: The patient receives a single, oral test dose of this compound after obtaining baseline blood samples.
    • Sparse Blood Sampling: Collect precisely timed blood samples (only 10μL required) at 15 minutes, 60 minutes, and 180 minutes after the test dose [1].
    • Sample Analysis: Quantify this compound concentration in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
    • PK Analysis: Input the concentration-time data into a pre-established Bayesian adaptive control software model. The model will estimate key PK parameters like exposure (AUC) and clearance (CL).
    • Dose Calculation: The model uses the estimated parameters to select a personalized daily dose predicted to achieve the target HbF response.
Protocol for In Vitro Assessment of this compound-Induced Replication Stress & DNA Damage Response

This protocol helps researchers model and study the primary cellular stress response to this compound [4] [5].

  • Objective: To activate and analyze the DNA damage response pathway, specifically the p53 signaling cascade, following this compound exposure in cell cultures.
  • Materials: Cell line of interest (e.g., HUDEP-2, CD34+ cells), this compound stock solution, antibodies for p53, phospho-p53 (Ser15), P53INP1, γ-H2AX.
  • Procedure:
    • Cell Treatment: Expose asynchronous cell cultures to a range of this compound concentrations (e.g., 0.1 mM - 2.0 mM) for a defined period (e.g., 3-24 hours). Include a vehicle control.
    • Protein Extraction and Western Blotting:
      • Lyse cells and quantify total protein.
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Probe membranes with antibodies against phospho-p53 (Ser15), total p53, and downstream targets like P53INP1 [4].
      • An increase in phospho-p53 and P53INP1 confirms activation of the p53 pathway.
    • Immunofluorescence (Optional): Fix treated cells and stain with γ-H2AX antibody to visualize DNA double-strand breaks and phospho-p53 antibody to observe its translocation to the nucleus using confocal microscopy [4].

Mechanistic Pathways and Workflows

The following diagrams, created with Graphviz, illustrate the core mechanisms of this compound action and the recommended troubleshooting workflow.

Diagram 1: HU Mechanism of Action

This diagram outlines the primary molecular mechanism of this compound and its downstream effects on red blood cells (RBCs) in sickle cell disease [5] [6].

HU_Mechanism cluster_molecular Molecular Level cluster_erythroid Erythroid Progenitor Level cluster_patient Patient Outcome HU HU RNR Ribonucleotide Reductase (RNR) HU->RNR Inhibits dNTPs dNTP Pool RNR->dNTPs Depletes StalledForks Stalled DNA Replication Forks dNTPs->StalledForks Causes DDR DNA Damage Response (ATR/p53) StalledForks->DDR StressSig Cellular Stress Signaling DDR->StressSig HbFInduction γ-Globin (HbF) Induction StressSig->HbFInduction Induces HealthyRBC Production of Healthy F-cells HbFInduction->HealthyRBC ClinicalBenefit Prevents HbS Polymerization Reduces Sickling HealthyRBC->ClinicalBenefit

Diagram 2: Response Troubleshooting

This flowchart provides a logical sequence for diagnosing and addressing a suboptimal response to this compound in a research or clinical setting [1] [3] [2].

HU_Troubleshooting Start Suboptimal Response (Low HbF, High Clinical Events) CheckAdherence Check Patient Adherence & Confirm Pill Intake Start->CheckAdherence CheckAdherence->Start Poor Adherence (Address Counseling) AssessDosing Assess Dosing Strategy (Weight-based vs. PK-guided?) CheckAdherence->AssessDosing Adherence Confirmed MTD Titrate to Maximum Tolerated Dose (MTD) AssessDosing->MTD On Weight-based Dose InvestigateResistance Investigate Cellular Resistance (e.g., Progenitor Cell Assays) AssessDosing->InvestigateResistance Already on PK-guided Dose MTD->Start Adequate Response (Maintain Monitoring) PKModel Implement Precision Dosing (PK/PD Model) MTD->PKModel Suboptimal at MTD PKModel->InvestigateResistance Suboptimal on Personalized Dose

References

hydroxyurea myelosuppression management

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring & Managing Myelosuppression

Hydroxyurea-induced myelosuppression is a primary toxicity concern due to the drug's mechanism of inhibiting DNA synthesis [1]. Proper management involves vigilant monitoring and timely dose adjustments.

The table below summarizes the key hematological parameters to monitor and the corresponding management actions.

Parameter Acceptable/Therapeutic Range Toxic Range (Requiring Action) Recommended Management Action

| Absolute Neutrophil Count (ANC) | • ANC ≥ 2,000 cells/mm³ [2] • Therapeutic target for mild myelosuppression: 2,000-4,000 cells/mm³ [3] [2] | • ANC < 2,000 cells/mm³ [2] • Severe: ANC < 1,250 cells/mm³ (pediatric baseline consideration) [2] | • Dose reduction or interruption [4] [2]. Recovery is typically rapid after interruption [4]. | | Platelets | • Platelets ≥ 80,000/mm³ [2] | • Platelets < 80,000/mm³ [2] | • Dose reduction or interruption [4] [2]. | | Hemoglobin & Reticulocytes | • Hgb > 5.3 g/dL [2] • Reticulocytes ≥ 80,000/mm³ (if Hgb < 9 g/dL) [2] | • Hgb < 4.5 g/dL [2] • Reticulocytes < 80,000/mm³ (if Hgb < 9 g/dL) [2] | • Correct severe anemia before initiation [4]. Transfuse if necessary [1]. | | General Monitoring | • Weekly blood counts during therapy, especially early on [4]. • At least every 2 months for stable patients [3]. | • Markedly depressed bone marrow function [4]. | • Do not initiate therapy if bone marrow function is significantly depressed [4]. |

Research-Grade Management Protocols

For your experimental work, here are detailed methodologies for managing myelosuppression in a research or clinical trial setting.

Dose Modification Protocol for Toxicity

This is a standard dose titration protocol used to achieve maximum tolerated dose (MTD) while managing myelosuppression [2] [5].

  • Objective: To identify the highest dose of this compound that produces mild, acceptable myelosuppression without causing severe cytopenia.
  • Initial Dose:
    • Adults & Children (Capsule): 15 mg/kg once daily [4] [2].
    • Children (Tablet - Siklos): 20 mg/kg once daily [2].
  • Dose Escalation:
    • Increase the dose by 5 mg/kg/day every 8 weeks if blood counts are in an acceptable range [2] [5].
    • Escalation continues until mild myelosuppression (as defined in the table above) is achieved or a maximum dose of 35 mg/kg/day is reached [2].
  • Dose Reduction for Hematologic Toxicity:
    • If hematologic parameters fall into the toxic range, discontinue this compound until recovery occurs [2].
    • Once recovered, restart therapy at a dose reduced by 2.5 - 5 mg/kg/day from the dose that caused toxicity [4] [2].
  • Special Population - Renal Impairment:
    • For patients or animal models with renal impairment (CrCl < 60 mL/min), reduce the initial dose by 50% (e.g., to 7.5 mg/kg/day for adults) [4] [2].
    • For patients with end-stage renal disease, administer the dose after hemodialysis on dialysis days [4].
Protocol for Supportive Care & Overdose Management

This protocol outlines the management of symptomatic myelosuppression or overdose in a preclinical or clinical context [1].

  • Objective: To provide symptomatic and supportive care for life-threatening myelosuppression resulting from this compound overdose.
  • Decontamination:
    • Administer activated charcoal if the overdose is recent, and the subject is not vomiting and can protect their airway [1].
  • Supportive Care:
    • Myelosuppression: Administer colony-stimulating factors (e.g., G-CSF) for neutropenia, and platelet transfusions for severe thrombocytopenia. Packed red blood cell transfusions are indicated for severe anemia [1].
    • Nausea/Vomiting: Treat with antiemetics and provide intravenous fluids for hydration as needed [1].
    • Mucositis:
      • Mild: Bland oral rinses (0.9% normal saline, sodium bicarbonate) [1].
      • Moderate with Pain: Add local anesthetics (e.g., lidocaine mouthwash) [1].
      • Moderate to Severe: Use local anesthetics and systemic analgesics. Oral antimicrobial mouthwashes can reduce the risk of secondary infection [1].

Mechanism of Myelosuppression: A Pathway Diagram

The following diagram illustrates the biochemical pathway through which this compound induces myelosuppression, a key concept for understanding its toxicity.

G Start This compound Administration (Oral) MOA Inhibits Ribonucleotide Reductase (RNR) Start->MOA Effect1 Depletes Cellular Pools of deoxyribonucleotides (dNTPs) MOA->Effect1 Effect2 Inhibition of DNA Synthesis Effect1->Effect2 Effect3 Cytotoxic Suppression of Rapidly Dividing Cells Effect2->Effect3 Outcome Myelosuppression • Leukopenia/Neutropenia • Anemia • Thrombocytopenia Effect3->Outcome

Research FAQs on Myelosuppression Management

Q1: What are the primary research biomarkers for monitoring this compound efficacy and toxicity? The most established biomarkers are fetal hemoglobin (HbF%) and mean corpuscular volume (MCV) for efficacy, both of which increase with treatment [6] [5]. For toxicity monitoring, the Absolute Neutrophil Count (ANC) is the most critical and sensitive parameter for guiding dose adjustments to prevent severe myelosuppression [3] [2].

Q2: How does the pharmacokinetic profile of this compound influence monitoring protocols? this compound has high oral bioavailability and a relatively short half-life (1.9-3.9 hours in adults) [1]. It is primarily excreted renally, which is the rationale for significant dose reduction in patients with renal impairment [4] [1]. The wide inter-patient variability in pharmacokinetics and pharmacodynamics is a major research challenge, driving the need for personalized dosing strategies and model-based approaches to predict individual patient responses more efficiently [5].

Q3: What are the key considerations for designing an optimal dosing study? A major goal in modern research is to reduce the time to reach the Maximum Tolerated Dose (MTD), which traditionally takes 6-12 months using empirical, fixed-escalation protocols [5]. Study designs should account for:

  • Non-adherence: This can be mistaken for treatment inefficacy [5].
  • Personalized Dosing: Moving beyond weight-based (mg/kg) dosing to models that incorporate genetic, metabolic, and physiological factors [5].
  • Early Predictive Biomarkers: Developing biomarkers that predict long-term response earlier than HbF or MCV is an active area of investigation [5].

This technical guide integrates the latest clinical and research perspectives. The protocols and data provided should serve as a robust foundation for your experimental design and troubleshooting.

References

Hydroxyurea Toxicity: Identification & Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common toxicities during dose escalation and their recommended management strategies.

Toxicity Type Clinical/Lab Manifestations Recommended Management Actions Citation
Myelosuppression Neutropenia (ANC <1.0-2.0 x 10⁹/L), thrombocytopenia, reticulocytopenia Withhold hydroxyurea. After recovery, restart at a reduced dose (e.g., 2.5-5 mg/kg/day lower). [1] [2] [3]
Gastrointestinal (GI) Anorexia, nausea, vomiting Reassure these are typically mild. Consider administering this compound at bedtime or with food. [1] [2]
Cutaneous Skin hyperpigmentation, nail changes, dry skin Reassure these are common and benign. No dose adjustment typically needed. [2]
Hepatic Elevation of hepatic enzymes (ALT, AST) Withhold this compound. Investigate for other causes (e.g., viral hepatitis). Restart at a lower dose after resolution. [1]

Experimental Dose Escalation Protocol

The following is a synthesis of established protocols for escalating this compound to the Maximum Tolerated Dose (MTD), primarily based on the REACH and SACRED trials [4] [3].

1. Eligibility & Baseline Assessment:

  • Confirm Diagnosis: Ensure subjects have a confirmed diagnosis of sickle cell anemia (HbSS or HbSβ⁰-thalassemia) [3].
  • Baseline Labs: Obtain a complete blood count (CBC), reticulocyte count, hemoglobin electrophoresis (for HbF%), and comprehensive metabolic panel (including liver and renal function tests) [1] [3].
  • Exclusion Criteria: Exclude individuals with active liver disease, severe cytopenia at baseline, history of severe this compound toxicity, or pregnancy/unwillingness to use contraception [1].

2. Treatment Initiation & Monitoring:

  • Starting Dose: Initiate therapy at 15-20 mg/kg/day [4] [3].
  • Monitoring Schedule: Perform CBC with differential and reticulocyte count every 4 weeks. Clinical evaluations for adverse effects should occur monthly [2] [5].

3. Dose Escalation to MTD:

  • Dose Escalation Criteria: If no dose-limiting toxicity (DLT) occurs after 8 weeks at a given dose, escalate the dose by 2.5-5 mg/kg/day [3].
  • Target MTD: The goal is to escalate to a maximum tolerated dose of 25-35 mg/kg/day (often capped at 2000 mg/day) [3].
  • Definition of DLT (When to Withhold):
    • Neutropenia: ANC < 1.0 x 10⁹/L [3]
    • Thrombocytopenia: Platelets < 80 x 10⁹/L [3]
    • Reticulocytopenia: Reticulocyte count < 80 x 10⁹/L (unless hemoglobin >9 g/dL) [1]
    • Other: Significant elevation of hepatic enzymes or clinical toxicity (e.g., severe GI intolerance) [1]

4. Dose Modification for Toxicity:

  • Action: If a DLT occurs, withhold this compound [3].
  • Re-initiation: Once blood counts or other parameters have recovered, re-start therapy at a dose 2.5-5 mg/kg/day lower than the dose that caused toxicity [3].
  • Maintenance: Maintain the MTD with continued quarterly laboratory monitoring. Adjust for significant weight gain [2].

Dose Escalation and Toxicity Management Workflow

The diagram below visualizes the step-by-step protocol for dose escalation and toxicity management.

Start Start: Baseline Assessment & Eligibility Initiate Initiate this compound 15-20 mg/kg/day Start->Initiate Monitor Monitor for 8 Weeks (CBC, Reticulocytes, Clinical eval) Initiate->Monitor DecisionTox Dose-Limiting Toxicity (DLT) observed? Monitor->DecisionTox Withhold Withhold this compound DecisionTox->Withhold Yes DecisionMTD MTD (25-35 mg/kg/day) reached and tolerated? DecisionTox->DecisionMTD No Recover Parameters Recover Withhold->Recover Reduce Reduce Dose by 2.5-5 mg/kg/day Recover->Reduce Reduce->Monitor Resume Monitoring Escalate Escalate Dose by 2.5-5 mg/kg/day DecisionMTD->Escalate No Maintain Maintain at MTD with Quarterly Monitoring DecisionMTD->Maintain Yes Escalate->Monitor

Frequently Asked Questions (FAQs)

Q1: What are the key laboratory parameters to monitor during dose escalation, and what values define toxicity? The most critical parameters are the complete blood count (CBC) with differential and absolute reticulocyte count [3]. Dose-limiting toxicity is primarily defined by myelosuppression:

  • Absolute Neutrophil Count (ANC) < 1.0 x 10⁹/L [3]
  • Platelet Count < 80 x 10⁹/L [3]
  • Reticulocyte Count < 80 x 10⁹/L, unless the hemoglobin is above 9 g/dL [1]
  • Significant elevation of hepatic enzymes (ALT/AST) also warrants dose interruption [1].

Q2: Is there a role for fixed-dose (non-escalated) this compound regimens? Yes, fixed-dose regimens (e.g., 20 mg/kg/day) are used, particularly in resource-limited settings where laboratory monitoring is challenging, and they provide significant clinical benefit over no treatment [5]. However, recent large-scale studies like the REACH trial demonstrate that escalation to MTD provides superior clinical outcomes—including further reductions in vaso-occlusive pain, acute chest syndrome, and hospitalizations—without a significant increase in toxicities compared to fixed-dose therapy [3]. Therefore, dose escalation to MTD is recommended when monitoring capabilities allow.

Q3: What is the single most important factor for avoiding toxicity during dose escalation? Consistent and rigorous laboratory monitoring. Adherence to a scheduled monitoring protocol (e.g., CBC every 4 weeks) is the cornerstone of safety. It allows for the early detection of myelosuppression before it becomes severe, enabling timely dose adjustment or temporary withholding of the drug to prevent serious adverse events [1] [3].

Q4: Are there emerging strategies to optimize this compound dosing? Yes, research is moving towards precision medicine approaches. This involves using sparse pharmacokinetic sampling after a test dose and Bayesian adaptive control to model an individual's drug exposure and predict their optimal starting dose. This method has shown promise in achieving higher HbF responses more rapidly than traditional weight-based escalation [6].

References

hydroxyurea versus ruxolitinib essential thrombocythemia

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyurea vs. Ruxolitinib at a Glance

Aspect This compound (First-Line) Ruxolitinib (Second-Line)
Primary Role & Approved Status First-line cytoreductive therapy; standard of care for high-risk ET [1] [2] Second-line therapy for this compound-intolerant/resistant ET; not specifically FDA-approved for ET [1] [3]
Mechanism of Action Cytoreductive agent inhibiting ribonucleotide reductase Selective oral inhibitor of Janus kinase (JAK) 1 and 2 [4] [3]
Efficacy: Platelet Count Reduction Effective in reducing platelet counts and thrombosis risk [1] [5] Achieves significant, durable platelet reductions in refractory/intolerant patients; effects similar to first-line this compound after switching [1] [3]
Key Efficacy Data In a matched analysis, platelet counts remained stable on HU therapy [1] In HU-resistant patients, mean platelet count dropped by -391.7 × 10⁹/L at 6 months and -539.0 × 10⁹/L at 48 months [1]
Symptom Improvement Not primarily a symptom-targeted drug Associated with significant improvements in ET-related symptoms (e.g., bone pain, pruritus, night sweats) [3]
Common Adverse Effects Mucocutaneous toxicity, gastrointestinal issues, fever, hair loss (per older studies) [5] Anemia, leukopenia, increased risk of infections, cough, headache, weight increase [1] [3]
Impact on JAK2 Allele Burden Not reported in analyzed studies Modest initial reduction, with a median -60% change after 312 weeks (6 years) of treatment [3]

Experimental Data and Protocols

The comparative data primarily come from a 2024 post-hoc, matched-cohort analysis that synthesized results from two distinct studies [1].

  • Study Designs and Patient Matching

    • HU-RUX Cohort: Derived from a completed phase 2 interventional study (NCT00726232). It included 39 patients with ET who were intolerant or refractory to this compound and were treated with ruxolitinib [1] [3].
    • HU Cohort: Derived from the prospective observational MOST study (NCT02953704). It included 627 patients with ET who received this compound as their only non-aspirin, ET-directed therapy [1].
    • To enable comparison, 37 patients from the HU-RUX cohort were propensity score-matched with 37 patients from the HU cohort based on age, sex, BMI, disease duration, thrombosis history, and quality of life scores [1].
  • Key Efficacy Assessments

    • Hematologic Parameters: Leukocyte and platelet counts were measured and reported at 6-month intervals over a 48-month follow-up period [1].
    • Symptom Burden: In the phase 2 ruxolitinib study, symptoms like bone pain, pruritus, and night sweats were assessed by patients using a 0-10 numerical rating scale. A response was defined as a ≥50% improvement from baseline at week 12 [3].

The following diagram illustrates the pathway deregulation in ET and the distinct sites of action for this compound and ruxolitinib.

G MPN_Mutations ET Driver Mutations (JAK2, CALR, MPL) JAK_STAT_Pathway Constitutive JAK-STAT Pathway Activation MPN_Mutations->JAK_STAT_Pathway Cellular_Effects Clonal Blood Cell Proliferation Excess Platelet Production JAK_STAT_Pathway->Cellular_Effects Disease_Manifestation Essential Thrombocythemia (Thrombosis Risk, Symptoms) Cellular_Effects->Disease_Manifestation Ruxolitinib Ruxolitinib (JAK1/JAK2 Inhibitor) Ruxolitinib->JAK_STAT_Pathway Targets This compound This compound (Cytoreductive Agent) This compound->Cellular_Effects Targets

Clinical and Research Implications

  • Context of Use: The data support the current treatment paradigm: this compound for first-line management and ruxolitinib as a valid second-line option for controlling blood counts and alleviating symptoms in intolerant or refractory patients [1] [3] [2].
  • Unanswered Questions: The analyzed studies were not head-to-head randomized trials. The comparison was made across different study designs (interventional vs. observational) [1]. Furthermore, ruxolitinib's specific impact on reducing thrombotic risk in ET, compared to the proven benefit of this compound, requires further investigation [4] [5].
  • Future Directions: The ET treatment landscape is evolving, with several novel agents in late-stage clinical trials, including bomedemstat (an LSD1 inhibitor) and pelabresib (a BET inhibitor) [6]. Ropeginterferon alfa-2b, a monopegylated interferon already approved for polycythemia vera, is also under investigation for ET [6].

References

hydroxyurea clinical trial organ damage meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyurea Efficacy in Preventing Organ Damage

Organ System / Parameter Outcome Measure Post-Hydroxyurea Effect (Pooled Estimate) Key Findings
Central Nervous System [1] Transcranial Doppler (TCD) velocity Standardized Mean Difference (SMD): -1.03 (CI: -1.49, -0.58) [1] Significant reduction in TCD velocity, indicating lower risk of stroke [1].
Cardiovascular System [1] Tricuspid Regurgitant Velocity (TRV) SMD: -1.37 (CI: -2.31, -0.42) [1] Significant reduction in TRV, suggesting a lower risk of pulmonary hypertension [1].
Renal System [1] Albuminuria (Urinary protein leak) Risk Ratio (RR): 0.42 (CI: 0.28, 0.63) [1] 58% reduction in the risk of albuminuria, indicating a protective effect on kidney function [1].
Hematologic Response [1] Fetal Hemoglobin (HbF) Mean rise in HbF: 18.46% post-therapy [1] Higher HbF is a primary mechanism for clinical efficacy. A dose >20 mg/kg/day was associated with optimal benefit [1].

Detailed Methodologies of Key Trials

The meta-analysis synthesized data from various study designs. Here are the methodologies for some of the pivotal trials included in the organ damage assessment:

  • TCD Velocity & Stroke Risk Trials: The analysis included studies where patients, including children with abnormal TCD velocities (≥ 200 cm/s), were treated with this compound. TCD measurements were taken at baseline and periodically after initiating therapy. The primary outcome was the change in TCD velocity, with a key finding from one study showing that 71.4% of children on a moderate dose (20 mg/kg/day) saw their TCD levels drop to the normal range (< 170 cm/s) [1].
  • Albuminuria Assessment: Studies measured urine albumin-to-creatinine ratio (ACR) in patients before and after this compound therapy. The pooled analysis demonstrated a significant beneficial effect, reducing the risk of albuminuria by more than half [1]. An ongoing phase IIb trial (NCT03806452) is further investigating this, using a ≥30% decrease in ACR as the primary endpoint after six months of treatment [2].
  • Real-World Long-Term Effectiveness: A large 2025 real-world study of 1,240 children with SCD found that those using this compound experienced 0.36 fewer emergency department visits and 0.84 fewer hospital days per patient-year compared to those not on the treatment, confirming its long-term clinical benefits [3].

This compound's Mechanism of Action

This compound's primary mechanism is inducing fetal hemoglobin (HbF), which dilutes the sickle hemoglobin and inhibits polymerization, thereby reducing red blood cell sickling [4] [5]. However, its effects are pleiotropic. The diagram below illustrates a key signaling pathway involved in its action.

G This compound This compound SAR_Protein SAR_Protein This compound->SAR_Protein Induces Expression PI3K_ERK Inhibition of PI3 Kinase and Phosphorylated ERK SAR_Protein->PI3K_ERK GATA2_p21 Up-regulation of GATA-2 and p21 SAR_Protein->GATA2_p21 Cell_Cycle_Apoptosis Cell Cycle Arrest (G1/S) and Apoptosis PI3K_ERK->Cell_Cycle_Apoptosis GATA2_p21->Cell_Cycle_Apoptosis GammaGlobin ↑ γ-Globin Transcription & HbF Production GATA2_p21->GammaGlobin Primary Effect Cell_Cycle_Apoptosis->GammaGlobin Contributes to

Figure 1: A proposed intracellular signaling pathway for this compound-mediated γ-globin induction. This compound induces the expression of the SAR protein, which modulates key pathways leading to growth arrest and enhanced production of fetal hemoglobin (HbF) [6].

Interpretation & Research Context

  • Established Efficacy vs. Newer Therapies: this compound remains a cornerstone of SCD treatment due to its proven efficacy, oral administration, and low cost [4]. While transformative and curative therapies like stem cell transplantation and gene therapy are emerging, their widespread application is limited by high costs, complex infrastructure needs, and long-term safety concerns [4] [2].
  • Safety Profile: this compound is generally well-tolerated. The most common toxicity is reversible myelosuppression [1] [7]. Long-term surveillance for rare events like skin ulcers and secondary malignancies is recommended, but these risks are considered low, especially when weighed against the benefits of treatment [7] [8] [5].

The evidence strongly supports this compound's role in mitigating chronic organ damage in SCD. For your comparative guide, you can confidently present this data as a benchmark for evaluating the performance of both existing and novel therapeutic alternatives.

References

hydroxyurea versus placebo randomized controlled trial

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxyurea vs. Placebo: Efficacy Data Summary

Clinical Condition & Outcome Measure This compound Performance Placebo Performance Evidence Quality & Source
Sickle Cell Disease (SCD) [1] [2]
Pain alteration (crisis frequency, hospital admissions) Probably improves [1] [2] - Moderate-quality evidence [1] [2]
Fetal Hemoglobin (HbF) levels Increases [1] [2] - Low-quality evidence [1] [2]
Occurrence of Acute Chest Syndrome Fewer occurrences [1] - Moderate-quality evidence [1]
Need for Blood Transfusions Fewer occurrences [1] - Moderate-quality evidence [1]
Life-threatening illness Probably improves [1] - Moderate-quality evidence [1]
Mortality No significant difference (10 deaths total, no difference by group) [1] No significant difference [1] Moderate-quality evidence [1]
Transfusion-Dependent β-Thalassaemia [3]
Blood Transfusion Volume (Overall) No significant difference [3] No significant difference [3] Primary outcome of RCT [3]
Proportion with increased HbF% 89% of patients [3] 59% of patients [3] Secondary outcome (p < 0.05) [3]
Reduction in Erythropoietic Stress (sTfR) 79% of patients [3] 40% of patients [3] Secondary outcome (p < 0.05) [3]
Transfusion Volume in "Responders"* Significantly lower (77 ± 27 ml/kg) [3] 102 ± 28 ml/kg [3] Subgroup analysis (p < 0.05) [3]

*Responders were defined as patients showing a >1.5% increase in HbF percentage, comprising 44% of the this compound group [3].

Detailed Experimental Protocols

Cochrane Review on this compound for Sickle Cell Disease
  • Objective: To assess the efficacy and safety of this compound in altering acute events, organ dysfunction, mortality, and quality of life in SCD patients [1] [2].
  • Search Methodology: Comprehensive searches of the Cochrane Cystic Fibrosis and Genetic Disorders Haemoglobinopathies Register, clinical trial registries, and relevant journals up to February 17, 2022 [1].
  • Study Selection: Included nine randomized or quasi-randomized controlled trials of at least one month duration, comparing this compound with placebo or standard therapy. The review included 1,104 adults and children with various SCD genotypes (HbSS, HbSC, or HbSβºthal) [1] [2].
  • Data Analysis: Review authors independently assessed studies for inclusion, extracted data, and evaluated the risk of bias. The quality of the evidence for each outcome was graded using the GRADE system [1].
RCT of this compound for Transfusion-Dependent β-Thalassaemia
  • Trial Design: A randomized, double-blind, placebo-controlled clinical trial [3].
  • Participants: 60 patients with transfusion-dependent β-thalassaemia were assigned to either oral this compound or placebo [3].
  • Intervention: The this compound group received 10–20 mg/kg/day for six months. The placebo group received an identical-looking inert substance [3].
  • Stratification: Patients were assigned using stratified block randomisation to ensure balanced groups [3].
  • Primary Outcome: Change in blood transfusion volume [3].
  • Secondary Outcomes: Changes in fetal hemoglobin (HbF) percentage and soluble transferrin receptor (sTfR) concentration as a measure of erythropoietic stress [3].

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through several biological mechanisms. The following diagram illustrates the key signaling pathway activated by this compound exposure, based on preclinical models.

G HU This compound Exposure DNA DNA Replication Stress & Strand Breaks HU->DNA Inhibits Ribonucleotide Reductase P53 p53 Signaling Pathway Activation DNA->P53 Triggers DNA Damage Response Outcomes Cellular Outcomes P53->Outcomes CellCycle CellCycle Outcomes->CellCycle Cell Cycle Arrest Apoptosis Apoptosis Outcomes->Apoptosis Apoptosis (Programmed Cell Death) GeneExp GeneExp Outcomes->GeneExp Regulates Gene Expression (e.g., Cdkn1A, Fas) Title This compound-Induced DNA Damage and p53 Pathway

Pathway Explanation:

  • DNA Damage: this compound inhibits the ribonucleotide reductase enzyme, depleting the pool of deoxyribonucleotides necessary for DNA synthesis. This leads to replication fork stalling and DNA strand breaks [4].
  • p53 Activation: The DNA damage triggers a stress response, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 translocates to the nucleus [4].
  • Cellular Outcomes: Once activated, the p53 pathway regulates the expression of downstream genes, resulting in several cellular outcomes [4]:
    • Cell cycle arrest, providing time for DNA repair.
    • Apoptosis (programmed cell death) if the damage is too severe.
    • This pathway is central to this compound's teratogenic effects in animal models and is also implicated in its therapeutic effects in blood disorders, such as the induction of fetal hemoglobin (HbF), although the exact link to HbF induction is not fully detailed in the provided results [4].

Key Takeaways for Researchers

  • Proven Efficacy in SCD: The data strongly supports this compound as an effective therapy for reducing acute complications in patients with SCD, particularly HbSS and HbSβºthal genotypes [1] [2].
  • Variable Response in β-Thalassaemia: In transfusion-dependent β-thalassaemia, this compound is not a universally effective therapy. Its success is highly dependent on patient genetics; responders are more likely to have the HbE β-thalassaemia genotype or the Xmn1 γ-globin gene polymorphism [3].
  • Safety Profile: Across trials, this compound was generally well-tolerated. The rate of serious adverse events was not significantly different from placebo, though long-term risks (e.g., on fertility) require further study [1] [3].

References

Clinical Outcomes & Safety Profile of Hydroxyurea

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key long-term efficacy and safety outcomes of hydroxyurea, primarily from a large 2025 real-world study on pediatric use [1] [2] [3].

Outcome Measure Findings with Long-Term this compound Use Study Details

| Emergency Department (ED) Visits | 0.36 fewer visits per patient-year [1] [2] | Cohort: 2,147 children with HbSS/HbSβ0 SCD [1] [3]. Design: Quasi-experimental, longitudinal (2010-2021). Finding: Sustained reduction over time [1]. | | Hospital Days | 0.84 fewer days per patient-year [1] [2] | Cohort: 2,147 children with HbSS/HbSβ0 SCD [1] [3]. Design: Quasi-experimental, longitudinal (2010-2021). Finding: Sustained reduction over time [1]. | | Hemoglobin Concentration | Increase of 0.56 g/dL on average [1] [2] | Cohort: 2,147 children with HbSS/HbSβ0 SCD [1] [3]. Design: Quasi-experimental, longitudinal (2010-2021). Finding: Sustained effect was only seen in patients with lab markers of good adherence [1] [3]. | | Underutilization | Limited use, especially in adults [4] | Context: Despite proven efficacy and low cost [4]. Potential Reasons: Dosing complexity, monitoring requirements, and lingering safety concerns (e.g., bone marrow suppression, nausea) [4]. | | Teratogenic Potential | Activates DNA damage and p53 pathway in embryos [5] | Experimental Model: GD 9 mouse embryos [5]. Dose: 400-600 mg/kg [5]. Finding: Widespread phospho-p53 nuclear translocation; associated with severe limb and craniofacial defects [5]. Recent human studies, however, have not found evidence for teratogenesis and suggest it may be considered during pregnancy with informed consent [4]. |

Experimental Protocols for Key Studies

For researchers aiming to validate or build upon these findings, here are the methodologies from the cited works.

  • Real-World Clinical Outcomes Study [1] [2] [3]

    • Cohort: 2,147 children under 18 with HbSS or HbSβ0-thalassemia.
    • Data Source: Longitudinal data from a single healthcare system (2010-2021).
    • Inclusion Criteria: More than three clinical encounters; no history of bone marrow transplant, gene therapy, or chronic transfusion therapy.
    • Analysis: Used contemporary quasi-experimental methods, specifically difference-in-differences and dynamic event study analyses, to estimate the causal effect of this compound over time.
    • Adherence Measure: Relied on laboratory markers (likely MCV and HbF levels) to identify consistent medication intake.
  • Mechanistic Study on γ-Globin Induction [6]

    • Cell Line: K562 erythroid model.
    • Treatment: Cells treated with this compound (50, 100, 150 µM) and/or Metformin (50, 100, 150 µM) for 24, 48, and 72 hours.
    • Gene Expression Analysis: RNA extraction followed by qPCR to quantify expression of GCNT2, γ-globin, IGF2BP1, and relevant miRNAs (miR-199a/b-5p, miR-451-5p, miR-144-3p).
    • Bioinformatic Identification: Weighted Gene Co-expression Network Analysis (WGCNA) was first performed on dataset GSE90878 (fetal vs. adult liver erythroblasts) to identify IGF2BP1 and GCNT2 as key regulators.
  • Teratogenicity and Stress Pathway Analysis [5]

    • Model: Timed-pregnant CD-1 mice treated on gestation day (GD) 9.
    • Dosing: this compound (400 or 600 mg/kg) via intraperitoneal injection vs. saline control.
    • Transcriptome Analysis: Microarray analysis (Agilent SurePrint G3 Mouse GE 8x60k) on GD9 embryos 3 hours post-treatment.
    • Pathway Analysis: Ingenuity Pathway Analysis (IPA) software used to identify significantly altered pathways.
    • Validation: Western blot and immunofluorescence for p53 and phospho-p53 (S15); qRT-PCR for p53-regulated genes (Cdkn1a, Fas, Trp53inp1).

Molecular Mechanisms of Action

The clinical benefits of this compound are primarily mediated through the induction of fetal hemoglobin (HbF), which disrupts the polymerization of sickle hemoglobin. The diagram below illustrates the key signaling pathways and gene regulatory networks involved, based on recent research [6].

HU_Mechanism This compound Mechanism of HbF Induction cluster_path1 Key Regulatory Genes cluster_path2 γ-globin Expression HU This compound (HU) GCNT2 GCNT2 (Downregulated) HU->GCNT2 Inhibits IGF2BP1 IGF2BP1 (Upregulated) HU->IGF2BP1 Activates Met Metformin (Met) Met->GCNT2 Inhibits Met->IGF2BP1 Activates GammaGlobin γ-globin Gene GCNT2->GammaGlobin Represses ? IGF2BP1->GammaGlobin Promotes ? HbF Increased HbF Production GammaGlobin->HbF

The molecular workflow from treatment to phenotypic outcome can be summarized as follows, integrating the clinical perspective:

HU_Workflow This compound Research Workflow Start In Silico Analysis (WGCNA on GSE90878) TargetID Target Identification (IGF2BP1, GCNT2) Start->TargetID InVitro In Vitro Validation (K562 Cell Line + HU/Met) TargetID->InVitro Mechanism Mechanistic Insight (Altered miRNA & Gene Expression) InVitro->Mechanism Outcome Functional Outcome (Increased γ-globin & HbF) Mechanism->Outcome Clinical Clinical Correlation (Reduced VOCs, Improved Survival) Outcome->Clinical

Conclusion and Comparative Perspective

This compound remains a cornerstone of SCD management with robust long-term efficacy data, particularly for reducing acute healthcare utilization in children [1] [3]. Its mechanism, increasing HbF, directly targets the disease's primary pathophysiology [4] [6].

However, the therapy landscape is evolving. Recent setbacks with newer agents like crizanlizumab and voxelotor have underscored the challenges of alternative strategies [4]. While curative options like stem cell and gene therapy are advancing, their current limitations—including high cost, complex facility requirements, and potential long-term risks like secondary neoplasms—mean they are not yet widely applicable [4].

Therefore, this compound's sustained clinical benefits, oral administration, and low cost solidify its role as a critical and accessible therapy globally. Future work should focus on optimizing its use through improved adherence strategies and potentially combining it with other agents like metformin to enhance HbF response [6].

References

hydroxyurea cost-effectiveness low-resource settings

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness of Hydroxyurea Regimens

The table below summarizes findings from a 2023 model-based evaluation in Uganda, comparing two dosing regimens of this compound against standard care without the drug [1] [2].

Parameter SCA Care Without this compound This compound (Fixed Dose) This compound (Maximum Tolerated Dose - MTD)
Dosing Description N/A 20 ± 2.5 mg/kg per day [2] Escalated to ~30 mg/kg per day to achieve mild myelosuppression [1]
Incremental Cost (per patient) Baseline + US$ 2 - US$ 191 (Net savings)
DALYs Averted (per patient) Baseline 0.80 1.37
Blood Units Saved (per patient) Baseline 9.1 11.2
Key Conclusion N/A Cost-effective Highly cost-effective and leads to substantial net savings

This analysis demonstrates that the MTD strategy is not only clinically superior but also economically advantageous, reducing overall healthcare costs while improving patient outcomes [1] [3].

Key Clinical Trials and Experimental Protocols

The evidence for this compound's safety and efficacy in low-resource settings comes from several pivotal clinical trials conducted in sub-Saharan Africa. The tables below summarize their designs and key findings.

Table 2: Trial Designs and Methodologies

Trial Name (Location) Study Design Participants Intervention Protocol Primary Endpoints
NOHARM (Uganda) [4] Randomized, double-blind, placebo-controlled 208 children, aged 1-4 years Fixed dose of this compound (20 ± 2.5 mg/kg/day) or placebo for 12 months. All received standard malaria prevention [4]. Safety, rate and severity of malaria infection [4].
REACH (Angola, DRC, Kenya, Uganda) [5] [6] Prospective, open-label, single-arm 606 children, aged 1-10 years Initial fixed dose (17.5 ± 1.8 mg/kg/day) for 6 months, followed by dose escalation to MTD. Dose adjustments based on serial blood counts [5] [6]. Safety, feasibility, laboratory and clinical benefits (e.g., vaso-occlusive events, infections, transfusions) [5] [6].

Table 3: Summary of Key Clinical Findings

Outcome Measure NOHARM Trial Findings REACH Trial Findings
Malaria Incidence No increase in rate or severity of malaria with this compound [4]. ∼50% reduction in malaria incidence [6].
SCA-Related Complications Significantly lower rates of pain crises and hospitalizations [4]. Significant reductions in vaso-occlusive pain and acute chest syndrome [5].
Mortality & Transfusions N/A Significant reductions in mortality and need for blood transfusions [5].
Overall Conclusion This compound is safe and shows efficacy without increasing malaria risk [4]. This compound at MTD is safe, feasible, and provides multi-system clinical benefits [5].

Molecular Mechanisms and Signaling Pathways

This compound is a disease-modifying therapy whose benefits are primarily mediated through the induction of fetal hemoglobin (HbF). HbF (α₂γ₂) dilutes the concentration of sickle hemoglobin (HbS) and inhibits its polymerization, which is the root cause of erythrocyte sickling in SCA [7] [8]. The following diagram illustrates the key signaling pathways involved in this process.

hydroxyurea_mechanism cluster_path1 HbF Induction Pathways cluster_path2 Epigenetic Regulation of γ-globin HU This compound Ribonucleotide Reductase Inhibition Ribonucleotide Reductase Inhibition HU->Ribonucleotide Reductase Inhibition Inhibits Reduced dNTP Pools Reduced dNTP Pools Ribonucleotide Reductase Inhibition->Reduced dNTP Pools Stress Erythropoiesis Stress Erythropoiesis Reduced dNTP Pools->Stress Erythropoiesis Triggers HBG Gene Activation HBG Gene Activation Stress Erythropoiesis->HBG Gene Activation Induces Fetal Hemoglobin (HbF) Fetal Hemoglobin (HbF) HBG Gene Activation->Fetal Hemoglobin (HbF) Produces BCL11A BCL11A HBG Gene HBG (γ-globin) Gene BCL11A->HBG Gene Silences BCL11A->HBG Gene KLF1 KLF1 KLF1->HBG Gene Silences KLF1->HBG Gene DNA Methylation DNA Methylation DNA Methylation->HBG Gene Silences DNA Methylation->HBG Gene HU (indirect effects?) HU (indirect effects?) HU (indirect effects?)->BCL11A Downregulates HU (indirect effects?)->KLF1 Downregulates HU (indirect effects?)->DNA Methylation Decreases

The primary and best-characterized mechanism of this compound is the induction of stress erythropoiesis, leading to HbF production [7]. This compound acts as a ribonucleotide reductase inhibitor, which depletes deoxyribonucleotide triphosphate (dNTP) pools and transiently arrests DNA synthesis [8]. This cellular stress triggers a compensatory stress erythropoiesis pathway in erythroid progenitor cells, which culminates in the activation of the HBG genes and increased production of HbF [7].

Additionally, this compound may have indirect effects on major transcriptional repressors of the γ-globin gene, such as BCL11A and KLF1, though these pathways are less defined for this compound compared to other investigational agents [7]. The silencing of the HBG gene in adult life is also maintained by epigenetic modifiers like DNA methyltransferases (e.g., DNMT1). Drugs that inhibit these repressors can lead to reactivation of HbF, but this compound's role in this direct epigenetic regulation is not its primary mechanism [7].

Key Implications for Research and Implementation

For researchers and drug development professionals, the data underscores several critical points:

  • Real-World Evidence: Clinical trials like REACH and NOHARM provide a robust evidence base for the safety and efficacy of this compound in the target population, addressing historical concerns about malaria risk [6] [4].
  • Economic Modeling: Health economic evaluations are crucial for informing policy. The demonstrated cost-effectiveness and potential for cost savings can empower advocacy for national drug coverage and subsidies [1] [2].
  • Implementation Challenges: Beyond clinical efficacy, successful integration into healthcare systems requires overcoming barriers such as healthcare worker training, sustainable drug supply chains, and affordable pricing [5] [9]. North-South partnerships between high-income and resource-limited countries are highlighted as a key strategy to build local capacity and ensure sustainable treatment access [5].

References

hydroxyurea fixed dose versus precision dosing outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Hydroxyurea Dosing Strategies

Feature Fixed / Low-Dose Dosing Precision / Escalated Dosing
Typical Dosing Range 10 - 20 mg/kg/day [1] [2] [3] Escalated to Maximum Tolerated Dose (MTD), often 25-35 mg/kg/day [4] [5]

| Key Efficacy Outcomes | - ↑ Hemoglobin concentration [1] [3]

  • ↑ Fetal Hemoglobin (HbF) [1]
  • ↓ Vaso-occlusive crises [2] | - Superior reduction in vaso-occlusive pain, acute chest syndrome, hospitalizations, and transfusions [4]
  • ↑ Hemoglobin and HbF (sustained) [4] | | Safety & Monitoring | - Lower risk of cytopenia [1]
  • Minimal monitoring feasible [2] | - Predictable, manageable cytopenias [4]
  • Requires regular lab monitoring (e.g., ANC, Hb, reticulocytes) [4] [5] | | Primary Setting | Resource-limited environments [2] | Well-resourced settings with established monitoring infrastructure [4] | | Key Advantages | - Simplified, practical [2]
  • Improves access and adherence [2]
  • Lower cost [2] | - Optimal clinical benefits [4]
  • Durable long-term outcomes [6] [4] |

Detailed Experimental Protocols and Evidence

Here is a deeper look into the methodologies and data from key studies comparing these approaches.

Fixed / Simplified Dosing Protocols

Studies in resource-limited settings demonstrate that fixed-dose regimens are a safe and effective strategy to improve access.

  • Nigerian Paediatric Cohort Study [2]

    • Methodology: A prospective, open-label cohort study of 100 children with SCA (HbSS) aged 1-18 years. Patients were started on a uniform dose of 20 mg/kg/day (capped at 500 mg/day). Dose was escalated to 25 mg/kg/day only if a "breakthrough" pain crisis occurred. No routine laboratory monitoring was performed; assessment was clinical.
    • Key Results: The regimen dramatically reduced emergency room visits, with only 1% of the cohort requiring an emergency visit over two years. Adherence was high (84.2%), and no severe adverse effects were observed.
  • Nigerian Adult Fixed Low-Dose Study [1]

    • Methodology: A crossover study of 53 adults with SCA. Participants received a fixed low dose of ~10 mg/kg/day for 24 weeks, followed by a 24-week observation period off the drug.
    • Key Results: this compound therapy significantly increased hemoglobin, mean corpuscular volume (MCV), and HbF. Only one patient experienced transient thrombocytopenia, which resolved without discontinuing therapy.
Precision / Escalated Dosing Protocols

The goal of precision dosing is to find the Maximum Tolerated Dose (MTD) for each patient to maximize clinical benefit.

  • REACH Trial (Extended Follow-up) [4]

    • Methodology: A large, multicentre, open-label phase 1/2 trial in four sub-Saharan African countries. Over 600 children with SCA initiated this compound at 15-20 mg/kg/day. The dose was then escalated by 5 mg/kg every 8 weeks in the absence of toxicity until the MTD (target 25-30 mg/kg/day) was reached. Dose-limiting toxicity (DLT) was defined by specific lab values (e.g., ANC < 1.0 x 10⁹/L).
    • Key Results: With over 4,300 patient-years of data, dose escalation to MTD provided significantly better protection against painful events, acute chest syndrome, malaria, and death compared to the initial fixed-dose period, without increasing haematological toxicities.
  • HdxSim Clinical Decision Support Tool [7]

    • Methodology: Development and validation of HdxSim, an online tool for Model-Informed Precision Dosing (MIPD). It uses a population pharmacokinetic (PK) model and first-dose PK data from a patient to simulate this compound exposure and predict the MTD.
    • Key Results: In validation studies, HdxSim was non-inferior to traditional PK software at predicting the clinical MTD. This approach aims to make precision dosing more accessible and faster than the traditional trial-and-error dose escalation.

Mechanisms and Decision Pathways

The following diagrams illustrate this compound's mechanism of action and the logical workflow for choosing a dosing strategy, which underpins the clinical data.

mechanism HU This compound (HU) HbF Fetal Hemoglobin (HbF) ↑ HU->HbF MCV Mean Corpuscular Volume (MCV) ↑ HU->MCV ANC Absolute Neutrophil Count (ANC) ↓ HU->ANC Sickling Red Blood Cell Sickling ↓ HbF->Sickling MCV->Sickling Vasoocclusion Vaso-occlusion ↓ ANC->Vasoocclusion Sickling->Vasoocclusion Clinical Clinical Outcomes: Fewer Crises, ACS, Hospitalizations Vasoocclusion->Clinical

workflow Start Initiate this compound Therapy ResourceCheck Adequate resources for regular lab monitoring? Start->ResourceCheck FixedDose Fixed / Low-Dose Strategy ResourceCheck->FixedDose No PrecisionDose Precision / Escalated Strategy ResourceCheck->PrecisionDose Yes Outcome1 Outcome: Good clinical improvement, wider accessibility FixedDose->Outcome1 Outcome2 Outcome: Optimal clinical benefit, MTD achieved PrecisionDose->Outcome2

Key Takeaways for Researchers and Professionals

  • Context Dictates Strategy: The choice is not about one being universally "better." Fixed-dose regimens are a pragmatic public health strategy to expand treatment access in low-resource regions [2]. In contrast, precision dosing to MTD is the gold standard for optimal individual patient outcomes where feasible [4].
  • Adherence is Crucial: A real-world study highlighted that the sustained rise in hemoglobin was only observed in patients with good adherence, underscoring that any dosing regimen's success depends on consistent medication intake [6].
  • Future Directions: Tools like HdxSim for MIPD represent the evolution of precision dosing, potentially reducing the time and monitoring burden to reach MTD, making optimal dosing more accessible globally [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992)
Solid

Color/Form

Needles from alcohol
White, crystalline powder
Needles from ethanol, crystals in 2 forms

XLogP3

-1.8

Exact Mass

76.0273

Boiling Point

Decomposes (NTP, 1992)
Decomposes

LogP

-1.8
-1.8 (LogP)
log Kow = -1.80
-1.6

Appearance

Solid powder

Melting Point

291 to 295 °F (decomposes) (NTP, 1992)
133-136
141.0 °C
141 °C
142-146°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X6Q56QN5QC

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Hydroxyurea is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For management of melanoma, resistant chronic myelocytic leukemia, and recurrent, metastatic, or inoperable carcinoma of the ovary and Sickle-cell anemia.
Siklos is indicated for the prevention of recurrent painful vaso-occlusive crises including acute chest syndrome in paediatric and adult patients suffering from symptomatic sickle-cell syndrome.
Prevention of vaso-occlusive complications of sickle cell disease in patients over 2 years of age

Livertox Summary

Hydroxyurea is an antimetabolite that is used in the treatment of cancer and to stimulate fetal hemoglobin production in sickle cell disease. Hydroxyurea is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, and has been implicated in rare cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Hydroxyurea
US Brand Name(s): Droxia
Hydrea
FDA Approval: Yes
Hydroxyurea is approved to treat: Chronic myelogenous leukemia that is refractory (does not respond to treatment).
Squamous cell carcinoma of the head and neck (excluding the lip) that is locally advanced. It is used with chemoradiation.
The use of hydroxyurea to treat cancer is approved for the Hydrea brand. Hydroxyurea is also approved to treat sickle cell anemia. This use is approved for the Droxia brand. Hydroxyurea is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

Antineoplastic Agents; Antisickling Agents; Enzyme Inhibitors; Nucleic Acid Synthesis Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Hydroxyurea is included in the database.
Hydroxyurea Capsules USP are indicated for the treatment of: Resistant chronic myeloid leukemia. Locally advanced squamous cell carcinomas of the head and neck (excluding the lip) in combination with chemoradiation. /Included in US product label/
Hydroxyurea has been used in the treatment of psoriasis and is reportedly beneficial in the treatment of hypereosinophilic syndrome that does not respond to corticosteroid therapy. /NOT included in US product label/
Hydroxyurea is used in the palliative treatment of sickle cell anemia generally in patients with recurrent moderate to severe painful crises occurring on at least 3 occasions during the preceding 12 months and is designated an orphan drug by the US Food and Drug Administration for this use. /Included in US product label/
Hydroxyurea has been used in the palliative treatment of polycythemia vera, including use as an adjunct to intermittent phlebotomy. /NOT included in US product label/
Because the results of randomized trials have shown inconclusive benefit and serious, including fatal, toxicity, the use of hydroxyurea as an adjunct to antiretroviral therapy for HIV infection is not recommended. Hydroxyurea has been used investigationally as an adjunct to certain antiretroviral drug regimens to enhance antiretroviral activity in the treatment of HIV infection. Early data reporting efficacy of hydroxyurea for this use was derived mostly from uncontrolled studies involving short-term follow-up of small numbers of patients, many of whom had early-stage HIV infection and were treatment-naive; limited data were available from controlled clinical trials. Further study in randomized trials has not clearly demonstrated the benefit of hydroxyurea as an adjunct to HIV therapy. Because of a lack of data from large, randomized, multicenter clinical trials and the potential for serious, sometimes fatal, toxicity, the use of hydroxyurea as a component of combination therapy for HIV infection is not recommended.
Hydroxyurea has been used for the treatment of cervical cancer; however, other agents are considered more effective for the treatment of this neoplasm. /NOT included in US product label/
Although hydroxyurea also is labeled for use in the treatment of melanoma and recurrent, metastatic, or inoperable ovarian cancer, other agents are preferred for the treatment of these neoplasms. /Included in US product label/
EXPL Although hemoglobin SC (HbSC) disease is usually considered less severe than sickle cell anemia (SCA), which includes HbSS and HbS/beta(0) -thalassemia genotypes, many patients with HbSC experience severe disease complications, including vaso-occlusive pain, acute chest syndrome, avascular necrosis, retinopathy, and poor quality of life. Fully 20 years after the clinical and laboratory efficacy of hydroxyurea was proven in adult SCA patients, the safety and utility of hydroxyurea treatment for HbSC patients remain unclear. Recent NHLBI evidence-based guidelines highlight this as a critical knowledge gap, noting HbSC accounts for approximately 30% of sickle cell patients within the United States. To date, only 5 publications have reported short-term, incomplete, or conflicting laboratory and clinical outcomes of hydroxyurea treatment in a total of 71 adults and children with HbSC. We now report on a cohort of 133 adult and pediatric HbSC patients who received hydroxyurea, typically for recurrent vaso-occlusive pain. Hydroxyurea treatment was associated with a stable hemoglobin concentration; increased fetal hemoglobin (HbF) and mean corpuscular volume (MCV); and reduced white blood cell count (WBC), absolute neutrophil count (ANC), and absolute reticulocyte count (ARC). Reversible cytopenias occurred in 22% of patients, primarily neutropenia and thrombocytopenia. Painful events were reduced with hydroxyurea, more in patients >15 years old. These multicenter data support the safety and potentially salutary effects of hydroxyurea treatment for HbSC disease; however, a multicenter, placebo-controlled, Phase 3 clinical trial is needed to determine if hydroxyurea therapy has efficacy for patients with HbSC disease.
The co-existence of thalassaemia major and chronic myeloid leukemia (CML) is a very rare event. We report a 32-year-old man with thalassaemia major whose progressively increasing leukocytosis and thrombocytosis led to the diagnosis of CML confirmed by the characteristic t(9;22)(q34;q11) chromosomal translocation and the bcr-abl (b3a2) DNA fusion. The patient was treated with hydroxyurea and anagrelide. This combination resulted in the satisfactory control of both the white blood cell and platelet counts, which has continued over the past 14 months with no major side-effects, albeit with no molecular response. The administration of hydroxyurea was also associated with a significant HbF increase.
MEDICATION (VET): Hydroxyurea may be useful in the treatment of polycythemia vera, mast cell tumors, and leukemias in dogs and cats. ... It has also been used to treat dogs with chronic myelogenous leukemia no longer responsive to busulfan. Hydroxyurea, potentially, may be of benefit in the treatment of feline hypereosinophilic syndrome and in the adjunctive treatment of canine meningiomas. It can also be used in dogs for the adjunctive medical treatment (to reduce hematocrit) of right to left shunting patent ductus arteriosus or tetralogy of Fallot.

Pharmacology

Hydroxyurea has dose-dependent synergistic activity with cisplatin in vitro. In vivo Hydroxyurea showed activity in combination with cisplatin against the LX-1 and CALU-6 human lung xenografts, but minimal activity was seen with the NCI-H460 or NCI-H520 xenografts. Hydroxyurea was synergistic with cisplatin in the Lewis lung murine xenograft. Sequential exposure to Hydroxyurea 4 hours before cisplatin produced the greatest interaction.
Hydroxyurea is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. Hydroxyurea selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)

MeSH Pharmacological Classification

Antisickling Agents

ATC Code

L01XX05
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX05 - Hydroxycarbamide

Mechanism of Action

Hydroxyurea is converted to a free radical nitroxide (NO) in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replicase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea also increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia. Levels of fetal hemoglobin increase in response to activation of soluble guanylyl cyclase (sGC) by hydroxyurea-derived NO.
The exact mechanism of antineoplastic activity of hydroxyurea has not been fully determined. Some studies indicate that hydroxyurea interferes with the synthesis of DNA without interfering with the synthesis of RNA or protein. Although hydroxyurea may have multiple sites of action, it appears likely that the drug inhibits the incorporation of thymidine into DNA; in addition, it may directly damage DNA. Hydroxyurea can destroy the tyrosyl free radical that is formed as the catalytic center of ribonucleoside diphosphate reductase, the enzyme that catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides; this conversion is a critical and probably rate-limiting step in the synthesis of DNA. The drug is an S-phase inhibitor and may cause cells to arrest at the G1-S border, decrease the rate of cell progression into the S phase, and/or cause cells to accumulate in the S phase as a result of inhibiting DNA synthesis. Animal studies indicate that the cytotoxic effects of hydroxyurea are limited to those tissues with high rates of cellular proliferation and the effects are evident only in those cells that are actively synthesizing DNA.
Hydroxyurea, a drug widely used in therapy of several human diseases, inhibits deoxynucleotide synthesis and, consequently, DNA synthesis by blocking the cellular enzyme ribonucleotide reductase. Hydroxyurea inhibits human immunodeficiency virus type 1 (HIV-1) DNA synthesis in activated peripheral blood lymphocytes by decreasing the amount of intracellular deoxynucleotides, thus suggesting that this drug has an antiviral effect. Hydroxyurea has now been shown to block HIV-1 replication in acutely infected primary human lymphocytes (quiescent and activated) and macrophages, as well as in blood cells infected in vivo obtained from individuals with acquired immunodeficiency syndrome (AIDS). The antiviral effect was achieved at nontoxic doses of hydroxyurea, lower than those currently used in human therapy. Combination of hydroxyurea with the nucleoside analog didanosine (2'3'-dideoxyinosine, or ddi) generated a synergistic inhibitory effect without increasing toxicity. In some instances, inhibition of HIV-1 by hydroxyurea was irreversible, even several weeks after suspension of drug treatment. The indirect inhibition of HIV-1 by hydroxyurea is not expected to generate high rates of escape mutants. Hydroxyurea therefore appears to be a possible candidate for AIDS therapy.
Hydroxyurea (HU) is effectively used in the management of beta-hemoglobinopathies by augmenting the production of fetal hemoglobin (HbF). However, the molecular mechanisms underlying HU-mediated HbF regulation remain unclear. We previously reported that overexpression of the HU-induced SAR1 gene closely mimics the known effects of HU on K562 and CD34(+) cells, including gamma-globin induction and cell-cycle regulation. Here, we show that HU stimulated nuclear factor-kB interaction with its cognate-binding site on the SAR1 promoter to regulate transcriptional expression of SAR1 in K562 and CD34(+) cells. Silencing SAR1 expression not only significantly lowered both basal and HU-elicited HbF production in K562 and CD34(+) cells, but also significantly reduced HU-mediated S-phase cell-cycle arrest and apoptosis in K562 cells. Inhibition of c-Jun N-terminal kinase (JNK)/Jun phosphorylation and silencing of Gia expression in SAR1-transfected K562 and CD34(+) cells reduced both gamma-globin expression and HbF level, indicating that activation of Gia/JNK/Jun proteins is required for SAR1-mediated HbF induction. Furthermore, reciprocal coimmunoprecipitation assays revealed an association between forcibly expressed SAR1 and Gia2 or Gia3 proteins in both K562 and nonerythroid cells. These results indicate that HU induces SAR1, which in turn activates gamma-globin expression, predominantly through the Gia/JNK/Jun pathway. Our findings identify SAR1 as an alternative therapeutic target for beta-globin disorders.
Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replitase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea renders cells sensitive to bleomycin because the quenched tyrosyl free radical no longer stabilizes the adjacent iron center, making it more susceptible to the chelating properties of bleomycin, which then produces active oxygen. Synergy has also been observed between hydroxyurea and a number of other chemotherapeutic agents, including cytarabine and etoposide. Recently, two new effects of hydroxyurea have been observed: hydroxyurea increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia, and hydroxyurea selectively reduces the level of episomal DNA and thus potentially may reduce drug resistance associated with duplicated genes retained as episomes.
Fanconi's anemia (FA) is a recessive disease; 16 genes are currently recognized in FA. FA proteins participate in the FA/BRCA pathway that plays a crucial role in the repair of DNA damage induced by crosslinking compounds. Hydroxyurea (HU) is an agent that induces replicative stress by inhibiting ribonucleotide reductase (RNR), which synthesizes deoxyribonucleotide triphosphates (dNTPs) necessary for DNA replication and repair. HU is known to activate the FA pathway; however, its clastogenic effects are not well characterized. We have investigated the effects of HU treatment alone or in sequential combination with mitomycin-C (MMC) on FA patient-derived lymphoblastoid cell lines from groups FA-A, B, C, D1/BRCA2, and E and on lymphocytes from two unclassified FA patients. All FA cells showed a significant increase (P < 0.05) in chromosomal aberrations following treatment with HU during the last 3 h before mitosis. Furthermore, when FA cells previously exposed to MMC were treated with HU, we observed an increase of MMC-induced DNA damage that was characterized by high occurrence of DNA breaks and a reduction in rejoined chromosomal aberrations. These findings show that exposure to HU during G2 induces chromosomal aberrations by a mechanism that is independent of its well-known role in replication fork stalling during S-phase and that HU interfered mainly with the rejoining process of DNA damage. We suggest that impaired oxidative stress response, lack of an adequate amount of dNTPs for DNA repair due to RNR inhibition, and interference with cell cycle control checkpoints underlie the clastogenic activity of HU in FA cells.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Ribonucleoside-diphosphate reductase [EC:1.17.4.1]
RRM2 [HSA:6241] [KO:K10808]

Vapor Pressure

2.43X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

127-07-1
8029-68-3

Wikipedia

Hydroxycarbamide

FDA Medication Guides

Droxia
Hydroxyurea
CAPSULE;ORAL
BRISTOL MYERS SQUIBB
07/22/2019
Siklos
TABLET;ORAL
ADDMEDICA SAS
12/07/2021

Drug Warnings

Hydroxyurea is a highly toxic drug with a low therapeutic index, and a therapeutic response is not likely to occur without some evidence of toxicity. Hydroxyurea therapy may be complicated by severe, sometimes life-threatening or fatal, adverse effects. The drug must be used only under constant supervision by clinicians experienced in therapy with cytotoxic agents or the use of this agent for sickle cell anemia.
Hydroxyurea should be admin with caution to patients who have recently received other cytotoxic drugs or irradiation therapy, since bone marrow depression is likely in these patients. In addition, an exacerbation of post-irradiation erythema may occur.
Hepatotoxicity, in some cases resulting in fatal hepatic failure, has been reported in patients with HIV infection receiving hydroxyurea in combination with antiretroviral agents. Fatal hepatotoxicity occurred most frequently in patients receiving combination therapy with hydroxyurea, didanosine, and stavudine. Elevation of serum concentrations of hepatic enzymes has been reported in patients receiving hydroxyurea.
Cutaneous vasculitic toxicities, including vasculitic ulcerations and gangrene, have occurred in patients receiving hydroxyurea for myeloproliferative disorders, particularly in patients who have received or who are receiving interferon therapy.
For more Drug Warnings (Complete) data for HYDROXYUREA (37 total), please visit the HSDB record page.

Biological Half Life

3-4 hours
The half-time of hydroxyurea is short, with an initial half-time of 0.63 hr after intravenous administration and 1.78 hr after oral administration and a terminal half-time of 3.32 hr after oral administration and 3.39 hr after intravenous administration /to humans/.
The half-time of hydroxyurea in rats given 137 mg/kg bw per day intraperitoneally on days 9-12 of gestation was 15 min in the dams and 85 min in the embryos. In rhesus monkeys given 100 mg/kg bw per day intravenously on days 23-32 of gestation, the half-time was 120 min after the last injection in the mothers and 265 min in their fetuses.

Use Classification

Human drugs -> Siklos -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Xromi -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antimicrobial

Methods of Manufacturing

By interaction of hydroxylamine hydrochloride and potassium cyanide.

General Manufacturing Information

Ichthammol: ACTIVE

Analytic Laboratory Methods

Analyte: hydroxyurea; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: hydroxyurea; matrix: chemical purity; procedure: liquid chromatography with detection at 214 nm and comparison to standards
Analyte: hydroxyurea; matrix: pharmaceutical preparation (capsules); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: hydroxyurea; matrix: pharmaceutical preparation (capsules); procedure: liquid chromatography with detection at 214 nm and comparison to standards (chemical purity)

Clinical Laboratory Methods

Determination by high performance liquid chromatography of hydroxyurea in human plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Moisture sensitive. Keep in a dry place.
Store at 20 deg to 25 °C (68 deg to 77 °F)

Interactions

The purpose of this analysis is to investigate if the combination of didanosine and stauvudine, with or without hydroxyurea, has a higher incidence of neuropathy than a single drug regimen. Data were obtained from patients followed longitudinally by the Johns Hopkins AIDS Services. Incidence rates of development of neuropathy were calculated for each of five regimens: didanosine (+/- hydroxyurea), didanosine + stauvudine (+/- hydroxyurea), and stauvudine. Cox proportional hazard regression was used to compare the relative risk of neuropathy for each regimen adjusting for CD4 cell count, other drugs received, and time on therapy. A total of 1116 patients received at least one of the five regimens. There were 117 cases of neuropathy. The crude incidence rate of neuropathy ranged from 6.8 cases per 100 person-years for didanosine to 28.6 cases per 100 person-years for didanosine + stauvudine + hydroxyurea. Compared with didanosine alone, and adjusting for CD4 cell counts and other variables, the relative risk of neuropathy was 1.39 [95% confidence interval (CI): 0.84-2.32] for stauvudine alone, 2.35 (95% CI: 0.69-8.07) for didanosine + hydroxyurea, 3.50 (95% CI: 1.81-6.77) for didanosine + stauvudine, and 7.80 (95% CI: 3.92-15.5) for didanosine + stauvudine + hydroxyurea. Based on the data, the risk of neuropathy is additive or even synergistic for didanosine + stauvudine + hydroxyurea compared with didanosine or stauvudine alone. The combination of didanosine + stauvudine also increases the risk of neuropathy but less than when hydroxyurea is included.
Concomitant therapy with hydroxyurea and other myelosuppressive agents or radiation therapy may increase the likelihood of bone marrow depression or other adverse effects, and dosage adjustment may be required.
Because hydroxyurea therapy may cause increased serum uric acid concentrations, dosage adjustment of uricosuric medication may be required.
The antitumor activity of hydroxyurea can be potentiated by the addition of iron-chelating agents and prevented by the addition of Fe2+ to the medium.
For more Interactions (Complete) data for HYDROXYUREA (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Age-related prescription medication utilization for the -management of sickle cell disease among Texas Medicaid patients

Nidhi Shukla, Jamie C Barner, Kenneth A Lawson, Karen L Rascati
PMID: 34533824   DOI: 10.5055/jom.2021.0662

Abstract

Sickle cell disease (SCD) is associated with recurrent complications and healthcare burden. Although SCD management guidelines differ based on age groups, little is known regarding actual utilization of preventative (hydroxyurea) and palliative therapies (opioid and nonopioid analgesics) to manage complications. This study assessed whether there were agerelated differences in SCD index therapy type and SCD-related medication utilization.
Texas Medicaid prescription claims from September 1, 2011 to August 31, 2016 were retrospectively analyzed for SCD patients aged 2-63 years who received one or more SCD-related medications (hydroxyurea, opioid, or nonopioid analgesics).
The primary outcomes were SCD index drug type and medication utilization: hydroxyurea adherence, and days' supply of opioid, and nonopioid analgesics. Chi-square, analysis of variance, and Kruskal-Wallis tests were used.
Index therapy percentages for included patients (N = 2,339) were the following: opioids (45.7 percent), nonopioids (36.6 percent), dual therapy-opioids and nonopioids (11.2 percent), and hydroxyurea (6.5 percent), and they differed by age-groups (χ
= 243.0, p < 0.0001). Hydroxyurea as index therapy was higher among children (2-12:9.1 percent) compared to adults (26-40:3.7 percent; 41-63:2.9 percent). Opioids as index therapy were higher among adults (18-25:48.0 percent; 26-40:54.9 percent; 41-63:65.2 percent) compared to children (2-12:36.6 percent). Mean hydroxyurea adherence was higher (p < 0.0001) for younger ages, and opioid days' supply was higher for older ages.
Texas Medicaid SCD patients had low hydroxyurea utilization and adherence across all age groups. Interventions to increase the use of hydroxyurea and newer preventative therapies could result in better management of SCD-related complications and reduce the frequency of pain crises, which may reduce the need for opioid use.


The Effects of Treatment with Blood Transfusion, Iron Chelation and Hydroxyurea on Puberty, Growth and Spermatogenesis in Sickle Cell Disease (SCD): A short update

Ashraf T Soliman, Nada Alaaraj, Mohamed Yassin
PMID: 34487059   DOI: 10.23750/abm.v92i4.11917

Abstract

Sickle cell disease (SCD) is traditionally associated with growth failure and delayed puberty. Wasting and stunting are still prevalent in children and adolescents with SCD, especially in developing countries. In addition, sperm abnormalities are frequent in males with SCD, with high rates of low sperm density, low sperm counts, poor motility, and increased abnormal morphology. Severe anemia, vaso-occlusive attacks with ischemic injury to different organs including the pituitary gland and testis, and nutritional factors are incriminated in the pathogenesis of defective growth, puberty, and spermatogenesis. There is great phenotypic variability among patients with SCD. The variability in the clinical severity of SCA can partly be explained by genetic modifiers, including HbF level and co-inheritance of α-thalassemia. In the past, severe disease led to early mortality. Advancements in treatment have allowed patients with SCD to have a longer and better quality of life. For most patients, the mainstays of treatment are preventive and supportive. For those with severe SCD, three major therapeutic options are currently available: erythrocyte transfusion or exchange, hydroxyurea, and hematopoietic stem cell transplantation. In this mini-review, the authors tried to recognize, delineate, and update knowledge on abnormalities due to SCD from those created by the use of different treatment modalities.


Diagnosis and management of neutrophilic myeloid neoplasms

Matthew Schwede, Jason Gotlib, William Shomali
PMID: 34236344   DOI:

Abstract

Chronic neutrophilia is commonly seen with persistent infections, inflammatory disorders, smoking, solid tumors, and specific medications. However, after reactive causes have been excluded, a workup for primary (clonal) neutrophilic disorders, such as myeloproliferative neoplasms (MPNs) and myelodysplastic/myeloproliferative overlap syndromes, should be pursued. Except for chronic myeloid leukemia, which is defined by the presence of the Philadelphia (Ph) chromosome, and the classic Ph chromosome-negative MPNs (polycythemia vera, essential thrombocythemia, and primary myelofibrosis), clonal neutrophilic neoplasms historically have been challenging to diagnose and classify. The 2016 revised World Health Organization classification of these disorders has been based mainly on clinicopathologic features. However, recent discoveries of the molecular alterations underlying these disorders have served to supplement our knowledge of their morphologic and clinical features, opening new therapeutic avenues. In this review, we discuss the diagnostic approach, prognostic features, and treatments of neutrophilic myeloid neoplasms, with a focus on chronic neutrophilic leukemia, atypical chronic myeloid leukemia, and chronic myelomonocytic leukemia.


Hydroxyurea-induced genital ulcers and erosions: Two case reports

Amy E Blum, William G Tsiaras, Jacqueline M Kemp
PMID: 34147315   DOI: 10.1016/j.jtv.2021.06.001

Abstract

Hydroxyurea is a chemotherapeutic agent used for myeloproliferative disorders and sickle cell anemia that is well known to cause painful mucocutaneous ulcers, typically involving the legs or mouth. However, genital ulcerations due to hydroxyurea therapy are a rare, and likely underrecognized, adverse effect with only a few cases reported in the literature to date. Ulcers of the lower legs caused by hydroxyurea are associated with a diagnostic delay, and this is likely exacerbated in cases of genital ulceration due to a lack of awareness. Herein we present two cases of painful genital ulceration in patients on hydroxyurea therapy. In the first Case, an 87 year-old male with polycythemia vera developed an ulcer on the scrotum, which was assessed initially through virtual visits during the COVID-19 pandemic, and was refractory to topical and oral antibiotic treatments. The second case was a 79 year-old male with essential thrombocythemia and a history of persistent leg ulcers who developed erosions of the glans penis. Both patients experienced complete resolution within weeks of discontinuing hydroxyurea therapy. In conclusion, genital ulcers and erosions induced by hydroxyrea may be underrecognized in clinical practice, but if identified, withdrawal of hydroxyurea leads to quick resolution of these lesions and the associated pain.


[Chronic-phase chronic myeloid leukemia with intracranial hemorrhage complicated with tumor lysis syndrome]

Chigusa Oyama, Yuki Arakawa, Yuhachi Ikeda, Takahiro Aoki, Yasuo Kubota, Kiyotaka Isobe, Makiko Mori, Jun Kurihara, Katsuyoshi Koh
PMID: 34108312   DOI: 10.11406/rinketsu.62.346

Abstract

A 14-year-old male with autism was admitted to our hospital owing to altered consciousness and gait disturbance. Blood tests showed a white blood cell (WBC) count of 728,600/µl, and brain computed tomography revealed intracranial hemorrhage and a midline shift of the brain. The chronic phase of chronic myeloid leukemia (CML) was confirmed as per bone marrow aspiration findings. The patient underwent emergency craniotomy for hematoma removal, and he subsequently received hydroxyurea and rasburicase combination therapy. However, he developed tumor lysis syndrome (TLS) and died on the second day of hospitalization. Histopathological examination of autopsy specimens did not reveal any condition that could account for his death other than CML. Several reports have described intracranial hemorrhage during the accelerated phase or blast crisis of CML, but few have described this complication during the chronic phase. TLS concomitant with CML in the chronic phase or following hydroxyurea (an inhibitor of DNA synthesis) administration is rare. It is essential for clinicians to be aware that patients with chronic phase CML and high WBC counts may develop TLS, following the administration of hydroxyurea alone. In addition, extreme caution is warranted in severe cases accompanied by intracranial hemorrhage.


Immune responses and therapeutic challenges in paediatric patients with new-onset acute myeloid leukaemia and concomitant COVID-19

Pratik A Patel, Stacey A Lapp, Gabrielle Grubbs, Venkata V Edara, Christina A Rostad, Claire L Stokes, Melinda G Pauly, Evan J Anderson, Anne Piantadosi, Mehul S Suthar, Surender Khurana, Himalee S Sabnis
PMID: 34096051   DOI: 10.1111/bjh.17517

Abstract




Polycythemia Vera: Rapid Evidence Review

Steven Fox, Leslie Griffin, Dominique Robinson Harris
PMID: 34060791   DOI:

Abstract

Polycythemia vera is one of three stem-cell-derived myeloid malignancies commonly known as myeloproliferative neoplasms. It is characterized by erythrocytosis, often with associated leukocytosis and thrombocytosis. It has a significant negative impact on overall mortality and morbidity in the form of arterial and venous clots, symptoms of fatigue and pruritus, and conversion to leukemia and myelofibrosis. The World Health Organization's major diagnostic criteria include an elevated hemoglobin or hematocrit level, abnormal results on bone marrow biopsy, and presence of the Janus kinase 2 genetic mutation, which is present in approximately 98% of cases. The only minor criterion is a subnormal erythropoietin level, which helps differentiate polycythemia vera from common causes of secondary erythrocytosis such as smoking, sleep apnea, and testosterone use. First-line treatments, such as low-dose aspirin and goal-directed phlebotomy to a hematocrit level of less than 45% to reduce thrombotic events, improve quality of life and prolong survival. When indicated, cytoreductive therapy, primarily with hydroxyurea, can be added with consideration of second-line agents such as pegylated interferon-alfa, busulfan, and ruxolitinib, depending on the clinical scenario. Smoking cessation and cardiometabolic disease are modifiable risk factors that should be addressed to reduce the risk of thrombosis. Currently, no medications have been shown to cure the disease or to reduce the risk of conversion to leukemia and myelofibrosis.


Stroke and stroke prevention in sickle cell anemia in developed and selected developing countries

Pallab Bhattacharya, Deepaneeta Sarmah, Kunjan R Dave, Avirag Goswami, Mitsuyoshi Watanabe, Xin Wang, Kiran Kalia, Nikolaus Plesnila, Dileep R Yavagal, Ofelia Alvarez
PMID: 34077859   DOI: 10.1016/j.jns.2021.117510

Abstract

This comprehensive review provides an insight into the pathophysiology, epidemiology, evaluation, and treatment of sickle cell anemia (SCA)-related stroke in developed and developing countries. Vascular injury, hypercoagulability and vaso-occlusion play a role in the pathophysiology of stroke in SCA. Transcranial Doppler ultrasound (TCD) has lowered the incidence of ischemic stroke from 11% to 1% as TCD identifies children who are at risk for stroke, providing opportunities for interventions to reduce this risk. Whereas blood exchange is indicated in acute stroke, chronic transfusions (either simple or exchange on a monthly basis) are used for primary as well as secondary stroke prevention in developed countries. Children with abnormally high TCD velocities (≥ 200 cm/s) are at high risk of stroke and might benefit from hydroxyurea or hydroxycarbamide (HU) after a period of a successful transition from chronic transfusions. Hematopoietic stem cell transplant presents a cure for SCA. Gene therapy is currently investigated and may be offered to patients with SCA who had a stroke or who are at high risk of stroke if proven efficacious and safe. However, gene therapy is not likely to be implemented in low-income countries due to cost. Alternatively, HU is utilized for primary and secondary stroke prevention in developing countries. Further expansion of TCD implementation should be a priority in those settings.


Replication catastrophe induced by cyclic hypoxia leads to increased APOBEC3B activity

Samuel B Bader, Tiffany S Ma, Charlotte J Simpson, Jiachen Liang, Sakura Eri B Maezono, Monica M Olcina, Francesca M Buffa, Ester M Hammond
PMID: 34197599   DOI: 10.1093/nar/gkab551

Abstract

Tumor heterogeneity includes variable and fluctuating oxygen concentrations, which result in the accumulation of hypoxic regions in most solid tumors. Tumor hypoxia leads to increased therapy resistance and has been linked to genomic instability. Here, we tested the hypothesis that exposure to levels of hypoxia that cause replication stress could increase APOBEC activity and the accumulation of APOBEC-mediated mutations. APOBEC-dependent mutational signatures have been well-characterized, although the physiological conditions which underpin them have not been described. We demonstrate that fluctuating/cyclic hypoxic conditions which lead to replication catastrophe induce the expression and activity of APOBEC3B. In contrast, stable/chronic hypoxic conditions which induce replication stress in the absence of DNA damage are not sufficient to induce APOBEC3B. Most importantly, the number of APOBEC-mediated mutations in patient tumors correlated with a hypoxia signature. Together, our data support the conclusion that hypoxia-induced replication catastrophe drives genomic instability in tumors, specifically through increasing the activity of APOBEC3B.


Fanconi anemia proteins participate in a break-induced-replication-like pathway to counter replication stress

Xinlin Xu, Yixi Xu, Ruiyuan Guo, Ran Xu, Congcong Fu, Mengtan Xing, Hiroyuki Sasanuma, Qing Li, Minoru Takata, Shunichi Takeda, Rong Guo, Dongyi Xu
PMID: 34117478   DOI: 10.1038/s41594-021-00602-9

Abstract

Fanconi anemia (FA) is a devastating hereditary disease characterized by bone marrow failure (BMF) and acute myeloid leukemia (AML). As FA-deficient cells are hypersensitive to DNA interstrand crosslinks (ICLs), ICLs are widely assumed to be the lesions responsible for FA symptoms. Here, we show that FA-mutated cells are hypersensitive to persistent replication stress and that FA proteins play a role in the break-induced-replication (BIR)-like pathway for fork restart. Both the BIR-like pathway and ICL repair share almost identical molecular mechanisms of 53BP1-BRCA1-controlled signaling response, SLX4- and FAN1-mediated fork cleavage and POLD3-dependent DNA synthesis, suggesting that the FA pathway is intrinsically one of the BIR-like pathways. Replication stress not only triggers BMF in FA-deficient mice, but also specifically induces monosomy 7, which is associated with progression to AML in patients with FA, in FA-deficient cells.


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